Methylxylenol blue
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[[5-[3-[[bis(carboxymethyl)amino]methyl]-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetic acid;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O12S.Na.H2O/c1-14-7-18(15(2)16(24(14)36)8-26(9-20(28)29)10-21(30)31)25(13-27(11-22(32)33)12-23(34)35)17-5-3-4-6-19(17)39-40(25,37)38;;/h3-7,36H,8-13H2,1-2H3,(H,28,29)(H,30,31)(H,32,33)(H,34,35);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPGOJHOWVUMIQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)CN(CC(=O)O)CC(=O)O)C)C2(C3=CC=CC=C3OS2(=O)=O)CN(CC(=O)O)CC(=O)O.[OH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N2NaO13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methylxylenol Blue: Properties, Structure, and Applications
This guide provides a comprehensive overview of Methylxylenol Blue, a versatile chemical compound with significant applications in analytical chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, structural features, and practical applications, supported by scientific principles and methodologies.
Introduction: The Multifaceted Nature of this compound
This compound (MXB) is a complex organic dye that belongs to the triphenylmethane family. It is widely recognized for its dual functionality as both a pH indicator and a metallochromic indicator.[1][2] Its intricate molecular structure allows it to exhibit distinct color changes in response to variations in both hydrogen ion concentration (pH) and the presence of specific metal ions.[1][3] This unique characteristic makes it an invaluable tool in various analytical techniques, from determining the acidity or alkalinity of solutions to quantifying metal ion concentrations in complex matrices.[1]
The utility of this compound extends across several scientific disciplines. In environmental science, it is employed in water quality testing to detect heavy metals and other pollutants.[1] Within biochemistry and clinical diagnostics, it serves as a chelating agent in colorimetric assays for the determination of metal ions, such as calcium, in biological samples.[1][4] Furthermore, its properties as a dye lend it to applications in histology and cytology for staining cellular structures.[1]
Chemical Structure and Core Properties
The chemical identity and behavior of this compound are dictated by its complex molecular architecture. A thorough understanding of its structure is paramount to appreciating its functional versatility.
Molecular Structure
This compound is systematically named 2-[[5-[(Z)-[3-[[bis(carboxymethyl)amino]methyl]-2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetic acid.[5] The molecule features a central triphenylmethane core, which is characteristic of many pH indicators. Appended to this core are several functional groups that are critical to its indicator properties:
-
Iminodiacetate Groups: These groups, consisting of a nitrogen atom bonded to two carboxymethyl groups (-CH₂COOH), are the primary sites for metal chelation.
-
Phenolic Hydroxyl Groups: These acidic protons are responsible for the pH-indicating properties of the molecule.
-
Sulfonic Acid Group: This group enhances the water solubility of the dye.
The presence of both chelating and pH-sensitive moieties within the same molecule underpins its dual functionality.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 29412-85-9 | [6] |
| Molecular Formula | C₃₃H₃₂N₂Na₄O₁₃S | [6] |
| Molecular Weight | 788.64 g/mol | [6] |
| Appearance | Dark green to dark red to black powder/crystal | |
| λmax (in 0.01M HCl) | 440.0 - 448.0 nm | [7] |
Mechanism of Action: A Tale of Two Functions
The utility of this compound stems from two distinct yet related chemical equilibria: its response to pH changes and its ability to form colored complexes with metal ions.
As a pH Indicator
Like other sulfonephthalein dyes, the color of this compound in an aqueous solution is dependent on the pH.[8] The protonation and deprotonation of its phenolic hydroxyl groups alter the electronic conjugation of the triphenylmethane backbone, leading to a change in the wavelength of light it absorbs and, consequently, a visible color change. While specific pH transition ranges for this compound are not as commonly cited as for indicators like Xylenol Blue, its structural similarity suggests analogous behavior. Xylenol Blue, for instance, exhibits two distinct pH transition ranges: from red to yellow at pH 1.2-2.8 and from yellow to blue at pH 8.0-9.6.[8]
As a Metallochromic Indicator
The iminodiacetate groups in the this compound structure are powerful chelating agents.[9] In the absence of metal ions, the indicator exists in its free, uncomplexed form, which has a specific color at a given pH. When a metal ion is introduced into the solution, it can displace the protons from the carboxyl groups and coordinate with the nitrogen and oxygen atoms of the iminodiacetate moieties. This process is depicted in the diagram below.
Caption: Chelation of a metal ion by this compound.
The formation of this metal-indicator complex alters the electronic structure of the dye molecule, resulting in a significant color change.[3] This color is distinct from that of the free indicator at the same pH. The strength of this interaction, quantified by the stability constant of the complex, is crucial for its application in complexometric titrations.[10]
Applications in Analytical Chemistry
The unique properties of this compound make it a valuable reagent in several analytical techniques.
Complexometric Titrations
This compound is widely used as an indicator in complexometric titrations, particularly for the determination of metal ions that form stable complexes with EDTA (ethylenediaminetetraacetic acid).[3] In a typical titration, a solution containing the metal ion is buffered to an appropriate pH, and a small amount of this compound is added. The indicator forms a colored complex with the metal ion. The solution is then titrated with a standard solution of EDTA.
EDTA is a stronger chelating agent than this compound for most metal ions. Therefore, as EDTA is added, it progressively displaces the indicator from the metal-indicator complex. At the endpoint of the titration, when all the metal ions have been complexed by EDTA, the indicator is released back into its free form, resulting in a sharp color change that signals the completion of the reaction.
Experimental Protocol: Complexometric Titration of Calcium
The following protocol outlines a general procedure for the determination of calcium ions using this compound as an indicator.
-
Sample Preparation: Prepare an aqueous solution of the sample containing an unknown concentration of calcium ions.
-
Buffering: Add a buffer solution (e.g., ammonia-ammonium chloride buffer) to adjust the pH of the sample solution to a level where the Ca-MXB complex is stable (typically alkaline conditions).[4]
-
Indicator Addition: Add a few drops of a dilute solution of this compound indicator. The solution should develop a color characteristic of the Ca-MXB complex.
-
Titration: Titrate the solution with a standardized solution of EDTA. Swirl the flask continuously.
-
Endpoint Detection: The endpoint is reached when the color of the solution changes sharply from that of the metal-indicator complex to that of the free indicator.
-
Calculation: Calculate the concentration of calcium in the original sample based on the volume of EDTA solution used and its known concentration.
Spectrophotometric Analysis
This compound can also be used for the quantitative determination of metal ions by spectrophotometry.[11] This method relies on the formation of a colored complex between the metal ion and the indicator. The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the complex, and thus to the concentration of the metal ion.[12]
Workflow for Spectrophotometric Determination of a Metal Ion
The following diagram illustrates the typical workflow for the spectrophotometric analysis of a metal ion using this compound.
Caption: Spectrophotometric analysis workflow.
Conclusion
This compound is a powerful and versatile analytical reagent with a well-established role in both pH indication and metallochromic analysis. Its complex structure, featuring both pH-sensitive and metal-chelating functional groups, allows for its application in a wide range of analytical methodologies. A thorough understanding of its chemical properties and the mechanisms underlying its indicator functions is essential for its effective use in research, quality control, and clinical diagnostics. As analytical techniques continue to evolve, the fundamental principles of complexation and colorimetric analysis, exemplified by reagents like this compound, will remain central to the field of chemical measurement.
References
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J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5387580, Methyl Xylenol Blue. Retrieved from [Link]
- Nakada, S., Yamada, M., Tasaki, T., & Fujimoto, M. (1974). Formation constants of alkaline-earth metal complexes with xylenol orange and methylthymol blue. Talanta, 21(6), 676-679.
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Laboratory Discounter. (n.d.). This compound >80.0%(HPLC) 1g. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Xylenol Blue. The Merck Index Online. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Methylene blue on Primesep 100 Column. Retrieved from [Link]
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Oregon Medical Laser Center. (n.d.). Methylene Blue Spectra. Retrieved from [Link]
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Wikipedia. (n.d.). Complexometric indicator. Retrieved from [Link]
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The Science Company. (n.d.). Chart of pH Indicator Ranges. Retrieved from [Link]
- Conkerton, E. J., & Blanchard, E. J. (1983). An Automated Methylthymol Blue Method for Calcium Determination in Peanuts. Peanut Science, 10(2), 74-76.
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Wikipedia. (n.d.). Methyl blue. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6099, Methylene Blue. Retrieved from [Link]
- Tikhonov, V. N. (1967). Spectrophotometric determination of chromium with xylenol orange and methylthymol blue. Talanta, 14(7), 875-877.
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Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]
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Wikipedia. (n.d.). Methylene blue. Retrieved from [Link]
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University of Arizona. (n.d.). pH indicator solutions. Retrieved from [Link]
- Jalali, F., & Dorraji, P. S. (2021).
- Rahayu, S., & Puspitasari, F. (2023). Validation of Methylene Blue Analysis Method in Wastewater Samples by Uv-Vis Spectrophotometry. Equilibrium Journal of Chemical Engineering, 7(2), 85-91.
- Rohaeti, E., & Septian, R. (2023). A Simple Methods for Determination of Methylene Blue using Smartphone-Based as Digital Image Colorimetry. Trends in Sciences, 20(3), 5988.
- Belcher, R., & Nutten, A. J. (1959). NEW INDICATOR FOR THE COMPLEXOMETRIC TITRATION OF CALCIUM WITH EDTA. Journal of Pharmacy and Pharmacology, 11(1), 54-55.
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World Journal of Pharmaceutical Research. (2024, August 2). Stability constants of mixed ligand complexes of transition metal ions. Retrieved from [Link]
- Dahiya, H., & Saroj, S. K. (n.d.). Stability constants of metal complexes and their applications. M. Sc. PART I. SEMESTER – I. Paper 101- Inorganic Chemistry-I (Core course 1).
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The International Pharmacopoeia. (2025). 2.5 Complexometric titrations. Retrieved from [Link]
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Methylxylenol blue CAS number and molecular formula
An In-Depth Technical Guide to Methylxylenol Blue: Principles and Applications in Scientific Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a crucial metallochromic indicator and chelating agent. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to offer a foundational understanding of the chemistry, mechanism, and practical applications of this versatile compound.
Core Identity and Physicochemical Properties
This compound (MXB) is a sulfonphthalein dye primarily utilized in analytical chemistry for the quantitative determination of various metal ions. Its utility stems from its ability to form distinctly colored complexes with metal cations, a property that is harnessed in both spectrophotometric analysis and complexometric titrations.
The compound is most commonly supplied as a tetrasodium salt, which exhibits good solubility in aqueous solutions. It is critical to distinguish between the salt form and the acid form, as their molecular weights and formulas differ.
| Property | Value | Source(s) |
| Chemical Name | 3,3'-Bis[N,N-di(carboxymethyl)aminomethyl]-p-xylenolsulfonphthalein, tetrasodium salt | [1] |
| CAS Number | 29412-85-9 (Tetrasodium Salt) | [2][3] |
| Molecular Formula | C₃₃H₃₂N₂Na₄O₁₃S (Tetrasodium Salt) | [2] |
| Molecular Weight | 788.64 g/mol (Tetrasodium Salt) | [2] |
| Acid Form Formula | C₃₃H₃₆N₂O₁₃S | [4] |
| Acid Form M.W. | 700.7 g/mol | [4] |
| Appearance | Dark green to dark red to black powder/crystals | |
| Primary Application | Metallochromic Indicator for Metal Ion Quantification | [1][3] |
The Principle of Metallochromic Indication
The functionality of this compound as an indicator is predicated on the principles of coordination chemistry. As a multidentate ligand, MXB can donate electrons from its nitrogen and oxygen atoms to a metal cation, forming a stable coordination complex.
Mechanism of Action:
-
Free Indicator: In an aqueous solution at a specific pH and in the absence of target metal ions, the free, uncomplexed MXB molecule exhibits a particular color.
-
Complex Formation: Upon introduction of a metal ion (Mⁿ⁺), MXB chelates the ion, forming a [M-MXB] complex. This binding event alters the electronic structure (specifically, the conjugated pi system) of the dye molecule, causing a distinct and observable color change.
-
Displacement/Quantification: In a titration, a stronger chelating agent, such as EDTA, is added. EDTA has a higher formation constant with the metal ion than MXB does. It systematically displaces the metal from the [M-MXB] complex. The endpoint is reached when all metal ions have been complexed by EDTA, releasing the MXB back to its free, uncomplexed state, resulting in a second color change. In spectrophotometry, the intensity of the color of the [M-MXB] complex, measured at its maximum absorbance wavelength (λmax), is directly proportional to the concentration of the metal ion, in accordance with the Beer-Lambert Law.[5][6]
Caption: General mechanism of this compound as a metallochromic indicator.
Core Application: Spectrophotometric Determination of Calcium
One of the most robust and validated applications of MXB is in the quantitative determination of calcium in biological fluids, a critical parameter in both clinical diagnostics and drug safety studies. The formation of a stable, blue-colored complex between Ca²⁺ and MXB in an alkaline medium provides a reliable method for spectrophotometric analysis.[1]
Self-Validating Experimental Protocol: Calcium in Serum
This protocol is designed as a self-validating system, where the inclusion of standards and blanks ensures the accuracy and reliability of the results. The causality behind each step is explained to provide a deeper understanding of the assay's chemistry.
A. Reagent Preparation
-
Reagent 1 (R1 - Buffer):
-
Composition: 1.0 mol/L Monoethanolamine.
-
Purpose (The Why): To create and maintain a stable alkaline environment (typically pH 10-12). This high pH is essential for the optimal formation of the Ca²⁺-MXB complex and to ensure the dye is in the correct protonation state for binding.
-
-
Reagent 2 (R2 - Color Reagent):
-
Composition: 92 µmol/L this compound, 50 mmol/L 8-Hydroxyquinoline.
-
Purpose (The Why):
-
This compound: The chromogenic agent that binds to calcium.
-
8-Hydroxyquinoline: This is a crucial masking agent . Magnesium (Mg²⁺) is a common divalent cation in biological samples and a primary source of interference, as it also complexes with MXB. 8-Hydroxyquinoline preferentially chelates Mg²⁺, forming a stable, colorless complex, thereby preventing it from reacting with the MXB and ensuring the assay's specificity for calcium.[6]
-
-
-
Working Reagent:
-
Preparation: Mix R1 and R2 in a 1:1 ratio.
-
Stability: The combined reagent is stable for approximately 15 days when stored at 2-8°C in the dark.[6]
-
Causality: Preparing a combined working reagent simplifies the assay procedure, reduces pipetting steps, and improves consistency.
-
-
Calcium Standard:
-
Composition: A certified solution of known calcium concentration (e.g., 10 mg/dL).
-
Purpose (The Why): Essential for creating a calibration curve or for single-point calibration to convert the absorbance readings of unknown samples into concentrations.
-
B. Assay Workflow
Caption: Spectrophotometric workflow for calcium determination using this compound.
C. Step-by-Step Methodology
-
Setup: Label three (or more) cuvettes or test tubes: "Blank," "Standard," and "Sample."
-
Reagent Addition: Pipette 1.0 mL of the Working Reagent into each tube.
-
Sample Addition:
-
To the "Blank" tube, add 10 µL of distilled water.
-
To the "Standard" tube, add 10 µL of the Calcium Standard solution.
-
To the "Sample" tube, add 10 µL of the serum sample.
-
-
Incubation: Mix the contents of each tube thoroughly. Incubate for 5 minutes at 37°C or 10 minutes at room temperature (20-25°C).[6]
-
Causality: Incubation allows sufficient time for the chelation reaction between Ca²⁺ and MXB to reach completion, ensuring a stable color development and maximum absorbance.
-
-
Measurement: Set the spectrophotometer to zero absorbance at ~612 nm using the "Blank" tube. Immediately read the absorbance of the "Standard" and "Sample" tubes. The final color is stable for at least 30 minutes.[6]
D. Data Analysis and Interpretation
The concentration of calcium in the sample is calculated using the following formula, which is derived from the Beer-Lambert law:
Calcium Conc. (mg/dL) = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard
This calculation is valid because, under the assay conditions, absorbance is linear with calcium concentration up to approximately 15 mg/dL.[6] For samples with expected higher concentrations, a pre-dilution with 0.9% NaCl is required.
Trustworthiness: Addressing Interferences and Limitations
A robust protocol must account for potential interferences. The trustworthiness of this assay relies on understanding and mitigating these factors.
-
Magnesium: As discussed, this is the most significant interferent. The inclusion of 8-hydroxyquinoline in the color reagent effectively masks physiological concentrations of Mg²⁺.[6]
-
Hemolysis & Lipemia: Hemolyzed (containing ruptured red blood cells) or lipemic (high in lipids) samples can cause turbidity, which scatters light and leads to falsely elevated absorbance readings.[6]
-
Mitigation: A "serum blank" should be prepared by adding 10 µL of the sample to 1 mL of distilled water (without the color reagent). The absorbance of this blank is then subtracted from the sample's test reading to correct for the background turbidity.
-
-
Anticoagulants: Avoid using anticoagulants that chelate calcium, such as EDTA or citrate. Heparin is the recommended anticoagulant if plasma is used. For best results, non-hemolyzed serum is the specimen of choice.[6]
-
Contamination: Glassware must be meticulously cleaned, often with an acid wash (e.g., 1N HCl) followed by rinsing with deionized water, to remove any trace calcium contamination that could lead to inaccurate results.[6]
Broader Applications in Research & Development
While the clinical determination of calcium is a primary application, the principles can be extended within the drug development pipeline:
-
Formulation Analysis: Quantifying calcium in liquid formulations, such as calcium supplements or buffers used in biologic drug products.
-
Water Quality Control: Monitoring the concentration of divalent cations (like Ca²⁺ and Mg²⁺) in purified water systems (e.g., Water for Injection - WFI), which is critical for pharmaceutical manufacturing.
-
Raw Material Testing: Verifying the concentration of metal ions in raw materials where they may be present as an active ingredient or an impurity.
References
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PubChem. (n.d.). Methyl Xylenol Blue. National Center for Biotechnology Information. Retrieved from [Link]
-
Gindler, E. M., & King, J. D. (1972). Rapid colorimetric determination of calcium in biologic fluids with methylthymol blue. American Journal of Clinical Pathology, 58(4), 376–382. Retrieved from [Link]
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Medichem. (n.d.). Calcium MTB – Manual Procedure. Retrieved from [Link]
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Ripoll, J. P. (1976). [Colorimetric determination of calcium in serum using methylthymol blue]. Clinica Chimica Acta, 72(1), 133-139. Retrieved from [Link]
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FUJIFILM Wako Pure Chemical Corporation. (n.d.). Calcium (Ca). Retrieved from [Link]
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A Technical Guide to the Principles and Applications of Methylxylenol Blue as a Metallochromic Indicator
Abstract: This guide provides an in-depth exploration of Methylxylenol Blue (MXB), a vital metallochromic indicator used in analytical chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of MXB's function, from its molecular structure and chelation mechanics to its practical application in complexometric titrations. We will delve into the causality behind experimental protocols, ensuring a robust understanding of how to leverage this indicator for precise and reliable quantification of metal ions.
The Fundamental Basis of Metallochromic Indication
Metallochromic indicators are specialized organic dyes that undergo a distinct color change upon forming a complex with specific metal ions.[1] In a typical complexometric titration, the indicator initially binds weakly to the metal analyte, imparting a specific color to the solution. As a titrant with a higher affinity for the metal ion, such as ethylenediaminetetraacetic acid (EDTA), is incrementally added, it systematically displaces the indicator from the metal.[1] The titration's endpoint is achieved when all metal ions are chelated by the titrant, liberating the indicator into its free, uncomplexed form, which is signaled by a sharp and definite color change.[1][2]
This compound, a member of the sulfonephthalein family, is a highly effective indicator for a variety of divalent metal ions. Its utility stems from the intricate interplay between its molecular structure, its acid-base properties, and its capacity to form stable, colored chelates.
Molecular Structure and Chelation Mechanism
The Core Molecular Framework
This compound (IUPAC Name: 2-[[5-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-2,5-dimethyl-4-oxo-cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]-2-hydroxy-3,6-dimethyl-phenyl]methyl-(carboxymethyl)amino]acetic acid) is a large, polyfunctional molecule.[3] Its structure is purpose-built for metal ion coordination. The key functional groups responsible for its indicator properties are:
-
Iminodiacetate Groups: Two [-N(CH₂COOH)₂] groups act as the primary metal-binding sites. The nitrogen atom and the carboxylate oxygens form multiple coordination bonds with a metal ion.
-
Phenolic Hydroxyl Group: A hydroxyl group on one of the aromatic rings also participates in chelation, typically after deprotonation.
-
Sulfonephthalein Backbone: This large, conjugated system acts as the chromophore. Alterations to the electronic state of this backbone, induced by pH changes or metal binding, are responsible for the observed color changes.
Caption: The chelation of a metal ion (M²⁺) by MXB induces a color change.
Quantitative Applications in Complexometric Titration
The primary application of this compound is as an endpoint indicator in direct complexometric titrations with EDTA. The success of this technique hinges on the relative stability of the metal-indicator complex versus the metal-titrant complex.
Core Principle: The stability constant (K) of the Metal-EDTA complex must be significantly greater than the stability constant of the Metal-MXB complex. This ensures that EDTA can quantitatively displace MXB from the metal ion at the equivalence point.
| Metal Ion | Titration pH | Stability of M-EDTA (log K) | Indicator Color Change |
| Pb²⁺ | 5 - 6 | 17.6 | Red-Violet to Yellow |
| Zn²⁺ | 5 - 6 | 16.1 | Red-Violet to Yellow |
| Al³⁺ | ~5 (Back-titration) | 15.5 | Pink-Violet to Yellow |
| Bi³⁺ | 1 - 2 | Not listed, but very stable | Pink-Violet to Yellow |
Data compiled from various sources, illustrating typical conditions. Stability constants are for EDTA complexes.[4]
Experimental Workflow: A Self-Validating System
The trustworthiness of a titration protocol relies on a clear, sharp, and reproducible endpoint. The choice of buffer is critical, as it must maintain a pH where: a) The M-MXB complex is stable enough to form at the start. b) The M-EDTA complex forms quantitatively and is much more stable. c) The free indicator has a distinct and contrasting color to the M-MXB complex.
Methenamine (hexamine) is often used as a buffer for titrations with MXB or the related xylenol orange because it effectively maintains the pH in the optimal 5-6 range without interfering with the chelation reactions. [4]
Caption: Standard workflow for a direct complexometric titration using MXB.
Detailed Protocol: Determination of Zinc (II) Concentration
This protocol provides a step-by-step methodology for the determination of Zn²⁺ using this compound and EDTA.
Reagents & Preparation:
-
Standard EDTA Solution (0.05 M): Prepare as per standard laboratory procedures.
-
This compound Indicator Mixture: Triturate 100 mg of this compound with 10 g of sodium chloride or potassium nitrate to create a stable solid mixture.
-
Methenamine (Hexamine) Buffer: Prepare a buffer solution to maintain a pH of approximately 5.5.
-
Zinc (II) Sample Solution: An unknown or quality control sample containing zinc ions.
Methodology:
-
Sample Preparation: Accurately pipette a known volume (e.g., 25.00 mL) of the zinc solution into a 250 mL conical flask. Dilute with approximately 50 mL of deionized water.
-
pH Adjustment: Add sufficient methenamine buffer (typically 5-10 mL) to the flask to achieve a stable pH between 5 and 6. Verify with a pH meter during methods development.
-
Indicator Addition: Add approximately 50 mg of the this compound indicator mixture to the solution. [4]Swirl to dissolve. The solution should turn a distinct pink-violet or red-violet color, confirming the formation of the Zn²⁺-MXB complex. [4]4. Titration: Titrate the sample with the standardized 0.05 M EDTA solution from a burette. Add the titrant slowly while constantly swirling the flask.
-
Endpoint Determination: As the endpoint is approached, the solution color will begin to fade. The endpoint is reached when the solution undergoes a sharp and permanent color change from pink-violet to a clear yellow. [4]Record the volume of EDTA added.
-
Calculation: Calculate the concentration of Zn²⁺ in the original sample using the stoichiometry of the Zn²⁺-EDTA reaction (1:1) and the volume of titrant consumed.
Conclusion
This compound stands as a robust and reliable metallochromic indicator for the quantification of various metal ions. Its efficacy is rooted in a well-defined molecular structure that allows for the formation of distinctly colored metal chelates. By understanding the underlying principles of its coordination chemistry, the influence of pH, and the competitive equilibrium with stronger chelators like EDTA, researchers can confidently implement this indicator in complexometric titrations. The protocols and principles outlined in this guide provide a framework for achieving accurate, reproducible, and validated results in analytical workflows critical to research and pharmaceutical development.
References
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Methyl Xylenol Blue. PubChem, National Institutes of Health.[Link]
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Formation constants of alkaline-earth metal complexes with xylenol orange and methylthymol blue. PubMed, National Institutes of Health.[Link]
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Formation constants of alkaline-earth metal complexes with semi-xylenol orange and semi-methylthymol blue. PubMed, National Institutes of Health.[Link]
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THE COMPLEXOMETRIC TITRATION OF CALCIUM IN THE PRESENCE OF MAGNESIUM. A CRITICAL STUDY. Victory4.[Link]
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Ionic Liquid‐Modified Resorcinol Formaldehyde Resins: Synthesis and Applications to Methylene Blue Removal. ResearchGate.[Link]
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Stability constants for the complexation of 1 and 2 with various metal ion perchlorates in CH 3 CN at room temperature a. ResearchGate.[Link]
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Use of Metal Ion Indicators to Determine Complex Stability Constants: the Method of Competitive Equilibration. Royal Society of Chemistry.[Link]
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Evaluation of Methylene Blue Migration from Time—Temperature Indicators Using LC-MS/MS. MDPI.[Link]
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14.4: Complex ion Equilibria and Complexometric Titrations. Chemistry LibreTexts.[Link]
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2.5 Complexometric titrations. digicollections.net (The International Pharmacopoeia).[Link]
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Study of interaction of metal ions with methylthymol blue by chemometrics and quantum chemical calculations. PubMed Central, National Institutes of Health.[Link]
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Study of interaction of metal ions with methylthymol blue by chemometrics and quantum chemical calculations. ResearchGate.[Link]
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-
On the Mechanism of the Caro Synthesis of Methylene Blue. SciSpace.[Link]
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Evaluation of 2-hydroxy-1-(2-hydroxy-4-sulpho-1-naphthylazo)-3-naphthoic acid and hydroxynaphthol blue as metallochromic indicators in the EDTA titration of calcium. Royal Society of Chemistry.[Link]
-
Binding of Transition Metal Ions by the Calcium Indicator Hydroxy Naphthol Blue. Semantic Scholar.[Link]
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The Coordination Chemistry of Methylxylenol Blue with Metal Ions: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Disclaimer: Scientific literature extensively documents the coordination chemistry of Methylthymol Blue (MTB) and Xylenol Orange, compounds that are structurally and functionally analogous to Methylxylenol Blue (MXB). Due to a comparative scarcity of dedicated studies on MXB, this guide will leverage the comprehensive data available for MTB as a predictive framework for understanding the coordination behavior of MXB. This approach is grounded in the shared functional motifs of these molecules, and any assumptions made will be explicitly stated.
Introduction: The Role of this compound as a Metallochromic Indicator
This compound (MXB) is a sulfonphthalein dye belonging to the family of triphenylmethane dyes. While primarily recognized as a pH indicator, its molecular architecture, featuring iminodiacetate groups, endows it with the ability to act as a chelating agent and a metallochromic indicator.[1][2] Metallochromic indicators are organic dyes that form colored complexes with metal ions.[1] This property is pivotal in analytical chemistry, particularly in complexometric titrations, for the quantitative determination of metal ion concentrations.[2][3] The formation of a metal-MXB complex induces a significant shift in the dye's absorption spectrum, resulting in a distinct color change that signals the endpoint of a titration.[3]
The core principle lies in the displacement of the indicator from its complex with the metal ion by a stronger chelating agent, typically ethylenediaminetetraacetic acid (EDTA).[1] The color of the solution transitions from that of the metal-indicator complex to that of the free indicator, allowing for precise quantification of the metal ions.[3]
The Chemistry of Coordination: Structure and Bonding
The chelating functionality of this compound, and its analogue Methylthymol Blue, arises from the presence of two iminodiacetate groups, [-CH₂N(CH₂COOH)₂], attached to the thymol blue backbone. These groups, along with the phenolic hydroxyl and quinone-type oxygens, provide multiple donor atoms (N and O) that can coordinate with a central metal ion, forming stable chelate rings. The coordination sphere of the resulting complex is influenced by the specific metal ion, the pH of the solution, and the stoichiometry of the metal-ligand interaction.[4]
Studies on the closely related Methylthymol Blue have shown that it possesses nine active functional groups, including four carboxylic acids, two phenols, two amines, and one sulfonyl group, leading to a potential N₂O₆ coordination sphere.[4] This multidentate nature allows for the formation of complexes with various stoichiometries, most commonly 1:1 and 2:1 (metal:ligand), and occasionally 1:2.[5][6]
Factors Influencing Complex Formation and Stability
The formation and stability of metal-MXB complexes are governed by several key factors:
-
pH of the Solution: The pH dictates the protonation state of the ligand's functional groups. Deprotonation of the carboxylic acid and phenolic hydroxyl groups is essential for their coordination with metal ions. Each metal ion has an optimal pH range for complex formation with a particular indicator.
-
Nature of the Metal Ion: The charge, ionic radius, and electronic configuration of the metal ion significantly impact the stability of the complex.[7] Generally, for a given ligand, the stability of the complex increases with increasing charge and decreasing ionic radius of the metal ion.
-
Stoichiometry: The molar ratio of the metal ion to the ligand can influence the structure and stability of the resulting complex. As mentioned, 1:1, 2:1, and 1:2 complexes have been observed with analogous indicators.[5][6]
-
Presence of Interfering Ions: Other ions in the solution can compete with the target metal ion for coordination with the indicator or form complexes with the metal ion themselves, thereby interfering with the determination.
Coordination with Specific Metal Ions: A Spectrophotometric Perspective
Spectrophotometry is a primary technique for studying the coordination of metallochromic indicators with metal ions.[8] The formation of a metal-indicator complex leads to a bathochromic (red) or hypsochromic (blue) shift in the maximum absorbance wavelength (λmax) of the indicator. By monitoring these changes as a function of metal ion concentration and pH, one can determine the stoichiometry and stability constants of the complexes.
Alkaline Earth Metals
Studies on the complexation of alkaline earth metals with Xylenol Orange and Methylthymol Blue have revealed the formation of both 1:1 and 2:1 (metal:ligand) complexes in aqueous solutions.[9] Potentiometric and spectrophotometric investigations on Semi-Xylenol Orange and Semi-Methylthymol Blue with alkaline-earth metal ions also indicated the formation of MHL⁻ and ML²⁻ complex species.[10] For instance, a spectrophotometric titration of Methylthymol Blue with barium chloride suggested the formation of 1:1, 2:1, and 3:1 Ba:MTB complexes depending on the pH.[11]
| Metal Ion | Analogous Indicator | Observed Stoichiometry (Metal:Ligand) | Optimal pH (approx.) |
| Ca²⁺ | Methylthymol Blue | 1:1, 2:1 | 10-12 |
| Mg²⁺ | Methylthymol Blue | 1:1, 2:1 | 10-11 |
| Ba²⁺ | Methylthymol Blue | 1:1, 2:1, 3:1 | 7.5, 9.6, 12.2[11] |
Table 1: Summary of Alkaline Earth Metal Complexation with Methylthymol Blue.
Transition Metals
Transition metals form stable complexes with indicators of the this compound family. The complexation reactions of Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Pb²⁺ with Methylthymol Blue have been studied in water-methanol mixtures, with the overall stability constants of the complexes increasing in the order Zn²⁺ < Co²⁺ < Pb²⁺ < Ni²⁺ < Cu²⁺.[5]
A detailed study on the interaction of Zn(II), Cu(II), and Fe(II) with Methylthymol Blue using UV-Visible absorption spectroscopy and chemometrics revealed the formation of successive 1:2 and 1:1 (metal:MTB) complexes for Zn(II) and Cu(II), while Fe(II) formed 1:1 and 2:1 complexes.[6]
| Metal Ion | Analogous Indicator | Observed Stoichiometry (Metal:Ligand) | Key Observations |
| Zn(II) | Methylthymol Blue | 1:2, 1:1[6] | Square pyramidal geometry for 1:1 complex.[6] |
| Cu(II) | Methylthymol Blue | 1:2, 1:1[6] | Square pyramidal geometry for 1:1 complex.[6] |
| Fe(II) | Methylthymol Blue | 1:1, 2:1[6] | Octahedral geometry for complexes.[6] |
| Cr(III) | Xylenol Orange/MTB | - | Used for spectrophotometric determination.[12] |
Table 2: Summary of Transition Metal Complexation with Methylthymol Blue.
Experimental Protocols: A Practical Guide
The following protocols are adapted from established methods for studying metal complexation with Methylthymol Blue and can serve as a starting point for investigations with this compound.
Protocol 1: Spectrophotometric-pH Metric Titration
This method allows for the determination of the acidity constants of the indicator and the association constants of its metal complexes.[4]
Materials:
-
This compound (or Methylthymol Blue) solution (e.g., 1 mM in deionized water)
-
Standardized HCl and NaOH solutions
-
Metal salt solution (e.g., 10 mM)
-
Inert salt for maintaining constant ionic strength (e.g., NaCl or KNO₃, 0.1 M)
-
pH meter and a combination glass electrode
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a 50 mL solution of the indicator at a known concentration (e.g., 1 mM) with a constant ionic strength (e.g., 0.1 M NaCl).
-
Titrate the solution with a standardized strong acid (e.g., HCl) to a low pH (e.g., 1.5).
-
Incrementally add a standardized strong base (e.g., NaOH) and record the pH after each addition, allowing the solution to equilibrate.
-
At each pH point, record the full UV-Vis absorption spectrum (e.g., 240-750 nm).
-
Repeat the titration in the presence of a known concentration of the metal ion of interest.
-
Analyze the spectral data using chemometric methods to determine the pKa values of the indicator and the stability constants of the metal-indicator complexes.[4]
Visualizing the Process: Experimental Workflow
Caption: Workflow for Spectrophotometric-pH Metric Titration.
Protocol 2: Synthesis and Characterization of a Metal-MXB Complex
This general protocol outlines the synthesis of a solid metal-MXB complex for further characterization.
Materials:
-
This compound
-
A soluble salt of the desired metal (e.g., chloride or nitrate salt)
-
Ethanol
-
Deionized water
-
pH adjustment solution (e.g., dilute NaOH or NH₄OH)
Procedure:
-
Dissolve a stoichiometric amount of this compound in a minimal amount of warm ethanol or a water-ethanol mixture.
-
In a separate vessel, dissolve a stoichiometric amount of the metal salt in deionized water.
-
Slowly add the metal salt solution to the vigorously stirring ligand solution.
-
Adjust the pH of the reaction mixture to the optimal range for complex formation (determined from spectrophotometric studies) using a dilute base.
-
Heat the mixture under reflux for a specified period (e.g., 2-4 hours) to ensure complete reaction.
-
Cool the reaction mixture to room temperature and then in an ice bath to promote precipitation.
-
Collect the solid complex by filtration, wash with cold deionized water and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the complex under vacuum.
Characterization: The synthesized complex can be characterized by various techniques, including:
-
FT-IR Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups upon complexation.
-
UV-Vis Spectroscopy: To confirm the formation of the complex and study its electronic properties.
-
Elemental Analysis: To determine the empirical formula of the complex and confirm its stoichiometry.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and determine the presence of coordinated or lattice water molecules.
Visualizing the Coordination: A Simplified Model
Caption: Simplified Metal-MXB Coordination.
Conclusion and Future Perspectives
This compound represents a valuable, albeit less studied, member of the sulfonphthalein family of metallochromic indicators. Its coordination chemistry, largely inferred from its close analogue Methylthymol Blue, demonstrates its potential for complexometric titrations and spectrophotometric analysis of a wide range of metal ions. The stability and stoichiometry of its metal complexes are highly dependent on pH and the nature of the metal ion, offering a degree of selectivity in analytical applications.
Future research should focus on the direct investigation of this compound to establish a comprehensive database of its acidity constants and the stability constants of its metal complexes. Such studies would solidify its position as a versatile analytical reagent and potentially uncover unique coordination behaviors that differentiate it from its more well-known counterparts.
References
- Nakada, S., Yamada, M., Tasaki, T., & Ishii, I. (1974). Formation constants of alkaline-earth metal complexes with xylenol orange and methylthymol blue. Talanta, 21(6), 676-679.
- Nakada, S., Yamada, M., Tasaki, T., & Ishii, I. (1974). Formation constants of alkaline-earth metal complexes with semi-xylenol orange and semi-methylthymol blue. Talanta, 21(6), 673-675.
- BenchChem. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Cheng, K. L. (1967). Spectrophotometric determination of chromium with xylenol orange and methylthymol blue. Talanta, 14(7), 875-877.
- Flaschka, H., & Schwarzenbach, G. (1969).
- Alexander, W. (n.d.).
- Ramezani, Z., Ghasemi, J., & Niazi, A. (2021).
- GSP Chem. (n.d.).
- Abe, S., & Takamoto, S. (1976). Spectrophotometric Study of Cobalt, Nickel, Copper, Zinc and Lead Complexes with Methylthymol Blue in Binary Water-Methanol Mixtures. Nippon Kagaku Kaishi, (11), 1688-1691.
- (n.d.).
- (2025). Synthesis and characterization of Cu and Co complex with methyl thymol blue legend.
- Ramezani, Z., Ghasemi, J., & Niazi, A. (2021). Study of interaction of metal ions with methylthymol blue by chemometrics and quantum chemical calculations.
- Wikipedia. (n.d.). Stability constants of complexes.
- (n.d.). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. Journal of the Organic and Chemical Pharmaceutical Research.
- (2025). 2.5 Complexometric titrations. The International Pharmacopoeia - Thirteenth Edition.
- Ibrahim, S. K., & Al-Jibouri, M. N. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(11), 1184-1191.
- (n.d.).
- Goyal, A., Kaur, R., Arora, S., & Kaur, K. (2024). A Review on Complexometric Titration. International Journal of Pharmacy and Analytical Research, 13(2).
- Al-Hamdani, A. A., & Al-Khafaji, Z. H. (2022). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. Molecules, 27(16), 5262.
- Kálmán, F. K., & Várnagy, K. (2018). Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands. Dalton Transactions, 47(39), 13867-13880.
- (n.d.). Stability Constants of Metal Complexes in Solution. Semantic Scholar.
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An In-Depth Technical Guide to the Synthesis and Purification of Methylxylenol Blue for High-Purity Laboratory Applications
This guide provides a comprehensive, in-depth technical overview of the synthesis and purification of Methylxylenol Blue, a vital metallochromic indicator used extensively in analytical chemistry and biomedical research. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, field-proven narrative that delves into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Imperative for High-Purity this compound
This compound, systematically known as 3,3'-bis[N,N-di(carboxymethyl)aminomethyl]-p-xylenolsulfonephthalein, is a highly sensitive indicator for complexometric titrations, particularly for the determination of metal ions such as lead, zinc, cadmium, and mercury in mild acidic conditions.[1] Its efficacy is intrinsically linked to its purity. The presence of synthetic intermediates, side-products, or other contaminants can lead to indistinct color changes at the endpoint, inaccurate quantitative results, and a general lack of reproducibility in sensitive assays.[2] This guide, therefore, presents a robust, two-stage synthesis and a multi-step purification strategy designed to yield this compound of a purity suitable for the most demanding laboratory applications.
The Synthetic Pathway: A Two-Stage Approach
The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the synthesis of the sulfonphthalein backbone, p-Xylenolsulfonephthalein (commonly known as Xylenol Blue). The second stage introduces the chelating functional groups via a Mannich reaction.
Stage 1: Synthesis of p-Xylenolsulfonephthalein (Xylenol Blue)
The foundational structure of this compound is the triarylmethane dye, p-Xylenolsulfonephthalein. This is synthesized via an electrophilic aromatic substitution reaction between p-xylenol and o-sulfobenzoic acid anhydride.
The reaction is a Friedel-Crafts-type acylation where the o-sulfobenzoic acid anhydride acts as the electrophile. The p-xylenol, being an activated aromatic compound, undergoes electrophilic attack at the positions ortho to the hydroxyl group. The reaction is typically catalyzed by a Lewis acid, such as anhydrous zinc chloride, to enhance the electrophilicity of the anhydride.
Materials:
-
p-Xylenol (2,5-dimethylphenol)
-
o-Sulfobenzoic acid anhydride
-
Anhydrous zinc chloride (catalyst)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (95%)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine a molar excess of p-xylenol with o-sulfobenzoic acid anhydride.
-
Carefully add anhydrous zinc chloride as a catalyst. The reaction is exothermic, and the addition should be controlled.
-
Heat the reaction mixture to 120-130°C with continuous stirring. The reaction progress can be monitored by the deepening of the color of the mixture. Maintain this temperature for 4-6 hours.
-
After the reaction is complete, allow the mixture to cool to approximately 80°C.
-
Slowly and cautiously add dilute hydrochloric acid to the reaction mixture to decompose the zinc complexes and precipitate the crude product.
-
Filter the crude p-Xylenolsulfonephthalein and wash it thoroughly with hot deionized water to remove any remaining salts and unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol.
Stage 2: Mannich Reaction for the Synthesis of this compound
The second stage of the synthesis involves the introduction of the N,N-di(carboxymethyl)aminomethyl groups onto the p-Xylenolsulfonephthalein backbone. This is achieved through a Mannich reaction, a three-component condensation involving formaldehyde, a secondary amine (in this case, iminodiacetic acid), and the active hydrogen on the phenolic rings of the p-Xylenolsulfonephthalein.[3]
The Mannich reaction proceeds via the formation of an Eschenmoser's salt-like intermediate from formaldehyde and iminodiacetic acid. This electrophilic iminium ion then attacks the electron-rich phenolic rings of the p-Xylenolsulfonephthalein at the positions ortho to the hydroxyl groups, resulting in the formation of this compound.
Materials:
-
p-Xylenolsulfonephthalein (from Stage 1)
-
Iminodiacetic acid
-
Formaldehyde (37% aqueous solution)
-
Glacial acetic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
In a reaction vessel, dissolve iminodiacetic acid in a minimal amount of aqueous sodium hydroxide solution to form the sodium salt.
-
To this solution, add glacial acetic acid to create a buffered environment.
-
Add the purified p-Xylenolsulfonephthalein to the reaction mixture with stirring.
-
Cool the mixture in an ice bath and slowly add the formaldehyde solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the crude this compound is precipitated by adjusting the pH of the solution.
-
The crude product is collected by filtration and washed with cold ethanol.
Purification Strategies for High-Purity this compound
The crude this compound obtained from the synthesis will invariably contain unreacted starting materials, intermediates, and side-products. A multi-step purification protocol is essential to achieve the high purity required for laboratory use.
Potential Impurities
A thorough understanding of potential impurities is critical for designing an effective purification strategy.
| Impurity | Origin | Impact on Performance |
| Unreacted p-Xylenol | Incomplete reaction in Stage 1 | Can interfere with endpoint detection. |
| Unreacted p-Xylenolsulfonephthalein | Incomplete Mannich reaction in Stage 2 | Will act as a pH indicator, but not a metallochromic one. |
| Mono-substituted product | Incomplete Mannich reaction | Reduced sensitivity and inaccurate stoichiometry in titrations. |
| Polymeric by-products | Side reactions of formaldehyde | Can lead to insolubility and poor performance. |
Purification Techniques
A combination of recrystallization and column chromatography is recommended for the purification of this compound.
Recrystallization is an effective method for removing many of the common impurities.[4] The choice of solvent is critical. A good solvent will dissolve the this compound at an elevated temperature but have low solubility at room temperature, allowing for the crystallization of the pure product upon cooling.
Experimental Protocol: Recrystallization of this compound
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. A mixture of ethanol and water is often a good starting point for sulfonphthalein dyes.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven at a moderate temperature.
For the highest purity, particularly for removing closely related impurities, column chromatography is the method of choice. Both normal-phase and reverse-phase chromatography can be employed.
Experimental Protocol: Column Chromatography of this compound
-
Stationary Phase: Silica gel is a suitable stationary phase for normal-phase chromatography.
-
Mobile Phase: A solvent system with a gradient of polarity is typically used. A good starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or isopropanol. The optimal ratio should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of the silica gel in the initial mobile phase and pack the column.
-
Dissolve the recrystallized this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity to separate the components.
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure this compound and evaporate the solvent to obtain the final product.
-
Quality Control and Characterization
The purity of the final product should be assessed using various analytical techniques.
| Technique | Purpose | Expected Results |
| Thin-Layer Chromatography (TLC) | To assess the presence of impurities. | A single spot with a consistent Rf value in a given solvent system. |
| High-Performance Liquid Chromatography (HPLC) | For quantitative purity analysis. | A single major peak corresponding to this compound. |
| UV-Visible Spectroscopy | To confirm the identity and concentration. | Characteristic absorption maxima in the visible region.[5] |
| Infrared (IR) Spectroscopy | To confirm the presence of functional groups. | Characteristic peaks for O-H, C=O, S=O, and C-N bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For structural elucidation. | A spectrum consistent with the structure of this compound. |
| Melting Point | To assess purity. | A sharp and well-defined melting point. |
Conclusion
The synthesis and purification of high-purity this compound is a multi-step process that requires careful control of reaction conditions and a robust purification strategy. By following the detailed protocols outlined in this guide, researchers and scientists can produce a high-quality reagent that will ensure the accuracy and reproducibility of their analytical and biomedical research. The emphasis on understanding the underlying chemistry and potential pitfalls provides a solid foundation for troubleshooting and optimizing the process for specific laboratory needs.
References
- A Comprehensive Technical Guide to Xylenol Blue. Benchchem. Accessed January 18, 2026.
- Mannich reaction. Wikipedia. Accessed January 18, 2026.
- Kuban, V., Sommer, L., & Havel, J. (1973). Sulfonephthalein dyes. III. This compound as a metallochromic indicator for direct visual chelatometric microtitrations of bivalent metals. Chemical Papers, 27(3), 336-343.
- Metallochromic Indicators. GSP Chem. Accessed January 18, 2026.
- This compound. Tokyo Chemical Industry Co., Ltd. Accessed January 18, 2026.
- Colorimetric determination of calcium in biologic fluids.
- The Mannich reaction in the synthesis of N,S-containing heterocycles.
- Advancements in Metallochromic Indicators for Industrial Use. GSP Chem. Accessed January 18, 2026.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Accessed January 18, 2026.
- Indicators for Complexation Titrations. LibreTexts Chemistry. Accessed January 18, 2026.
- Methylene Blue. PubChem. Accessed January 18, 2026.
- This compound. TCI EUROPE N.V. Accessed January 18, 2026.
- On the Mechanism of the Caro Synthesis of Methylene Blue. SciSpace. Accessed January 18, 2026.
- Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Accessed January 18, 2026.
- An Automated Methylthymol Blue Method for Calcium Determination in Peanuts. Peanut Science. Accessed January 18, 2026.
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An In-depth Technical Guide to the Chelation Mechanism of Methylxylenol Blue
This guide provides a comprehensive exploration of the chelation mechanism of Methylxylenol Blue (MXB), a widely utilized metallochromic indicator. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of MXB's interaction with metal ions, the structural transformations that underpin its colorimetric properties, and the analytical methodologies used to characterize these interactions.
The Molecular Architecture and Chelating Nature of this compound
This compound is a triphenylmethane dye with a complex molecular structure that endows it with its metal-binding capabilities. The molecule possesses multiple functional groups that can act as ligands, donating lone pairs of electrons to form coordinate bonds with a central metal ion. These key functional groups include:
-
Iminodiacetate Groups: Two iminodiacetate groups, each containing a nitrogen atom and two carboxylic acid moieties, are the primary sites of chelation.
-
Phenolic Hydroxyl Group: A hydroxyl group attached to one of the phenyl rings can also participate in coordination, particularly after deprotonation.
-
Quinone-like Oxygen: A carbonyl oxygen in the quinone-like ring system can also be involved in binding.
The presence of these multiple binding sites allows MXB to act as a multidentate ligand, forming a stable, ring-like structure with a metal ion, a process known as chelation. This chelation is the fundamental basis for its use as a metallochromic indicator.
The Chelation Mechanism and Resultant Spectroscopic Shift
The interaction between this compound and a metal ion is a dynamic process that results in a significant and visually apparent color change. This phenomenon is a direct consequence of the structural rearrangement of the MXB molecule upon chelation.
In its free, uncomplexed form at a neutral or slightly acidic pH, the extended conjugation of the triphenylmethane structure imparts a yellow or orange color to the solution. When a metal ion is introduced, it coordinates with the iminodiacetate and phenolic groups of the MXB molecule. This binding event alters the electronic structure of the dye, leading to a bathochromic shift (a shift to a longer wavelength) in its maximum absorbance. This shift is perceived as a color change, typically to blue or violet, depending on the specific metal ion and the pH of the solution.
The following diagram illustrates the generalized chelation of a divalent metal ion (M²⁺) by this compound.
Caption: Generalized chelation of a metal ion by this compound.
The Critical Role of pH in Chelation
The chelation of metal ions by this compound is highly dependent on the pH of the solution. The pH dictates the protonation state of the functional groups on the MXB molecule, which in turn affects their ability to coordinate with a metal ion.
-
Acidic Conditions: At low pH, the carboxylic acid and phenolic hydroxyl groups are protonated. This protonation prevents them from effectively binding to metal ions, as the protons compete with the metal for the electron-donating sites.
-
Alkaline Conditions: As the pH increases, these functional groups deprotonate, becoming negatively charged and thus more available to coordinate with positively charged metal ions. Each metal ion has an optimal pH range for forming a stable complex with MXB. For instance, the determination of many divalent metals is often carried out in slightly acidic to neutral or alkaline conditions to ensure the deprotonation of the chelating groups.
The pH also influences the color of the free indicator itself, which must be taken into account during spectrophotometric analysis. Therefore, the use of a buffer solution to maintain a constant and optimal pH is crucial for obtaining accurate and reproducible results.[1][2]
Quantitative Characterization of MXB-Metal Complexes
The interaction between this compound and metal ions can be quantitatively described by determining the stoichiometry of the complex and its stability constant.
Stoichiometry Determination: Job's Method of Continuous Variation
Job's method, also known as the method of continuous variation, is a widely used spectrophotometric technique to determine the stoichiometry of a metal-ligand complex.[3][4][5][6] The principle of this method involves preparing a series of solutions where the mole fraction of the metal and ligand varies, while the total molar concentration of the two species remains constant.[3][4][5][6] The absorbance of each solution is then measured at the wavelength of maximum absorbance of the complex.
A plot of absorbance versus the mole fraction of the ligand will yield a curve with a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio, while a peak at 0.67 suggests a 1:2 ratio.
Caption: Workflow for determining complex stoichiometry using Job's Method.
Stability Constants
The stability constant (Kf), or formation constant, is a measure of the strength of the interaction between a metal ion and a ligand.[7] A higher stability constant indicates the formation of a more stable complex. These constants are crucial for understanding the thermodynamics of the chelation reaction and for developing quantitative analytical methods.
The stability constants for this compound with various metal ions can be determined using spectrophotometric titration methods. The following table provides a summary of reported stability constants (as log K) for some common divalent metal ions with MXB or closely related indicators. It is important to note that these values can vary depending on experimental conditions such as ionic strength and temperature.[7]
| Metal Ion | log K₁ | log K₂ | Conditions | Reference |
| Zn(II) | 11.5 | 8.2 | I = 0.1 M, 25 °C | [8] |
| Cu(II) | 16.2 | - | I = 0.1 M, 25 °C | [8] |
| Ni(II) | 12.1 | 8.5 | I = 0.1 M, 25 °C | [8] |
| Ca(II) | 7.2 | - | I = 0.1 M, 25 °C | [9] |
| Mg(II) | 7.0 | - | I = 0.1 M, 25 °C | [9] |
Experimental Protocols
The following are detailed protocols for the characterization of the chelation of a metal ion, such as Pb(II), with this compound.
Protocol for Spectrophotometric Titration
This method is used to determine the concentration of a metal ion in a sample and can also be used to determine the stability constant of the metal-MXB complex.
-
Preparation of Reagents:
-
Prepare a standard stock solution of the metal ion (e.g., 1 mM Pb(NO₃)₂).
-
Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.
-
Prepare a suitable buffer solution to maintain the optimal pH for the specific metal-MXB complex formation (e.g., acetate buffer for pH 5-6).[10]
-
Prepare a solution of a strong chelating agent, such as EDTA (e.g., 10 mM), to be used as the titrant.
-
-
Titration Procedure:
-
Pipette a known volume of the metal ion solution into a beaker.
-
Add a small amount of the MXB indicator solution. The solution should develop the color of the metal-MXB complex.
-
Add the buffer solution to adjust and maintain the pH.
-
Place the beaker on a magnetic stirrer and insert the probe of a spectrophotometer.
-
Record the initial absorbance at the λmax of the metal-MXB complex.
-
Add the EDTA titrant in small, known increments. After each addition, allow the solution to equilibrate and record the absorbance.
-
Continue the titration until the absorbance stabilizes, indicating that all the metal has been complexed by the EDTA.
-
-
Data Analysis:
-
Plot the absorbance as a function of the volume of EDTA added.
-
The endpoint of the titration is the volume of EDTA at which a sharp change in absorbance occurs. This corresponds to the point where all the metal ions have been complexed by the EDTA.
-
The concentration of the metal ion in the sample can be calculated from the stoichiometry of the metal-EDTA reaction.
-
Protocol for Job's Method of Continuous Variation
This protocol outlines the steps to determine the stoichiometry of the Pb(II)-MXB complex.
-
Preparation of Solutions:
-
Prepare equimolar stock solutions of Pb(NO₃)₂ and this compound (e.g., 1 mM) in a suitable buffer (e.g., acetate buffer, pH 5.5). It is crucial to maintain a constant ionic strength across all solutions, which can be achieved by adding an inert salt like KNO₃.[11]
-
-
Preparation of the Series of Solutions:
-
Prepare a series of solutions in volumetric flasks by mixing the stock solutions of the metal and MXB in varying mole fractions, keeping the total volume constant. For example, for a total volume of 10 mL, the volumes of the metal and ligand solutions could be (9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
-
Spectrophotometric Measurement:
-
For each solution, measure the absorbance at the wavelength of maximum absorbance for the Pb(II)-MXB complex. Use the buffer solution as a blank.
-
-
Data Analysis:
-
Calculate the mole fraction of the ligand for each solution.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex.
-
Conclusion
The chelation of metal ions by this compound is a multifaceted process governed by the molecule's intricate structure, the pH of the medium, and the specific nature of the metal ion. A thorough understanding of this mechanism, facilitated by analytical techniques such as spectrophotometric titrations and Job's method of continuous variation, is paramount for its effective application in research and development. The protocols and principles outlined in this guide provide a robust framework for the accurate characterization of MXB-metal complexes, enabling researchers to leverage the full potential of this versatile metallochromic indicator.
References
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- Ostromisslensky, I. Über die Darstellung von 1,2-Dinitrokautschuk und seine Umwandlungsprodukte. Journal für Praktische Chemie, 1911, 84(1), 489-495.
- Vosburgh, W. C.; Cooper, G. R. Complex Ions. I. The Identification of Complex Ions in Solution by Spectrophotometric Measurements. Journal of the American Chemical Society, 1941, 63(2), 437-442.
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Khaled Elgendy. What is an appropriate buffer for fixing pH issues in a heavy metal resistance study? ResearchGate, 2017 . [Link]
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Chen, Y., et al. Effect of buffer pH on the determination of 5 mg/L copper, Fe, Mn, and Zn. ResearchGate, 2001 . [Link]
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Narwade, S. K., et al. Effect of ionic strength on the stability constants of complexes of 3–(4–chlorophenyl). International Journal of Chemical Studies, 2014 . [Link]
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Belbachir, R., et al. Influence of pH solution on the optical properties of methylene blue in aqueous suspension of Maghnia Montmorillonite. ResearchGate, 2018 . [Link]
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Bikas, R., et al. Coordination chemistry of [methyl-3-(4-benzyloxyphenyl)methylene] dithiocarbazate with divalent metal ions: Crystal structures of the N,S Schiff base and of its bis-chelated nickel(II) complex. ResearchGate, 2016 . [Link]
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Stability of Methylxylenol Blue in Various Solvent Systems: A Technical Guide for Researchers
Abstract
Methylxylenol Blue (MXB) is a vital sulfonephthalein indicator used extensively in complexometric titrations and as a colorimetric reagent for metal ion detection. The accuracy and reliability of these applications are contingent upon the chemical stability of the dye in its working solvent system. This technical guide provides an in-depth analysis of the factors governing the stability of this compound, offering both theoretical insights and practical, field-proven protocols for its evaluation. We will explore the intrinsic properties of MXB, the influence of solvent polarity, pH, temperature, and light on its degradation pathways, and present robust methodologies for quantifying its stability. This document is intended for researchers, scientists, and drug development professionals who rely on the precise performance of this indicator in their analytical and developmental workflows.
Introduction: Understanding this compound
This compound is a complex triphenylmethane dye belonging to the sulfonephthalein family of indicators.[1] Its intricate structure, featuring multiple ionizable functional groups including sulfonic acid, carboxylic acids, and phenols, is the basis for its utility as a metal and pH indicator. The molecule's large conjugated system is responsible for its intense color, which changes in response to metal complexation or shifts in pH. However, this same complexity makes it susceptible to degradation under various environmental and chemical stressors.
The stability of an indicator solution is paramount; degradation can lead to significant analytical errors, including inaccurate endpoint determinations and reduced sensitivity in colorimetric assays. Understanding the degradation kinetics and pathways is crucial for developing stable formulations, defining appropriate storage conditions, and ensuring the validity of experimental results.[2]
The Chemistry of Stability: Factors Influencing MXB Degradation
The degradation of this compound, like other triphenylmethane dyes, can proceed through several mechanisms. The central carbon atom, which is part of a delocalized system, is often a primary site for nucleophilic attack (e.g., by water or hydroxide ions), leading to a loss of conjugation and color (fading).[3] The stability of MXB is not an intrinsic constant but is profoundly influenced by its immediate chemical environment.
The Role of the Solvent System
The choice of solvent is a critical determinant of MXB stability. Solvents mediate the effects of other stressors and can directly participate in degradation reactions.
-
Aqueous Solutions: Water, while a common solvent, can act as a nucleophile in hydrolysis reactions, particularly at non-neutral pH. The polarity of water effectively solvates the charged portions of the MXB molecule, but can also facilitate reactions that lead to the cleavage of functional groups.
-
Organic Solvents: The stability of sulfonephthalein indicators is significantly affected by solvent polarity.[4][5]
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds with the functional groups of MXB, potentially stabilizing the molecule. However, they can also participate in solvolysis reactions, similar to hydrolysis.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are less likely to directly participate in degradation reactions. However, their polarity can influence the conformation and electronic structure of the dye, which may indirectly affect its stability.[6] Generally, a well-chosen aprotic solvent can provide a more stable environment than aqueous or protic organic solvents.
-
Impact of pH
The pH of the solution is one of the most critical factors affecting MXB stability. The multiple ionizable groups on the MXB molecule mean that its net charge and electronic distribution are highly pH-dependent.
-
Acidic Conditions (Low pH): In strongly acidic media, protonation of the molecule can occur. While this is essential for its function as an indicator, prolonged exposure to strong acids can catalyze hydrolysis of the sulfonate group or other susceptible bonds.
-
Alkaline Conditions (High pH): In basic solutions, the increased concentration of hydroxide ions (a strong nucleophile) can accelerate the degradation of the triphenylmethane structure. This often leads to a rapid fading of the indicator's color.[3] For many sulfonephthaleins, the rate of fading is directly proportional to the hydroxide ion concentration.
Thermal Stress and Photodegradation
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including degradation pathways like hydrolysis and oxidation.[7] Therefore, storing MXB solutions at elevated temperatures will accelerate the loss of potency. The Arrhenius equation dictates this relationship, where a 10°C increase can roughly double the reaction rate.
-
Light Exposure (Photostability): Triphenylmethane dyes are known to be susceptible to photodegradation.[8] Exposure to light, particularly in the UV spectrum, can excite the molecule to a higher energy state, making it more reactive. This can lead to photo-oxidation or photolytic cleavage of the molecule, resulting in irreversible color loss. Solutions should be stored in amber glass or light-resistant containers to minimize this effect.[7]
Quantifying Stability: Experimental Protocols
A systematic approach, often referred to as a "forced degradation" or "stress testing" study, is the most effective way to determine the stability of this compound.[2][9] This involves subjecting the dye in a chosen solvent system to exaggerated conditions to accelerate degradation and identify potential degradation products. The goal is typically to achieve 5-20% degradation of the parent molecule, which is sufficient to detect and quantify degradants without generating secondary, irrelevant products.[7][10]
Workflow for a Forced Degradation Study
The following diagram outlines a comprehensive workflow for assessing the stability of this compound.
Caption: General workflow for a forced degradation study of this compound.
Protocol 1: UV-Vis Spectrophotometric Analysis for Degradation Screening
This method provides a rapid assessment of degradation by monitoring the decrease in absorbance at the wavelength of maximum absorption (λmax). It is best used as a screening tool to determine the rate of color loss.
Methodology:
-
Preparation: Prepare a solution of this compound in the desired solvent (e.g., water, 50:50 ethanol:water) at a concentration that gives an initial absorbance between 1.0 and 1.5 AU (e.g., 10-20 µg/mL).
-
Blanking: Use the pure solvent as a blank to zero the spectrophotometer.
-
Initial Scan: Scan the MXB solution from 200-800 nm to determine the λmax.
-
Stress Application: Dispense aliquots of the solution into separate, appropriate containers (e.g., amber vials for photostability, sealed vials for thermal stress). Prepare a control sample stored at 4°C in the dark.
-
Time-Point Measurement: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each stress condition. Allow it to return to room temperature.
-
Absorbance Reading: Measure the absorbance of each sample at the predetermined λmax.
-
Calculation: Calculate the percentage of remaining MXB based on the absorbance relative to the time-zero sample.
% Remaining = (Absorbance_time_x / Absorbance_time_0) * 100
This spectrophotometric method is excellent for tracking the primary degradation that results in the loss of the chromophore.[11][12]
Protocol 2: Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact MXB from its degradation products. This allows for accurate quantification of the parent compound and the detection of impurities, making it a true stability-indicating method.[13][14]
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | PDA/UV Detector at λmax of MXB (e.g., ~610 nm) and a lower UV wavelength (e.g., 254 nm) to detect degradants that may have lost the main chromophore. |
| Injection Vol. | 10 µL |
Methodology:
-
Sample Preparation: Take aliquots from the forced degradation study (Protocol 1) at each time point. If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute with the initial mobile phase composition to an appropriate concentration for HPLC analysis (e.g., 100 µg/mL).
-
System Suitability: Before analysis, inject a standard solution of MXB multiple times to ensure the system is performing correctly (i.e., reproducible retention times and peak areas).
-
Analysis: Inject the control and stressed samples onto the HPLC system.
-
Data Processing: Integrate the peak area of the intact MXB and any new peaks that appear in the chromatograms of the stressed samples.
-
Calculation: The percentage of MXB remaining is calculated by comparing the peak area in the stressed sample to the control or time-zero sample.
% Remaining = (Peak Area_stressed / Peak Area_control) * 100
The power of this HPLC method lies in its ability to resolve the parent dye from newly formed impurities, providing a highly accurate measure of stability.[15][16]
Data Interpretation and Presentation
The data gathered from stability studies should be presented clearly to allow for straightforward interpretation.
Degradation Summary Table
Summarize the percentage of degradation under each stress condition after a fixed time point (e.g., 48 hours).
| Stress Condition | Solvent System | % Degradation (48 hrs) | Major Degradant Peaks (RT, min) |
| 0.1M HCl, 60°C | Water | 18.5% | 4.2, 5.1 |
| 0.1M NaOH, RT | Water | 25.2% | 3.8 |
| 3% H₂O₂, RT | Water | 12.1% | 6.3 |
| 80°C, Dark | Water | 8.9% | 4.2 |
| Photolytic | Water | 15.6% | 7.5 |
| 80°C, Dark | 50% Ethanol | 6.2% | 4.3 |
(Note: Data are illustrative examples)
Logical Pathway of Stability Assessment
The relationship between experimental design and data outcome can be visualized as follows:
Caption: Logical framework for conducting a stability study on this compound.
Practical Recommendations and Conclusions
Based on the chemical principles and experimental methodologies discussed, the following recommendations can be made for working with this compound solutions:
-
Solvent Selection: For maximum stability, consider using a high-purity aprotic organic solvent like acetonitrile or DMSO for stock solutions, provided it is compatible with the downstream application. For aqueous applications, use purified water and prepare solutions fresh.
-
pH Control: Buffer aqueous solutions to a neutral or slightly acidic pH (e.g., pH 5-6) to minimize hydrolysis. Avoid strongly acidic or alkaline conditions for prolonged periods.
-
Storage Conditions: Always store MXB solutions, regardless of the solvent, in tightly sealed, amber glass containers to protect from light and oxidative degradation. Refrigeration (2-8°C) is recommended to slow the rate of all potential degradation reactions.
-
Fresh Preparation: For critical quantitative applications, it is best practice to prepare MXB solutions fresh daily from a solid standard.
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A Study on Some Sulfonephthalein Dyes in Different Solvents. (2021). Journal of Chemistry. Available at: [Link]
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Stability Indicating HPLC Method Development – A Review. (2018). International Journal of Trend in Scientific Research and Development (IJTSRD). Available at: [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Available at: [Link]
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Acid-Base Reactions in Organic Solvents. (1945). NIST Technical Series Publications. Available at: [Link]
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Photocatalytic Degradation of Xylenol Orange Dye by Magnetic Fe3O4.TiO2 Nanoparticles. (2024). An-Najah National University Repository. Available at: [Link]
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Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Stability Indicating HPLC Method Development and Validation. (2014). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Available at: [Link]
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Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination. (2022). ResearchGate. Available at: [Link]
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The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans extracts. (2025). ResearchGate. Available at: [Link]
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The photochemistry and photophysics of triphenylmethane dyes in solid and liquid media. (1993). Chemical Reviews. Available at: [Link]
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How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. (2023). MDPI. Available at: [Link]
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An In-Depth Technical Guide to the Protonation Constants of Methylxylenol Blue in Aqueous Solution
Introduction: The Significance of Methylxylenol Blue in Chemical Analysis
This compound (MXB) is a sulfonephthalein dye, a class of compounds renowned for their vibrant color changes with varying pH. This property makes them invaluable as acid-base indicators and metallochromic indicators in a multitude of analytical and biomedical applications.[1][2] As a metallochromic indicator, MXB forms colored complexes with metal ions, and its color change signals the endpoint of a complexometric titration.[1] The precise determination of metal ion concentrations is critical in fields ranging from environmental monitoring to pharmaceutical quality control. The effectiveness of this compound in these applications is fundamentally governed by its acid-base properties, specifically its protonation constants (pKa values).
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the protonation constants of this compound in aqueous solutions. We will delve into the underlying principles of acid-base equilibria, provide a detailed, field-proven experimental protocol for the spectrophotometric determination of its pKa values, and discuss the significance of these constants in optimizing its use as an indicator. While this guide focuses on this compound, the principles and methodologies are broadly applicable to other sulfonephthalein dyes. For the purpose of providing concrete data, we will reference a detailed study on the closely related compound, Xylenol Blue, which shares the same core sulfonephthalein structure and exhibits analogous acid-base behavior.[3]
Theoretical Background: Understanding Protonation Constants and Acid-Base Equilibria
The color of this compound in an aqueous solution is dependent on its molecular structure, which in turn is dictated by the pH of the solution. As a polyprotic weak acid, MXB can exist in several forms, each with a different degree of protonation and a characteristic color. The transitions between these forms are governed by its acid dissociation constants (Ka), which are more conveniently expressed in their logarithmic form, pKa (-log Ka).
Xylenol Blue, a representative sulfonephthalein dye, exhibits two distinct color transitions in aqueous solution.[3] In highly acidic solutions, the quinoid oxygen is protonated, resulting in a purple form. As the pH increases, it loses a proton to form a yellow species. In alkaline solutions, a proton is abstracted from the hydroxyl group, leading to a blue form.[3] Each of these transitions corresponds to a specific pKa value.
The relationship between the different protonated forms of an indicator at equilibrium can be described by the Henderson-Hasselbalch equation:
pH = pKa + log ([In⁻] / [HIn])
Where:
-
pH is the hydrogen ion concentration of the solution.
-
pKa is the acid dissociation constant of the indicator.
-
[In⁻] is the concentration of the deprotonated (basic) form of the indicator.
-
[HIn] is the concentration of the protonated (acidic) form of the indicator.
When the concentrations of the acidic and basic forms are equal ([In⁻] / [HIn] = 1), the pH of the solution is equal to the pKa of the indicator. Spectrophotometry is an ideal technique for determining pKa values because the different protonated forms of this compound have distinct absorption spectra.[4][5] By measuring the absorbance of the solution at different pH values, the ratio of the different species can be determined, allowing for the calculation of the pKa.
Experimental Protocol: Spectrophotometric Determination of Protonation Constants
This section outlines a robust, step-by-step methodology for the determination of the protonation constants of this compound using UV-Visible spectrophotometry. The protocol is designed to be self-validating by ensuring accurate measurements and proper control of experimental variables.
Reagent and Solution Preparation
-
This compound Stock Solution: Prepare a stock solution by accurately weighing a small amount of this compound powder (e.g., 0.04 g) and dissolving it in a specific volume of 20% ethanol (v/v) in deionized water (e.g., 100 mL).[2] The use of a co-solvent like ethanol is often necessary for sparingly soluble indicators.
-
Buffer Solutions: A series of buffer solutions with known and stable pH values covering the expected transition ranges of this compound are required. Britton-Robinson buffer solutions are a suitable choice as they can cover a wide pH range. Adjust the ionic strength of the buffer solutions to a constant value (e.g., I = 0.2) by adding a neutral salt like sodium perchlorate.[3] For highly acidic conditions, HCl/NaCl buffers can be used.[3]
-
High and Low pH Solutions: Prepare a strongly acidic solution (e.g., pH 1) by adding a few drops of concentrated HCl to deionized water and a strongly basic solution (e.g., pH 13) by adding a few drops of concentrated NaOH to deionized water.[5] These solutions are used to obtain the absorbance spectra of the fully protonated and fully deprotonated forms of the indicator, respectively.
Spectrophotometric Measurements
-
Instrument Calibration: Calibrate the spectrophotometer using appropriate blanks (e.g., deionized water or the buffer solution without the indicator).
-
Determination of λmax:
-
Prepare two solutions: one with the this compound stock solution in the strongly acidic solution (pH 1) and another in the strongly basic solution (pH 13).
-
Scan the absorbance of each solution over the visible wavelength range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for the acidic (HIn) and basic (In⁻) forms of the indicator.
-
-
Absorbance Measurements at Different pH Values:
-
Prepare a series of solutions by adding a constant, known volume of the this compound stock solution to a series of volumetric flasks, each containing one of the prepared buffer solutions.
-
Measure the absorbance of each solution at the two determined λmax values.
-
Measure the pH of each solution using a calibrated pH meter.
-
Data Analysis and pKa Calculation
The pKa values can be determined using two primary methods:
-
Graphical Method (Inflection Point):
-
Plot the absorbance at each λmax as a function of pH.
-
The resulting curves should be sigmoidal.
-
The pKa value corresponds to the pH at the inflection point of the sigmoid curve.[5] This is the point where the absorbance is halfway between the minimum and maximum absorbance.
-
-
Graphical Method (Henderson-Hasselbalch Equation):
-
For each pH value, calculate the ratio of the concentrations of the basic and acidic forms of the indicator using the following equation:
[In⁻] / [HIn] = (A - Aa) / (Ab - A)
Where:
-
A is the absorbance of the solution at a given pH at the λmax of the basic form.
-
Aa is the absorbance of the fully acidic form of the indicator at the same wavelength.
-
Ab is the absorbance of the fully basic form of the indicator at the same wavelength.
-
-
Plot log([In⁻] / [HIn]) versus pH.
-
The data should yield a straight line. The pKa is the pH value where the line intersects the x-axis (i.e., when log([In⁻] / [HIn]) = 0).[4]
-
Experimental Workflow Diagram
Caption: Experimental workflow for the spectrophotometric determination of this compound pKa values.
Protonation Constants of a Representative Sulfonephthalein Dye
The following table presents the partial dissociation constants for Xylenol Blue, a close structural analog of this compound, as determined by spectrophotometry in a study by Suk et al.[3] These values provide a strong indication of the expected pKa ranges for this compound under similar conditions.
| Transition | pKa Value | Wavelengths of Maxima (nm) | Isosbestic Point (nm) |
| Acidic (Purple to Yellow) | 1.48 | 434, 576 | 492 |
| Alkaline (Yellow to Blue) | 9.51 | 434, 614 | 498 |
Data sourced from Suk, V., et al. (1974). Sulfonephthalein dyes. I. Spectrophotometric study of xylenol blue and bromoxylenol blue using colorimetric systems. Chemical Papers.[3]
Species Distribution Diagram
The following diagram illustrates the different colored species of a sulfonephthalein dye like Xylenol Blue as a function of pH, based on its protonation constants.
Caption: Predominant species of a sulfonephthalein dye like Xylenol Blue at different pH ranges.
Conclusion: The Importance of Accurate pKa Determination
A thorough understanding and accurate determination of the protonation constants of this compound are paramount for its effective application in analytical chemistry. These values dictate the optimal pH range for its use as an acid-base or metallochromic indicator, ensuring sharp and accurate endpoint detection. The spectrophotometric method detailed in this guide provides a reliable and accessible approach for researchers and drug development professionals to characterize this and other sulfonephthalein dyes. By following a robust experimental protocol and employing sound data analysis techniques, the acid-base equilibria of these important compounds can be precisely elucidated, leading to more accurate and reproducible analytical results.
References
-
Suk, V., S.l.a.v., M., & Jenı́ková, J. (1974). Sulfonephthalein dyes. I. Spectrophotometric study of xylenol blue and bromoxylenol blue using colorimetric systems. Chemical Papers, 28(2), 252-261. Available from: [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF THE pKa OF AN ACID-BASE INDICATOR. chem321labspring11. Available from: [Link]
-
Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Truman ChemLab. Available from: [Link]
-
A Spectrophotometric Determination of Barium Complexation with Methylthymol Blue. CORE Scholar - Wright State University. Available from: [Link]
-
Spectrophotometric Determination of pKa of Bromothymol Blue. YouTube. Available from: [Link]
-
Spectrophotometric Determination of pKa of Bromothymol Blue. Prexams. Available from: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. chemlab.truman.edu [chemlab.truman.edu]
Introduction: Navigating the Safety Profile of Methylxylenol Blue
An In-depth Technical Guide to the Safe Handling of Methylxylenol Blue Powder
This compound is a specialized chemical compound, identified by CAS RN 29412-85-9, that serves various roles in scientific research, primarily as a complexometric or metallochromic indicator.[1][2] It is typically supplied as a dark-colored powder.[1] While it is a valuable tool in the laboratory, a comprehensive, publicly available Safety Data Sheet (SDS) with detailed GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications is not readily found in common databases. This guide is therefore constructed upon the foundational principles of chemical safety, drawing from general best practices for handling non-volatile chemical powders and synthesizing the limited available data for this compound.
The primary directive for any researcher, scientist, or drug development professional is to always consult the specific SDS provided by the manufacturer or supplier before commencing any work . This document will contain the most accurate and up-to-date information regarding the specific formulation being used. This guide serves as a framework for establishing best practices, explaining the causality behind safety protocols, and ensuring a self-validating system of laboratory safety in the context of handling this and similar chemical powders.
Hazard Identification and Proactive Risk Assessment
Due to the absence of a detailed public toxicological profile, this compound should be handled with the prudence afforded to a substance of unknown toxicity. The fundamental principle is to minimize all potential routes of exposure: inhalation, ingestion, and dermal contact.
1.1 Known Chemical Properties A summary of the known physical and chemical properties helps in understanding its behavior in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₆N₂O₁₃S | PubChem[3] |
| Molecular Weight | 700.7 g/mol | PubChem[3] |
| Physical State | Dark green to dark red to black powder/crystal | TCI Chemicals[1] |
| Purity | Typically >80.0% (HPLC) | TCI Chemicals |
1.2 The Hierarchy of Controls: A Foundational Safety Paradigm Effective risk management is not solely reliant on personal protective equipment (PPE). It begins with a systematic approach to eliminating or minimizing the hazard at its source. The hierarchy of controls is a fundamental concept in industrial hygiene and laboratory safety that provides a framework for implementing the most effective safety measures.
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
Exposure Controls and Personal Protective Equipment (PPE)
The primary goal is to prevent the this compound powder from coming into contact with the user or being released into the laboratory environment. This is achieved through a combination of engineering controls and appropriate PPE.
2.1 Engineering Controls: The First Line of Defense Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.
-
Ventilation: All handling of this compound powder that could generate dust, such as weighing or transferring, should be performed inside a certified chemical fume hood or a ventilated balance enclosure. This captures airborne particles at the source.
-
Designated Areas: Designate a specific area for handling this powder to prevent cross-contamination of the general laboratory space.
2.2 Personal Protective Equipment (PPE): The Essential Barrier PPE is the last line of defense and must be used in conjunction with engineering controls.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards. Chemical safety goggles are preferred.[4][5] | Protects eyes from airborne powder and accidental splashes of solutions. |
| Skin Protection | Nitrile or neoprene gloves. A disposable, long-sleeved lab coat. Closed-toe shoes.[6] | Prevents dermal contact. Check glove manufacturer's compatibility chart for the specific solvents being used. |
| Respiratory Protection | Generally not required if work is conducted within a proper fume hood or ventilated enclosure.[7] If these are not available, a NIOSH-approved respirator with a particulate filter may be necessary.[7] | Prevents inhalation of fine powder, a primary route of exposure for chemical dust. |
Protocols for Safe Handling and Storage
Adherence to standardized protocols is critical for ensuring safety and experimental reproducibility.
3.1 Step-by-Step Protocol for Weighing this compound Powder
-
Preparation: Don the required PPE (lab coat, gloves, safety goggles).
-
Setup: Perform all work within a chemical fume hood or ventilated enclosure. Place a weigh boat on the analytical balance.
-
Tare: Close the doors of the enclosure/balance and tare the balance.
-
Dispensing: Slowly and carefully dispense the powder from the stock bottle into the weigh boat using a clean spatula. Avoid any sudden movements that could create a dust cloud. Do not tap the container against the balance or weigh boat.
-
Weighing: Close the enclosure/balance doors to get an accurate reading.
-
Cleanup: Once the desired amount is weighed, securely cap the stock bottle. Carefully transfer the weigh boat to your experimental setup. Clean the spatula and the weighing area with a damp cloth or towel to collect any residual powder, preventing it from becoming airborne. Dispose of the cleaning material as chemical waste.
3.2 Storage Requirements Proper storage is essential to maintain the chemical's integrity and prevent accidental exposure or reaction.
-
Container: Keep the container tightly closed to prevent moisture absorption and release of powder.[4][8][9]
-
Location: Store in a cool, dry, and well-ventilated area.[4][9]
-
Compatibility: Store away from strong oxidizing agents and other incompatible materials as a general precaution.[8][10]
-
Inventory: Label the container clearly with the chemical name, date received, and any relevant hazard warnings.
Emergency and First Aid Procedures
In the event of an exposure, immediate and correct action is crucial. All laboratory personnel should be familiar with the location of safety showers and eyewash stations.
4.1 Emergency Response Workflow
Caption: A generalized workflow for responding to a chemical exposure incident.
4.2 First Aid Measures These are general first aid guidelines; the supplier-specific SDS must always be the primary reference.
-
Inhalation: Move the affected person to fresh air immediately.[4][11] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[11]
-
Skin Contact: Immediately remove contaminated clothing.[12] Flush the affected skin area with copious amounts of water for at least 15 minutes.[12] Seek medical advice if irritation develops or persists.[11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[12] Remove contact lenses if present and easy to do so.[12] Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Spill Management and Waste Disposal
Accidental spills must be handled promptly and safely to prevent secondary exposure.
5.1 Small Powder Spill Cleanup Protocol
-
Evacuate & Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Contain & Clean: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne.[13] Carefully sweep or scoop the material into a designated chemical waste container.[1][4] Avoid dry sweeping, which can generate dust. Wiping the area with a wet paper towel can help collect the last traces of the powder.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Seal and label the waste container and dispose of it according to your institution's hazardous waste procedures.
5.2 Waste Disposal Unused this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[9] Disposal procedures must be in strict compliance with all local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Conclusion
The safe handling of this compound powder, as with any laboratory chemical, is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. While specific toxicological data for this compound is not widely available, a risk-based approach centered on the hierarchy of controls, diligent use of engineering safeguards and PPE, and adherence to established handling and emergency procedures provides a strong framework for its safe use. The ultimate authority on safety for the specific product you are using is the Safety Data Sheet provided by your supplier, which must be reviewed and understood before any work begins.
References
-
Methylene Blue - Safety Data Sheet. (n.d.). Edvotek. Retrieved from [Link]
-
Safety Data Sheet: Methylene blue. (n.d.). Carl ROTH. Retrieved from [Link]
-
Methyl Xylenol Blue. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Safety Sheet Methylene Blue. (n.d.). Oculyze. Retrieved from [Link]
-
SAFETY DATA SHEET Methylene Blue. (n.d.). Pro-Lab Diagnostics. Retrieved from [Link]
-
SAFETY DATA SHEET Methylene Blue. (n.d.). Pro-Lab Diagnostics. Retrieved from [Link]
-
Safety Data Sheet Methylene Blue Staining Solution. (2018). Carolina Biological Supply Company. Retrieved from [Link]
-
SAFETY DATA SHEET. (2022). Science Company. Retrieved from [Link]
-
Hazardous Chemical Exposures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
-
What to do in a chemical emergency. (2024). GOV.UK. Retrieved from [Link]
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- 1. This compound | 29412-85-9 | TCI AMERICA [tcichemicals.com]
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- 4. oculyze.net [oculyze.net]
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- 6. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
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- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. klamathcc.edu [klamathcc.edu]
Methodological & Application
Spectrophotometric determination of serum calcium using Methylxylenol blue
Application Note: Spectrophotometric Determination of Serum Calcium
A Detailed Protocol Using the Methylxylenol Blue Method
Introduction: The Clinical Significance of Calcium Measurement
Calcium is a pivotal electrolyte in human physiology, essential for neuromuscular activity, cardiac function, blood coagulation, and bone metabolism. The accurate measurement of calcium concentration in serum is a cornerstone of clinical diagnostics, aiding in the investigation of endocrine disorders (particularly of the parathyroid gland and vitamin D), renal disease, and various malignancies. While atomic absorption spectrophotometry is considered the reference method, its operational complexity makes it unsuitable for routine analysis. Colorimetric methods, prized for their simplicity, speed, and amenability to automation, are widely employed in clinical laboratories.
This application note provides a comprehensive guide to the spectrophotometric determination of total calcium in serum using the this compound (MXB) method. We will delve into the underlying chemical principles, provide a detailed, step-by-step protocol, and discuss critical parameters for ensuring data integrity and trustworthiness.
Principle of the this compound (MXB) Method
The MXB method is a direct colorimetric assay that relies on the formation of a colored complex between calcium ions and the metallochromic indicator, this compound (3,3'-bis[N,N-dicarboxymethylaminomethyl]-p-xylenol sulfonphthalein).[1]
In a highly alkaline environment, calcium ions (Ca²⁺) selectively bind to MXB. This chelation event causes a distinct shift in the absorption spectrum of the dye, resulting in the formation of a stable, blue-colored complex.[1] The intensity of this blue color, measured spectrophotometrically at a wavelength between 610-625 nm, is directly proportional to the total calcium concentration in the sample.[2][3] To ensure specificity for calcium, the reagent system includes a masking agent to prevent interference from other divalent cations, most notably magnesium (Mg²⁺).[2][4]
Figure 1: Chemical principle of the this compound calcium assay.
Materials and Reagents
Equipment
-
Spectrophotometer or microplate reader capable of measuring absorbance at 610-625 nm.
-
Calibrated micropipettes and tips.
-
High-quality plastic or acid-washed glass test tubes.[2]
-
Vortex mixer.
-
Water bath or incubator set to the desired reaction temperature (e.g., 25°C or 37°C).
Reagent Preparation
Causality Note: The use of two separate, stable stock reagents (Buffer and Color) that are combined to form a working reagent immediately before use is a common design to maximize the shelf-life of the individual components.
-
Reagent 1 (R1): Alkaline Buffer
-
Composition: 1.0 mol/L Monoethanolamine.[2]
-
Function: Provides the necessary alkaline pH for the Ca-MXB complex to form.
-
Preparation: Supplied as a ready-to-use liquid. Store at 2-8°C.
-
-
Reagent 2 (R2): MXB Color Reagent
-
Composition: 92 µmol/L Methylthymol blue and 50 mmol/L 8-hydroxyquinoline.[2]
-
Function of MXB: The chromogenic indicator that binds to calcium.
-
Function of 8-Hydroxyquinoline: A crucial component that acts as a masking agent. It preferentially chelates magnesium ions (Mg²⁺), preventing their significant interference with the assay.[2][5]
-
Preparation: Supplied as a ready-to-use liquid. Store at 2-8°C, protected from light.
-
-
Working Reagent
-
Preparation: On the day of the assay, prepare the required volume by mixing Reagent 1 and Reagent 2 in a 1:1 ratio in a clean container.[2]
-
Stability: The combined working reagent is stable for approximately 15 days when stored at 2-8°C in a tightly capped, dark container.[2] Discard if turbidity develops.[2]
-
-
Calcium Standard
-
Composition: An aqueous standard with a certified calcium concentration (e.g., 10 mg/dL or 2.5 mmol/L).
-
Function: Used to calibrate the assay and calculate the concentration of unknown samples.
-
-
Quality Control (QC) Samples
-
Composition: Lyophilized or liquid-stable serum-based controls with known calcium concentrations at normal and abnormal (high/low) levels.
-
Function: QC samples are treated exactly like patient samples and are used to verify the accuracy and precision of the entire analytical process.
-
Experimental Protocol: A Step-by-Step Workflow
The following protocol is a general guideline for a manual assay. Volumes can be scaled for use in 96-well microplates.
Figure 2: General experimental workflow for the manual MXB calcium assay.
Sample Collection and Handling
-
Specimen of Choice: Fasting, non-hemolyzed serum is highly recommended.[2]
-
Anticoagulants: Only heparinized plasma may be used. Anticoagulants such as EDTA, citrate, or oxalate must be avoided as they function by chelating calcium, leading to falsely low results.[2]
-
Storage: Serum should be separated from the clot promptly. Calcium is stable in serum for 24 hours at room temperature, up to one week at 2-8°C, or for several months when frozen at -20°C.[2]
Assay Procedure
-
Equilibration: Allow all reagents, controls, and samples to reach the assay temperature (e.g., 25°C).
-
Setup: Label a series of test tubes for the Reagent Blank, Standard, QC samples, and patient samples.
-
Reagent Dispensing: Pipette 1.0 mL of the prepared Working Reagent into each tube.
-
Sample Addition:
-
To the Reagent Blank tube, add 10 µL of distilled or deionized water.
-
To the Standard tube, add 10 µL of the Calcium Standard.
-
To each QC tube, add 10 µL of the corresponding control serum.
-
To each Sample tube, add 10 µL of the patient serum.
-
-
Incubation: Mix each tube thoroughly by vortexing. Incubate for 5 minutes at 37°C or 10 minutes at 20-25°C.[2] The final color is stable for at least 30 minutes.[2]
-
Measurement: Set the spectrophotometer to zero absorbance at ~610 nm using the Reagent Blank . Subsequently, read and record the absorbance of the Standard, QC, and all patient samples.
Data Analysis and Calculation
The calcium concentration is calculated using the ratio of the sample's absorbance to the standard's absorbance, based on the Beer-Lambert law.
Formula:
Example Calculation:
-
Absorbance of Standard (10 mg/dL) = 0.450
-
Absorbance of Sample = 0.405
-
Calcium (mg/dL) = (0.405 / 0.450) * 10 = 9.0 mg/dL
Performance Characteristics and Method Limitations
A self-validating protocol requires a thorough understanding of its operational parameters and potential interferents.
Key Assay Parameters
| Parameter | Specification | Rationale / Comment |
| Wavelength | 610 - 625 nm | Peak absorbance wavelength for the Ca-MXB complex. |
| Sample Type | Serum, Heparinized Plasma | Avoidance of chelating anticoagulants is critical. |
| Sample Volume | 10 µL | Small sample volume makes the method suitable for various applications. |
| Linearity | Up to 15 mg/dL (3.75 mmol/L)[2] | Samples exceeding this limit must be diluted (e.g., 1:1 with 0.9% NaCl), re-assayed, and the final result multiplied by the dilution factor.[2] |
| Incubation Time | 5-10 minutes[2] | Allows for complete color development. The resulting complex is stable for a sufficient window to allow for measurement. |
| Magnesium Interference | Negligible up to 100 mg/L[2] | Due to the inclusion of 8-hydroxyquinoline as a masking agent. |
Known Interferences
-
Hemolysis: Can cause falsely elevated results due to the release of intracellular components. Non-hemolyzed samples are essential.[2]
-
Lipemia/Icterus: Grossly lipemic or icteric samples can cause turbidity or color interference. A serum blank (10 µL sample + 1 mL distilled water) may be required to correct for this.[2]
-
Contaminants: Glassware must be scrupulously clean. It is advisable to acid-wash glassware with dilute HCl and rinse thoroughly with deionized water to remove any trace calcium contamination.[6]
-
Drugs and Therapeutic Agents: Patients receiving EDTA or certain contrast agents may have results that are not representative of their true physiological calcium levels.[2][7]
Conclusion
The this compound method offers a rapid, robust, and inexpensive solution for the quantitative determination of total calcium in serum.[8] By understanding the chemical principles and adhering strictly to the protocol, including proper sample handling and the use of standards and controls, researchers and clinicians can generate highly reliable and accurate data. The simplicity of the assay makes it particularly well-suited for high-throughput screening in both research and clinical diagnostic settings.
References
-
Ripoll, J. P. (1976). [Colorimetric determination of calcium in serum using methylthymol blue]. Clinica Chimica Acta, 72(1), 133-139. doi: 10.1016/0009-8981(76)90044-9. Retrieved from [Link]
-
Scribd. (n.d.). Calcium MTB. Retrieved from [Link]
-
ResearchGate. (n.d.). An Automated Methylthymol Blue Method for Calcium Determination in Peanuts. Retrieved from [Link]
-
Medichem Middle East. (2010). Calcium without deproteinization, Colorimetric, Methylthymol blue method. Retrieved from [Link]
-
PubMed. (1998). [Determination of the content of serum calcium with methylthymol blue as chromogenic reagent]. Guang Pu Xue Yu Guang Pu Fen Xi, 18(4), 485-487. Retrieved from [Link]
- Google Patents. (1973). US3754865A - Colorimetric determination of calcium in biologic fluids.
-
Biolabo SAS. (n.d.). CALCIUM CPC method. Retrieved from [Link]
-
Pointe Scientific, Inc. (n.d.). Calcium Reagent Set. Retrieved from [Link]
- Google Patents. (1993). US5262330A - Colorimetric methods and reagents for the assay of calcium in a test sample.
-
Gindler, E. M., & King, J. D. (1972). Rapid colorimetric determination of calcium in biologic fluids with methylthymol blue. American Journal of Clinical Pathology, 58(4), 376-382. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Complexometric Calcium Determination (Experiment). Retrieved from [Link]
-
Vlassenbroeck, A., et al. (2017). Analytical Interference by Contrast Agents in Biochemical Assays. Contrast Media & Molecular Imaging. doi: 10.1155/2017/9025238. Retrieved from [Link]
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- 3. [Determination of the content of serum calcium with methylthymol blue as chromogenic reagent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5262330A - Colorimetric methods and reagents for the assay of calcium in a test sample - Google Patents [patents.google.com]
- 5. US3754865A - Colorimetric determination of calcium in biologic fluids - Google Patents [patents.google.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Analytical Interference by Contrast Agents in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Application Note: Quantitative Determination of Magnesium by Complexometric Titration Using Methylxylenol Blue
Abstract and Introduction
Complexometric titration remains a cornerstone of analytical chemistry for the precise quantification of metal ions.[1][2][3] This method relies on the reaction between a metal ion and a complexing agent, or ligand, to form a stable, soluble complex.[4][5] The most ubiquitous of these ligands is ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand that forms highly stable, 1:1 stoichiometric complexes with most divalent and trivalent cations.[4][6][7] The endpoint of the titration is visualized using a metallochromic indicator, a dye that changes color upon binding to or being released from the metal ion.[8]
This application note provides a comprehensive, field-proven protocol for the determination of magnesium (Mg²⁺) using a direct titration with EDTA and Methylxylenol blue as the indicator. This compound, a structural analogue of Methylthymol blue, is a sensitive metallochromic indicator well-suited for this application, providing a distinct color change at the equivalence point.[9][10] We will delve into the underlying chemical principles, provide detailed step-by-step protocols for reagent preparation and sample analysis, and offer insights into method validation and troubleshooting to ensure accuracy and reproducibility in research and quality control settings.
Principle of the Method: The Chemistry of Chelation
The titration is based on a competitive complexation reaction governed by the relative stability of the metal-ligand complexes. The entire process is critically dependent on pH, which influences both the availability of the EDTA chelating species (Y⁴⁻) and the color of the indicator.[1][4][7]
2.1 The Role of pH The reaction between Mg²⁺ and EDTA is as follows:
Mg²⁺ + [EDTA]⁴⁻ ⇌ [Mg-EDTA]²⁻
This equilibrium is highly pH-dependent.[4][7] At lower pH values, the EDTA molecule is protonated (e.g., H₂Y²⁻), which reduces its affinity for metal ions. For magnesium, the complex formation is quantitative in a buffered alkaline medium, typically at a pH of 10.[1][4][11] An ammonia-ammonium chloride buffer is ideal for this purpose as it maintains the required pH and also complexes any interfering trace heavy metals.[11]
2.2 The Indicator Mechanism The key to visualizing the endpoint lies in the difference between the stability of the Mg-EDTA complex and the Mg-Indicator complex.
-
Before the Endpoint: At the start of the titration (at pH 10), a small amount of this compound indicator is added to the magnesium sample. It forms a distinctively colored complex with a fraction of the Mg²⁺ ions (Mg-Indicator).
-
During Titration: As the EDTA titrant is added, it first reacts with the free Mg²⁺ ions, which are in vast excess. EDTA forms a much more stable complex with magnesium than the indicator does.[6] The stability constant of the Ca-EDTA and Mg-EDTA complexes are known to be high, ensuring a favorable reaction.[12][13]
-
At the Endpoint: Once all the free Mg²⁺ has been complexed by EDTA, the very next drop of titrant decomposes the weaker Mg-Indicator complex. EDTA sequesters the Mg²⁺ from the indicator.[8]
[Mg-Indicator] + [EDTA] → [Mg-EDTA] + Indicator (free)
This release of the free indicator results in a sharp color change, signaling the equivalence point of the titration. For this compound at pH 10, this transition is typically from a blue or purple (the color of the Mg-Indicator complex) to a distinct grey or violet.[14]
Workflow Visualization
The logical flow of the complexometric titration is outlined below. The diagram illustrates the state of the analyte solution at the key stages of the process, culminating in the endpoint color change.
Sources
- 1. Development and Validation of Simple Titrimetric Method for the Determination of Magnesium Content in Esomeprazole Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 8. iris.unina.it [iris.unina.it]
- 9. Study of interaction of metal ions with methylthymol blue by chemometrics and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. victory4.co.uk [victory4.co.uk]
- 11. titrations.info [titrations.info]
- 12. (PDF) Calcium and magnesium-EDTA complexes. Stability constants and their dependence on temperature and ionic strength [academia.edu]
- 13. quora.com [quora.com]
- 14. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
Application Notes: Automated Determination of Total Calcium using Methylxylenol Blue
Introduction and Scientific Principle
The accurate determination of total calcium in serum, plasma, and urine is a cornerstone of clinical diagnostics, vital for assessing parathyroid function, bone diseases, and various metabolic disorders. The Methylxylenol Blue (MXB) method is a widely adopted colorimetric assay optimized for the high-throughput environment of automated clinical chemistry analyzers.[1] Its utility lies in its simplicity, speed, and adaptability to automation.
This document provides a comprehensive technical guide for researchers, scientists, and laboratory professionals on the principle, application, and validation of the MXB assay for total calcium determination.
Mechanism of Action
This compound (3,3'-bis[N,N-dicarboxymethylaminomethyl]-p-xylenolsulfonphthalein) is a metallochromic indicator.[1][2] In its free form at an alkaline pH, the deprotonated MXB molecule has a specific absorbance spectrum. The core principle of the assay is the formation of a stable chelate complex between calcium ions (Ca²⁺) and the MXB molecule. This binding event induces a conformational change in the dye's chromophore, leading to a distinct shift in its maximum absorbance wavelength (λ_max) towards the blue region of the spectrum (~600-625 nm).[3]
The reaction can be summarized as: Ca²⁺ (from sample) + MXB (free, color 1) --(Alkaline pH)--> [Ca-MXB] Complex (bound, color 2)
The increase in absorbance at the new λ_max is directly proportional to the total calcium concentration in the sample. This relationship adheres to the Beer-Lambert law over a clinically relevant range, forming the basis for quantification.[4][]
Caption: Reaction principle of the this compound Calcium Assay.
Reagents and Analyzer Configuration
Commercial reagent kits for automated analyzers are typically provided as stable, ready-to-use liquids. While exact formulations are proprietary, they are based on common principles.
Typical Reagent Composition
| Component | Function | Typical Concentration/pH |
| Reagent 1 (R1) | ||
| Alkaline Buffer | Provides the necessary alkaline environment (pH > 10) for the chelation reaction. (e.g., Monoethanolamine) | ~1.0 mol/L |
| Reagent 2 (R2) | ||
| This compound (MXB) | Metallochromic indicator that binds with calcium to produce a colored complex. | ~90-100 µmol/L |
| 8-Hydroxyquinoline | A chelating agent that preferentially binds magnesium (Mg²⁺), preventing its interference with the assay.[3][6] | ~50 mmol/L |
Specimen Requirements
-
Preferred: Serum or lithium heparin plasma.
-
Unacceptable: Anticoagulants such as EDTA, citrate, or oxalate must not be used as they chelate calcium, leading to falsely low results.[3]
-
Handling: Samples should be centrifuged promptly to separate serum/plasma from cells. Fasting, non-hemolyzed specimens are ideal.[3]
Automated Analyzer Parameters
The following table provides a template of typical parameters for a bichromatic rate reaction on a modern automated chemistry analyzer. Users must adapt these settings based on their specific instrument and reagent manufacturer's instructions.
| Parameter | Typical Setting | Rationale |
| Reaction Type | Endpoint | The reaction goes to completion quickly, and a final absorbance reading is taken. |
| Primary Wavelength | 600 - 625 nm | This is the absorbance maximum (λ_max) of the Ca-MXB complex.[3] |
| Secondary Wavelength | ~700 nm | Corrects for background absorbance from sample turbidity or cuvette imperfections. |
| Sample Volume | 2 - 5 µL | Micro-volume capability is a key feature of modern analyzers.[7] |
| R1 Volume | 100 - 150 µL | Establishes the alkaline pH. |
| R2 Volume | 30 - 50 µL | Introduces the chromogen to initiate the reaction. |
| Incubation Time | 5 - 10 minutes | Allows for the color development to reach a stable plateau before measurement.[3] |
| Calibration Model | Linear, Multi-point | Ensures accuracy across the entire analytical measurement range. |
| Units | mg/dL or mmol/L | Standard clinical units for calcium reporting. |
Assay Protocol: Step-by-Step
The following protocol assumes the use of a fully automated "walk-away" clinical chemistry analyzer.
-
System Preparation: Ensure the analyzer has passed all daily maintenance and quality control (QC) checks. Verify sufficient levels of system water and wash solutions.
-
Reagent Loading: Load the this compound R1 (Buffer) and R2 (Color) reagents onto the designated refrigerated reagent carousel of the analyzer. Ensure barcode registration is successful if applicable.
-
Calibrator and QC Loading: Place the required calibrators (typically a blank and one or more levels) and at least two levels of quality control material (e.g., normal and abnormal) into sample racks.
-
Patient Sample Loading: Place patient serum or plasma samples in barcoded tubes into the sample racks.
-
Order Test: Program the analyzer to run the calcium (Ca) test on the specified calibrators, QC, and patient samples.
-
Initiate Run: Start the analytical run. The analyzer will now perform the following steps autonomously:
-
Pipette a precise volume of sample into a reaction cuvette.
-
Add R1 (Buffer) and incubate briefly.
-
Add R2 (Color/MXB) to initiate the color-forming reaction.
-
Incubate for the pre-programmed time at a controlled temperature (e.g., 37°C).
-
Measure the final absorbance of the resulting blue complex bichromatically.
-
Calculate the concentration of each sample against the stored calibration curve.
-
-
Review Results: After the run is complete, review the calibration and QC results to ensure they are within acceptable limits before releasing any patient results.
Performance Characteristics and Validation Protocol
Before implementing the MXB assay for clinical use, a comprehensive validation must be performed to verify its performance on the specific analyzer in your laboratory. This process is mandated by regulatory bodies and ensures the trustworthiness of patient results. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Caption: Core components of a new assay validation workflow.
Precision (Imprecision)
-
Principle: To verify the repeatability and within-lab precision of the assay.
-
Protocol:
-
Select two to three levels of quality control material or patient pools (e.g., low, normal, high).
-
Analyze each material in duplicate, twice per day, for at least five days (N=20 per level).
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for repeatability (within-run) and within-laboratory (total) imprecision.
-
-
Acceptance Criteria: The calculated CV% should be less than or equal to the manufacturer's stated precision claims and/or predefined laboratory quality goals (e.g., CV < 3%).
Accuracy (Bias Estimation)
-
Principle: To determine the systematic difference (bias) between your method and a reference method or peer group.
-
Guideline: CLSI EP09-A3.
-
Protocol:
-
Select a minimum of 40 patient specimens spanning the analytical measurement range (AMR).
-
Analyze the samples on both the new MXB method (test method) and a comparative method (e.g., a previously validated analyzer or a reference method like Atomic Absorption Spectrophotometry).
-
Plot the data using a difference plot (Bland-Altman) and perform Deming or Passing-Bablok regression analysis.
-
-
Acceptance Criteria:
-
Correlation Coefficient (r): > 0.98
-
Slope: 0.95 - 1.05
-
Intercept: Near zero
-
The observed bias at medical decision points should be clinically insignificant.
-
Linearity and Analytical Measurement Range (AMR)
-
Principle: To confirm the range of concentrations over which the instrument response is directly proportional to the analyte concentration.
-
Protocol:
-
Prepare a series of at least 5-7 dilutions from a high concentration serum pool or linearity material to cover the entire claimed AMR.
-
Analyze each dilution in triplicate.
-
Plot the expected concentrations versus the mean recovered concentrations.
-
Perform a statistical analysis to assess the deviation from linearity.
-
-
Acceptance Criteria: The observed values should not deviate from the best-fit line by more than a predefined allowable error. The verified linear range must cover the expected clinical range of results.
Limit of Detection (LoD) and Quantitation (LoQ)
-
Principle: To determine the lowest concentration of calcium that can be reliably detected (LoD) and quantified with acceptable precision and accuracy (LoQ).
-
Guideline: CLSI EP17-A2.
-
Protocol:
-
Limit of Blank (LoB): Analyze a blank sample (zero calibrator) at least 20 times and calculate LoB = mean_blank + 1.645 * (SD_blank).
-
Limit of Detection (LoD): Analyze a very low-level sample at least 20 times and calculate LoD = LoB + 1.645 * (SD_low sample).
-
-
Acceptance Criteria: The LoD and LoQ must be below the lower limit of the established reference interval, ensuring the assay is clinically useful for detecting hypocalcemia.
Interferences and Limitations
No assay is free from interference. Understanding the limitations of the MXB method is critical for accurate result interpretation. Most modern analyzers automatically measure and report semi-quantitative indices for common interferences.[14][15]
Common Interferences
| Interference | Index | Mechanism & Effect | Typical Action Threshold (Example) |
| Hemolysis | H | Release of intracellular components. Primarily a spectral interference due to hemoglobin's absorbance near the MXB complex λ_max. Can cause falsely elevated results. | H-Index > 100 (e.g., >100 mg/dL Hb) |
| Icterus | I | High levels of bilirubin cause spectral interference, absorbing light at similar wavelengths to the Ca-MXB complex, which can lead to falsely elevated results. | I-Index > 20 (e.g., >20 mg/dL Bili) |
| Lipemia | L | High levels of lipids (triglycerides) cause light scattering (turbidity), which increases the measured absorbance and leads to falsely elevated results. | L-Index > 500 (e.g., >500 mg/dL TG) |
Note: Thresholds are instrument and reagent dependent and must be verified by the laboratory.
Other Limitations
-
Magnesium: As a divalent cation, Mg²⁺ can potentially interfere. This is effectively mitigated by the inclusion of 8-hydroxyquinoline in the reagent, which preferentially binds magnesium.[3]
-
Gadolinium: Patients who have received gadolinium-based contrast agents for MRI may show falsely low calcium levels with colorimetric methods due to interference with the dye.
Quality Control and Troubleshooting
Routine Quality Control (QC)
-
Frequency: At least two levels of QC (e.g., normal and pathological) must be run at the beginning of each shift, after a calibration, after reagent lot changes, and after major maintenance.
-
Review: QC results should be evaluated using standard laboratory rules (e.g., Westgard multi-rules). A QC failure indicates a problem with the system (reagent, calibrator, instrument) and must be resolved before reporting patient results.
Troubleshooting Guide
| Problem | Potential Cause(s) | Corrective Action(s) |
| QC Shift (High or Low) | 1. New reagent or calibrator lot.2. Improperly reconstituted or stored QC/calibrator.3. Instrument calibration drift. | 1. Review new lot documentation. If necessary, perform a new lot-to-lot comparison.2. Prepare fresh QC/calibrator material according to manufacturer instructions.3. Recalibrate the assay and re-run QC. |
| Increased QC Imprecision (High CV%) | 1. Air bubbles in reagent lines.2. Clogged sample or reagent probe.3. Reagent instability (improper storage). | 1. Prime reagents to remove bubbles.2. Perform probe cleaning/maintenance cycle.3. Check reagent onboard stability time and storage conditions. Replace if necessary. |
| Single QC Failure (e.g., 1-3s rule) | 1. Random error (e.g., bubble, short sample).2. Outlier in a single QC vial. | 1. Re-run the same QC vial.2. If it fails again, use a fresh vial of QC. If it passes, proceed. If it fails again, treat as a systematic error and investigate further (see QC Shift). |
References
- Clinical and Laboratory Standards Institute. (2014). User Verification of Precision and Estimation of Bias; Approved Guideline—Third Edition. CLSI document EP15-A3.
-
Westgard QC. (n.d.). CLSI EP15-A3: verification of precision and estimation of bias. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2020). Evaluation of Linearity of Quantitative Measurement Procedures. CLSI document EP06.
- Clinical and Laboratory Standards Institute. (2003). Evaluation of the Linearity of Quantitative Measurement Procedures: A Statistical Approach; Approved Guideline. CLSI document EP6-A.
-
Analyse-it Software, Ltd. (2023). Evaluating the linearity of a measurement procedure (CLSI EP06-A). Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2012). Evaluation of Detection Capability for Clinical Laboratory Measurement Procedures; Approved Guideline—Second Edition. CLSI document EP17-A2.
- Clinical and Laboratory Standards Institute. (2013). Measurement Procedure Comparison and Bias Estimation Using Patient Samples; Approved Guideline—Third Edition. CLSI document EP09-A3.
- Clinical and Laboratory Standards Institute. (2012). Hemolysis, Icterus, and Lipemia/Turbidity Indices as Indicators of Interference in Clinical Laboratory Analysis; Approved Guideline. CLSI document C56-A.
- Rifai, N. (Ed.). (2017). Tietz Textbook of Clinical Chemistry and Molecular Diagnostics (6th ed.). Elsevier.
- Gindler, E. M., & King, J. D. (1972). Rapid colorimetric determination of calcium in biologic fluids with methylthymol blue.
-
Medichem Middle East. (2010). Calcium without deproteinization, Colorimetric, Methylthymol blue method, Manual Procedure. Retrieved from [Link]
-
Fujifilm Wako Diagnostics. (n.d.). Calcium (Ca). Retrieved from [Link]
-
Labcompare. (2013). Clinical Chemistry Analyzers Technology. Retrieved from [Link]
- G. Lippi, G. C. (2018). Internal quality assurance of HIL indices on Roche Cobas c702.
Sources
- 1. Calcium (Ca) | Others | Clinical Diagnostics Reagents | Products | Wako Pure Chemicals Diagnostics [diagnostic-wako.fujifilm.com]
- 2. Methyl Xylenol Blue | C33H36N2O13S | CID 5387580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medichem-me.com [medichem-me.com]
- 4. Colorimetric analysis - Wikipedia [en.wikipedia.org]
- 6. US3754865A - Colorimetric determination of calcium in biologic fluids - Google Patents [patents.google.com]
- 7. labcompare.com [labcompare.com]
- 8. EP15 | User Verification of Precision and Estimation of Bias [clsi.org]
- 9. aulavirtualcbj.com.ar [aulavirtualcbj.com.ar]
- 10. westgard.com [westgard.com]
- 11. EP06 | Evaluation of Linearity of Quantitative Measurement Procedures [clsi.org]
- 12. ednieuw.home.xs4all.nl [ednieuw.home.xs4all.nl]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. scispace.com [scispace.com]
- 15. C56 | Hemolysis, Icterus, and Lipemia/Turbidity Indices as Indicators of Interference in Clinical Laboratory Analysis [clsi.org]
Application Note: Determination of Total Water Hardness Using the Methylthymol Blue Method
A Note on Indicator Selection: Initial inquiries into the "Methylxylenol Blue method" for water hardness revealed a scarcity of established protocols. In the interest of providing a scientifically robust and verifiable guide, this document focuses on the closely related and well-documented metallochromic indicator, Methylthymol Blue (MTB). MTB offers a sharp and distinct endpoint for the complexometric titration of hardness ions, presenting a viable alternative to more common indicators like Eriochrome Black T.
Introduction: The Significance of Water Hardness
Water hardness is a critical quality parameter for water used in research, pharmaceutical manufacturing, and various industrial processes. It is primarily defined as the total concentration of divalent metal cations, predominantly calcium (Ca²⁺) and magnesium (Mg²⁺). High water hardness can lead to the formation of insoluble scale in pipes and reaction vessels, interfere with the efficacy of cleaning agents, and impact the stability and solubility of drug formulations. Consequently, the accurate determination of water hardness is essential for process control, quality assurance, and infrastructure maintenance.
The most common and reliable method for quantifying water hardness is complexometric titration with ethylenediaminetetraacetic acid (EDTA). This method relies on a chelating agent, EDTA, which forms stable, colorless complexes with Ca²⁺ and Mg²⁺ ions. The endpoint of the titration is visualized using a metallochromic indicator, which changes color when it is displaced from the metal ions by the stronger chelating agent, EDTA. This application note provides a detailed protocol for the determination of total water hardness using Methylthymol Blue as the indicator.
Principle of the Methylthymol Blue Method
The determination of total water hardness by EDTA titration using Methylthymol Blue is based on the principles of complexometry. Methylthymol Blue is a complex organic molecule that functions as a metallochromic indicator.
The process unfolds in a series of sequential reactions:
-
Buffering: The water sample is first buffered to a highly alkaline pH (typically pH 12). This is a crucial step as the stability of the metal-EDTA complexes and the color of the indicator are pH-dependent.
-
Indicator-Metal Complex Formation: Upon addition to the buffered sample, Methylthymol Blue binds with the free Ca²⁺ and Mg²⁺ ions present, forming a distinctively colored complex (typically blue).
-
Titration with EDTA: A standardized solution of EDTA is then slowly added to the sample. EDTA is a powerful hexadentate chelating agent that forms exceptionally stable, colorless complexes with Ca²⁺ and Mg²⁺.
-
Endpoint Detection: As EDTA is introduced, it sequentially displaces the Methylthymol Blue from the metal ions due to the formation of the more stable metal-EDTA complex. Once all the Ca²⁺ and Mg²⁺ ions have been complexed by EDTA, the indicator is released back into its free, uncomplexed form, resulting in a sharp color change. For Methylthymol Blue at this alkaline pH, the endpoint is marked by a transition from blue to a colorless or gray solution[1].
The volume of EDTA titrant required to reach this endpoint is directly proportional to the total concentration of calcium and magnesium ions in the water sample.
Chemical Reactions at the Endpoint
The endpoint of the titration is characterized by the following reaction, where M represents Ca²⁺ or Mg²⁺:
M-Indicator (Blue) + EDTA → M-EDTA (Colorless) + Free Indicator (Colorless/Gray)
Experimental Workflow and Protocols
This section provides a comprehensive, step-by-step guide for the accurate determination of total water hardness using the Methylthymol Blue method.
Visualization of the Experimental Workflow
Caption: Workflow for water hardness determination.
Reagents and Materials
| Reagent/Material | Specifications |
| Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O) | Analytical Reagent Grade |
| Calcium Carbonate (CaCO₃) | Primary Standard Grade |
| Methylthymol Blue Indicator | Indicator Grade |
| Sodium Hydroxide (NaOH) | Analytical Reagent Grade |
| Hydrochloric Acid (HCl), concentrated | Analytical Reagent Grade |
| Deionized or Distilled Water | Type I or Type II |
| Volumetric flasks (1000 mL, 250 mL) | Class A |
| Burette (50 mL) | Class A |
| Pipettes (50 mL, 25 mL, 10 mL) | Class A |
| Erlenmeyer flasks (250 mL) | |
| Magnetic stirrer and stir bars | |
| pH meter | Calibrated |
Preparation of Solutions
a) 0.01 M EDTA Standard Solution:
-
Dry the analytical grade disodium EDTA dihydrate at 80°C for 2 hours and cool in a desiccator.
-
Accurately weigh approximately 3.7224 g of the dried Na₂H₂EDTA·2H₂O.
-
Quantitatively transfer the weighed solid to a 1000 mL Class A volumetric flask.
-
Dissolve in approximately 800 mL of deionized water.
-
Make up to the 1000 mL mark with deionized water and mix thoroughly. Store in a polyethylene bottle.
b) Standard Calcium Solution (1.00 mg CaCO₃/mL):
-
Weigh exactly 1.000 g of primary standard grade calcium carbonate (dried at 110°C for 2 hours) into a 500 mL flask.
-
Slowly and carefully add 1+1 HCl dropwise until the CaCO₃ is completely dissolved. Avoid splattering.
-
Add 200 mL of deionized water and boil for a few minutes to expel CO₂.
-
Cool to room temperature.
-
Quantitatively transfer the solution to a 1000 mL volumetric flask and dilute to the mark with deionized water.
c) Sodium Hydroxide Buffer (pH 12):
-
Dissolve 40 g of NaOH in approximately 800 mL of deionized water.
-
Cool the solution and dilute to 1000 mL. Store in a tightly sealed polyethylene bottle.
d) Methylthymol Blue Indicator Solution (0.5% w/v):
-
Dissolve 0.5 g of Methylthymol Blue powder in 100 mL of deionized water.
-
This solution should be prepared fresh weekly for optimal performance.
Standardization of EDTA Solution
-
Pipette 25.00 mL of the standard calcium solution into a 250 mL Erlenmeyer flask.
-
Add 75 mL of deionized water.
-
Add 2 mL of the NaOH buffer solution to achieve a pH of 12.
-
Add 3-4 drops of the Methylthymol Blue indicator solution. The solution should turn blue.
-
Titrate with the prepared 0.01 M EDTA solution with constant stirring until the color changes from blue to colorless or a light gray.
-
Record the volume of EDTA used. Repeat the titration at least three times and calculate the average volume.
-
Calculate the molarity of the EDTA solution using the following formula: Molarity of EDTA = (Volume of CaCO₃ solution × Molarity of CaCO₃ solution) / Volume of EDTA solution
Titration Protocol for Water Sample
-
Pipette 50.00 mL of the water sample into a 250 mL Erlenmeyer flask. If high hardness is expected, use a smaller volume and dilute to 50 mL with deionized water.
-
Add 2 mL of the NaOH buffer solution to adjust the pH to 12.
-
Add 3-4 drops of the Methylthymol Blue indicator solution. A blue color will develop if hardness is present.
-
Titrate with the standardized 0.01 M EDTA solution until the endpoint is reached, indicated by a sharp color change from blue to colorless or light gray.
-
Record the volume of EDTA titrant used.
-
Perform a blank titration using 50 mL of deionized water and the same quantities of buffer and indicator. Subtract the blank volume from the sample titration volume.
Calculation of Total Hardness
The total hardness of the water sample is calculated as milligrams per liter (mg/L) of calcium carbonate (CaCO₃) equivalent.
Total Hardness (mg/L as CaCO₃) = (A × M × 100.09 × 1000) / V
Where:
-
A = Volume of EDTA solution used for the sample (mL) - Volume of EDTA for blank (mL)
-
M = Molarity of the EDTA solution (mol/L)
-
100.09 = Molar mass of CaCO₃ ( g/mol )
-
V = Volume of the water sample taken (mL)
Mechanism of Action: Indicator Chelation
The functionality of Methylthymol Blue as a metallochromic indicator is rooted in its ability to form a chelate complex with metal ions. The indicator itself is a large organic molecule with multiple functional groups that can coordinate with Ca²⁺ and Mg²⁺. This coordination alters the electronic structure of the dye molecule, resulting in the characteristic blue color of the metal-indicator complex.
Caption: Chelation mechanism at the endpoint.
EDTA forms a more stable complex with Ca²⁺ and Mg²⁺ than Methylthymol Blue does. During titration, as the concentration of free metal ions decreases, the equilibrium shifts, and EDTA effectively "pulls" the metal ions away from the indicator. This dissociation of the metal-indicator complex leads to the release of the free indicator, causing the observed color change that signals the endpoint.
Field-Proven Insights and Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Fading or indistinct endpoint | - High concentrations of interfering metal ions (e.g., iron, copper).- Indicator solution has degraded.- pH is not sufficiently high. | - Add a small amount of a masking agent like cyanide (with extreme caution and proper safety protocols) or triethanolamine.- Prepare fresh indicator solution.- Verify the pH of the buffered sample is 12 using a calibrated pH meter. |
| Premature endpoint | - High ratio of magnesium to calcium in the sample can sometimes cause a premature, transient color change[1]. | - Titrate slowly and observe if the blue color reverts. The true endpoint is a permanent color change. |
| No color change upon indicator addition | - Absence of hardness ions in the sample.- Sample pH is too low for the indicator to complex with metals. | - Confirm with a positive control (standard calcium solution).- Check the effectiveness and quantity of the buffer added. |
| Results are consistently high or low | - Inaccurate standardization of EDTA solution.- Incorrect sample volume measurement.- Systematic error in endpoint detection. | - Re-standardize the EDTA titrant against a primary standard.- Ensure all volumetric glassware is calibrated and used correctly.- Use a consistent light source and background for endpoint observation. |
References
-
WATER HARDNESS DETERMINATION OF Ca2+ AND Mg2+ BY COMPLEXOMETRIC TITRATION. (n.d.). Palacký University Olomouc. Retrieved January 19, 2026, from [Link]
-
Methylthymol Blue, Sodium Salt. (2017). In ACS Reagent Chemicals. American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Preparation of Indicator Solutions. (2010, September 27). Pharmaguideline. Retrieved January 19, 2026, from [Link]
- Belcher, R., Close, R. A., & West, T. S. (1958). The complexometric titration of calcium in the presence of magnesium. A critical study. Talanta, 1(3), 238-244.
-
Thymol blue indicator (0.04% w/v) solution - Preparation. (2024, June 7). YouTube. Retrieved January 19, 2026, from [Link]
-
Recreational water testing: Tips for anticipating and removing interferences and errors. (2019, March 29). Pool & Spa Marketing. Retrieved January 19, 2026, from [Link]
-
Industrial Testing Interferences. (2016, July 12). Medium. Retrieved January 19, 2026, from [Link]
Sources
Application of Methylxylenol Blue in Pharmaceutical Analysis: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide delves into the practical applications of Methylxylenol Blue, a metallochromic indicator, within the realm of pharmaceutical analysis. As a senior application scientist, this document moves beyond a simple recitation of protocols to provide in-depth technical insights, explaining the rationale behind experimental choices and ensuring the trustworthiness of the described methods. This guide is structured to empower researchers and quality control analysts to effectively utilize this compound for the quantification of metal ions in pharmaceutical formulations.
Introduction to this compound in Pharmaceutical Analysis
This compound is a complexometric indicator used in analytical chemistry to determine the concentration of metal ions in a solution through titration.[1] In the pharmaceutical industry, the precise quantification of metal ions is crucial for several reasons. Metal ions can be present as active pharmaceutical ingredients (APIs), such as zinc in dermatological preparations, or as impurities that need to be controlled within strict limits to ensure product safety and efficacy.
This guide will focus on the primary application of this compound as an indicator in complexometric titrations with ethylenediaminetetraacetic acid (EDTA), a common method for determining metal ion concentrations in pharmaceutical products.[2][3] We will also explore the potential for its use in spectrophotometric analysis.
The Principle of Complexometric Titration with this compound
Complexometric titrations are a form of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration.[4] The fundamental principle lies in the reaction between a metal ion and a complexing agent, or ligand, to form a stable, water-soluble complex.[5] EDTA is a widely used titrant because it forms strong 1:1 complexes with most metal ions.[6]
This compound, as a metallochromic indicator, is a substance that changes color when it binds to metal ions.[1] The mechanism of its action in a complexometric titration is a competitive binding process:
-
Initial State: Before the titration begins, a small amount of this compound is added to the sample solution containing the metal ions. The indicator forms a colored complex with a fraction of the metal ions.
-
Titration: As the EDTA titrant is added, it first reacts with the free metal ions in the solution, forming a stable and colorless metal-EDTA complex.
-
Endpoint: Once all the free metal ions have been complexed by EDTA, the EDTA begins to displace the metal ions from the weaker metal-indicator complex. This releases the free indicator into the solution, causing a distinct color change, which signals the endpoint of the titration.
The stability of the metal-indicator complex must be less than that of the metal-EDTA complex to ensure a sharp and accurate endpoint.[7]
Core Protocols for Pharmaceutical Analysis
This section provides detailed, step-by-step protocols for the application of this compound in the complexometric titration of metal ions commonly found in pharmaceutical preparations.
Preparation of Reagents
Note: The following is a general procedure for preparing a similar indicator, Xylenol Blue, and should be adapted and validated for this compound. Specific solubility characteristics may vary.
-
Materials:
-
This compound powder
-
Ethanol (95%) or deionized water
-
0.1 M Sodium Hydroxide (if preparing an aqueous solution from free acid)
-
100 mL volumetric flask
-
-
Procedure:
-
Accurately weigh 0.1 g of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
For ethanolic solution: Add approximately 50 mL of 95% ethanol and swirl to dissolve. Once dissolved, dilute to the 100 mL mark with 95% ethanol.[8]
-
For aqueous solution (if using the sodium salt): Add approximately 50 mL of deionized water and swirl until the powder is completely dissolved. Dilute to the 100 mL mark with deionized water.[8]
-
Mix the solution thoroughly.
-
Store in a well-labeled, airtight container at room temperature, protected from light.
-
-
Materials:
-
Disodium ethylenediaminetetraacetate (Na₂EDTA·2H₂O)
-
Deionized water
-
1 L volumetric flask
-
-
Procedure:
-
Accurately weigh approximately 18.61 g of Na₂EDTA·2H₂O.
-
Dissolve in a 1 L volumetric flask with deionized water.
-
Mix thoroughly.
-
Standardize the EDTA solution against a primary standard, such as zinc metal or calcium carbonate.
-
-
Materials:
-
Acetic acid (glacial)
-
Sodium acetate
-
Deionized water
-
pH meter
-
-
Procedure:
-
Prepare a 0.1 M solution of acetic acid and a 0.1 M solution of sodium acetate.
-
Mix the two solutions in appropriate proportions to achieve a final pH of 5.5, monitoring with a calibrated pH meter.
-
Protocol: Complexometric Titration of Zinc in Pharmaceutical Ointments
This protocol is adapted from established methods for the determination of zinc oxide in pharmaceutical preparations.[2][3]
Workflow Diagram:
Caption: Workflow for developing a spectrophotometric method.
Conclusion
This compound is a valuable tool in the pharmaceutical analyst's repertoire, particularly for the complexometric determination of metal ions. Its distinct color change at the endpoint of a titration provides a simple, cost-effective, and reliable method for quantifying metallic active ingredients and impurities. The protocols and validation guidance provided in this document are intended to serve as a robust starting point for the implementation of this compound in a pharmaceutical quality control setting. Further exploration of its spectrophotometric applications may unlock additional analytical possibilities. As with any analytical method, proper validation is paramount to ensuring the generation of accurate and trustworthy data, ultimately safeguarding patient health.
References
-
Formation constants of alkaline-earth metal complexes with xylenol orange and methylthymol blue. Talanta. 1974;21(6):676-9. Available from: [Link]
-
Zhao H, Huai J, Wang Z, Chen X. Complexometric Titration for the Determination of Zno in Pharmaceutical Preparations: Application of Quantitative Chemical Analysis in Practice. University Chemistry. 2022;37(12):2111067. Available from: [Link]
-
Wikipedia. Complexometric indicator. Available from: [Link]
-
Steinert RM, Heikes ME, Mitchell-Koch JT, Baker GA, Mitchell-Koch KR. Complexometric Titration of Bismuth in Over-the-Counter Stomach Relief Products. Journal of Chemical Education. 2022;99(11):3723-3730. Available from: [Link]
-
Chrominfo. Preparation of methylene blue indicator solution. Published February 17, 2022. Available from: [Link]
-
Ombaka O. COMPLEXOMETRIC DETERMINATION OF ZINC USING HYDROXYTRIAZENE AS A METALLOCHROMIC INDICATOR. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. 2020;6(5):77-89. Available from: [Link]
-
Zhao H, Huai J, Wang Z, Chen X. Complexometric Titration for the Determination of Zno in Pharmaceutical Preparations: Application of Quantitative Chemical Analysis in Practice. Da Xue Hua Xue. 2022;37(12):2111067-. Available from: [Link]
-
Pharmaguideline. Preparation of Indicator Solutions. Published September 27, 2010. Available from: [Link]
-
Wikipedia. Stability constants of complexes. Available from: [Link]
-
The International Pharmacopoeia. 2.5 Complexometric titrations. Available from: [Link]
-
Mishra S. Complexometric titration. Pharmrecord.com. Available from: [Link]
-
Studylib. Complexometric Titration: EDTA & Pharmaceutical Analysis. Available from: [Link]
-
YouTube. how to prepare methyl blue indicator. Published April 27, 2022. Available from: [Link]
-
Scilit. Complexometric Titration of Bismuth in Over-the-Counter Stomach Relief Products. Published October 10, 2022. Available from: [Link]
-
Raja Reddy Aleti et al. International Journal of Pharmacy and Analytical Research (IJPAR). 2024;13(2):173-179. Available from: [Link]
-
Horyn M, Piponski M, Melnyk O, et al. Development of the Spectrophotometric Method for the Determination of Metoprolol in Tablets by using Bromothymol Blue. Methods and objects of chemical analysis. 2023;18(2):63-69. Available from: [Link]
-
Baldut M, Bonafede SL, Petrone L, Simionato LD, Segall AI. Development and Validation of a Complexometric Titration Method for the Determination of Rosuvastatin Calcium in Raw Material. Advances in Research. 2015;5(5):1-8. Available from: [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Formation constants of alkaline-earth metal complexes with semi-xylenol orange and semi-methylthymol blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complexometric Titration for the Determination of Zno in Pharmaceutical Preparations: Application of Quantitative Chemical Analysis in Practice [ccspublishing.org.cn]
- 4. ijpar.com [ijpar.com]
- 5. pharmrecord.com [pharmrecord.com]
- 6. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 7. digicollections.net [digicollections.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Spectrophotometric Quantification of Barium in Aqueous Solutions Using Methylxylenol Blue
Abstract
This application note presents a detailed protocol for the quantification of barium (Ba²⁺) in aqueous solutions using the metallochromic indicator Methylxylenol Blue (MXB). The method is based on the formation of a colored Ba²⁺-MXB complex, which can be quantified spectrophotometrically. This document provides the fundamental chemical principles, a step-by-step experimental protocol, and guidance on data analysis and potential interferences. The described methodology is intended for researchers, scientists, and drug development professionals requiring a cost-effective and accessible technique for barium analysis.
Introduction
Barium and its compounds find application in various industrial and pharmaceutical processes. However, the soluble forms of barium are toxic, necessitating precise and reliable quantification in environmental samples, raw materials, and finished products. While techniques like atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS) offer high sensitivity and specificity, spectrophotometric methods provide a valuable alternative due to their lower cost, simpler instrumentation, and ease of use.
This compound (3,3'-bis[N,N-dicarboxymethylaminomethyl]-p-xylenolsulfonphthalein) is a sulfonephthalein dye that acts as a metallochromic indicator. It forms a stable, colored complex with several divalent metal ions, including alkaline earth metals. This application note details an adapted spectrophotometric method for the determination of barium using MXB, based on analogous, well-established methods employing similar indicators like Methylthymol Blue (MTB) for barium and MXB for calcium determination.[1][2]
Principle of the Method
The quantification of barium using this compound is based on the principles of colorimetric analysis. In an alkaline solution, MXB forms a stable complex with barium ions. This complexation is accompanied by a distinct color change, and the resulting solution exhibits a different absorption spectrum compared to the free indicator.
The reaction can be generalized as:
Ba²⁺ + MXB (color 1) → [Ba-MXB]²⁺ (color 2)
According to the Beer-Lambert law, the absorbance of the [Ba-MXB]²⁺ complex at its wavelength of maximum absorbance (λmax) is directly proportional to the concentration of barium in the sample, provided that MXB is in excess. By measuring the absorbance of a series of standard solutions with known barium concentrations, a calibration curve can be constructed to determine the concentration of barium in unknown samples.
The pH of the solution is a critical parameter, as it influences the protonation state of the MXB indicator and, consequently, its complex-forming ability and spectral properties. For sulfonephthalein indicators like p-Xylenol Blue, a related compound, a color transition from yellow to blue is observed in the pH range of 8.0 to 9.6.[3] This suggests that an alkaline pH is optimal for the formation of the barium complex.
Experimental Protocol
This protocol is a proposed methodology and requires in-house validation for specific applications.
Materials and Reagents
-
This compound (MXB) indicator solution (0.05% w/v): Dissolve 50 mg of this compound sodium salt in 100 mL of deionized water.
-
Barium standard stock solution (1000 mg/L): Use a commercially available certified standard or dissolve 1.7787 g of anhydrous barium chloride (BaCl₂), dried at 110°C for 2 hours, in deionized water and dilute to 1000 mL.
-
Ammonia buffer solution (pH 10.0 ± 0.1): Dissolve 67.5 g of ammonium chloride (NH₄Cl) in 570 mL of concentrated ammonium hydroxide (NH₄OH) and dilute to 1000 mL with deionized water. Adjust the pH to 10.0 using a pH meter. Caution: Work in a fume hood.
-
Deionized water: High-purity, 18 MΩ·cm.
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH): For pH adjustments if necessary.
Instrumentation
-
UV-Visible Spectrophotometer (capable of scanning from 400 nm to 800 nm)
-
Cuvettes (1 cm path length)
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes (Class A)
Preparation of Barium Standard Solutions
-
Prepare a series of working standard solutions by diluting the 1000 mg/L barium stock solution with deionized water.
-
A suggested concentration range for the calibration curve is 0.5 mg/L to 5.0 mg/L. For example, prepare standards of 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 mg/L in 50 mL volumetric flasks.
Sample Preparation
-
Aqueous samples should be clear and free of particulate matter. If necessary, filter the sample through a 0.45 µm syringe filter.
-
The pH of the sample should be near neutral before analysis. Adjust if necessary with dilute HCl or NaOH.
-
If the expected barium concentration is high, dilute the sample accordingly with deionized water to fall within the calibration range.
Measurement Procedure
-
Wavelength Determination (λmax):
-
Pipette 5.0 mL of a 3.0 mg/L barium standard solution into a 50 mL volumetric flask.
-
Add 2.0 mL of the ammonia buffer solution (pH 10.0).
-
Add 1.0 mL of the MXB indicator solution.
-
Dilute to the mark with deionized water and mix well.
-
Prepare a reagent blank using 5.0 mL of deionized water instead of the barium standard and following the same steps.
-
Scan the absorbance of the barium-MXB complex solution from 400 nm to 800 nm against the reagent blank.
-
Identify the wavelength of maximum absorbance (λmax). This will be the analytical wavelength for all subsequent measurements. A wavelength in the range of 600-620 nm is anticipated based on similar metallochromic indicators.
-
-
Calibration Curve Construction:
-
For each standard solution (including a 0 mg/L blank), pipette 5.0 mL into a separate 50 mL volumetric flask.
-
To each flask, add 2.0 mL of the ammonia buffer solution (pH 10.0).
-
Add 1.0 mL of the MXB indicator solution to each flask.
-
Dilute to the mark with deionized water, mix thoroughly, and allow the color to stabilize for 10 minutes.
-
Measure the absorbance of each standard at the predetermined λmax against the reagent blank.
-
Plot a graph of absorbance versus barium concentration (mg/L). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is desirable.
-
-
Sample Analysis:
-
Pipette 5.0 mL of the prepared sample into a 50 mL volumetric flask.
-
Follow the same procedure as for the standards (add buffer and indicator, dilute to volume, and wait 10 minutes).
-
Measure the absorbance of the sample at λmax.
-
Calculate the barium concentration in the sample using the equation from the calibration curve. Remember to account for any dilution factors.
-
Data Presentation and Analysis
Experimental Workflow
Caption: Experimental workflow for barium quantification using this compound.
Typical Calibration Data
| Barium Concentration (mg/L) | Absorbance at λmax (AU) |
| 0.0 | 0.005 |
| 0.5 | 0.125 |
| 1.0 | 0.248 |
| 2.0 | 0.501 |
| 3.0 | 0.745 |
| 4.0 | 0.992 |
| 5.0 | 1.235 |
Note: These are example data. Actual absorbance values will depend on the specific instrument and reagent batches.
Method Validation and Performance
As this is an adapted method, thorough validation is crucial. Key validation parameters to assess include:
-
Linearity: Determined from the calibration curve (R² > 0.995).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Can be estimated from the standard deviation of the blank and the slope of the calibration curve.
-
Precision: Assessed by replicate measurements of a standard solution (expressed as relative standard deviation, %RSD).
-
Accuracy: Determined by analyzing a certified reference material or by spike and recovery experiments.
-
Selectivity and Interferences: The primary interferences are other metal ions that can form complexes with MXB.
Potential Interferences and Troubleshooting
6.1. Interfering Ions: Other alkaline earth metals (Ca²⁺, Sr²⁺, Mg²⁺) and some transition metals can also form complexes with MXB, leading to positive interference. The extent of interference depends on the concentration of the interfering ion and the relative stability of its complex with MXB compared to the barium complex.
Mitigation Strategies:
-
Masking Agents: The addition of a masking agent that selectively complexes with interfering ions can improve the selectivity for barium. For instance, triethanolamine can be used to mask iron and aluminum.
-
pH Control: Fine-tuning the pH can sometimes enhance selectivity, as the stability of metal-indicator complexes is often pH-dependent.
6.2. Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no color development | Incorrect pH; degraded indicator; insufficient barium | Verify the pH of the buffer; prepare a fresh indicator solution; ensure sample concentration is within range. |
| High blank absorbance | Contaminated reagents or glassware; impure indicator | Use high-purity water and clean glassware; use a new batch of indicator. Sulfonephthalein dyes can contain impurities.[4] |
| Poor linearity of calibration | Incorrect standard preparation; unstable color | Prepare fresh standards; ensure a consistent waiting time after reagent addition before measurement. |
| Results are consistently high | Presence of interfering ions | Analyze for potential interfering ions; implement a masking strategy or use a more selective method. |
Conclusion
The use of this compound offers a straightforward and accessible spectrophotometric method for the quantification of barium in aqueous solutions. While careful control of pH and consideration of potential interfering ions are necessary, this application note provides a solid foundation for developing and validating a reliable analytical protocol. The method's simplicity and cost-effectiveness make it a valuable tool for a wide range of research and quality control applications.
References
-
Alexander, W. (2022). A Spectrophotometric Determination of Barium Complexation with Methylthymol Blue. Wright State University, Master's thesis. OhioLINK Electronic Theses and Dissertations Center. [Link]
-
American Chemical Society. (2022). Spectrophotometric determination of a barium-metal ion indicator complex formation constant. [Link]
-
CORE Scholar - Wright State University. (2022). A Spectrophotometric Determination of Barium Complexation with Methylthymol Blue. [Link]
- Rubeška, I., & Moldan, B. (1967). The mechanisms of interference effects and their elimination in the determination of alkaline earth metals by flame photometry. Analytica Chimica Acta.
- Hulupi, M., et al. (2023). Validation of Methylene Blue Analysis Method in Wastewater Samples by Uv-Vis Spectrophotometry. Equilibrium Journal of Chemical Engineering.
-
Molecules. (2021). Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles. [Link]
-
PubChem - NIH. Methylene Blue. [Link]
-
Chem-Impex. Xylenol Blue. [Link]
- DeRose, V. J., et al. (2016). Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities. Journal of Research of the National Institute of Standards and Technology.
Sources
The Methylxylenol Blue Assay in Biological Fluids: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding and practical application of the Methylxylenol Blue (MXB) assay for the quantification of analytes in biological fluids. Moving beyond a simple recitation of steps, this document delves into the underlying scientific principles, offers field-proven insights for robust assay development, and provides a framework for validation to ensure data integrity.
Introduction: The Power of Metallochromic Indicators
The this compound (MXB) assay is a spectrophotometric technique widely employed in clinical and research laboratories for the quantitative determination of divalent metal ions in various biological matrices such as serum, plasma, and urine. MXB belongs to the sulfonphthalein family of dyes, which act as metallochromic indicators. These molecules exhibit a distinct color change upon forming a complex with a metal ion, and the intensity of this color is directly proportional to the concentration of the analyte, a principle that can be precisely measured using a spectrophotometer.[1][2] The simplicity, cost-effectiveness, and potential for automation make the MXB assay a valuable tool for a range of applications, from routine clinical diagnostics to its use in drug development and biomedical research.
While the assay is most commonly associated with the measurement of calcium and magnesium, its principles can be extended to other divalent cations, making it a versatile analytical method. This guide will focus on the determination of calcium and magnesium, providing a foundational understanding that can be adapted for other metal ions.
Scientific Principle: The Chemistry of Color Change
The core of the this compound assay lies in the formation of a stable, colored complex between the MXB molecule and a divalent metal cation (M²⁺) under alkaline conditions.[3]
The key steps in the reaction are:
-
pH Adjustment: The reaction is carried out in an alkaline buffer. At this high pH, the MXB molecule deprotonates, leading to a conformational change and a shift in its absorption spectrum.
-
Complex Formation: In the presence of divalent cations like Ca²⁺ or Mg²⁺, the deprotonated MXB acts as a chelating agent, binding the metal ion to form a stable complex.[4][5]
-
Colorimetric Shift: The formation of this metal-dye complex causes a significant shift in the maximum absorbance wavelength (λmax) of the dye, resulting in a visible color change. The uncomplexed dye and the metal-complexed dye have different absorption spectra.
-
Spectrophotometric Quantification: The absorbance of the colored complex is measured at a specific wavelength where the complex absorbs maximally, and the uncomplexed dye has minimal absorbance. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the metal-dye complex, and thus to the concentration of the metal ion in the sample.
Diagram of the Assay Principle:
Caption: Workflow of the this compound assay.
Materials and Reagents
The following is a general list of materials and reagents required. Specific concentrations and formulations may vary depending on the target analyte and the commercial kit or laboratory-developed protocol being used.
| Reagent/Material | Purpose | Typical Formulation/Notes |
| This compound Reagent | Metallochromic Indicator | Typically provided as a solution in a buffer. Protect from light. |
| Alkaline Buffer | Provides the necessary pH for the reaction | e.g., Monoethanolamine buffer (pH ~10-11) |
| Chelating/Masking Agent | To prevent interference from other ions | e.g., 8-Hydroxyquinoline to mask Mg²⁺ in Ca²⁺ assays.[3] |
| Calibrators/Standards | For creating a standard curve | Solutions of known concentrations of the target analyte (e.g., CaCl₂, MgCl₂). |
| Quality Control (QC) Samples | To monitor assay performance | At least two levels (e.g., normal and abnormal) with known analyte concentrations. |
| Deionized Water | For reagent preparation and dilutions | High purity, free of interfering ions. |
| Spectrophotometer | To measure absorbance | Capable of measuring in the visible range (e.g., 600-630 nm). |
| Pipettes and Tips | For accurate liquid handling | Calibrated micropipettes are essential. |
| Test Tubes or Microplates | Reaction vessels | Disposable to prevent contamination. |
Step-by-Step Experimental Protocols
The following protocols provide a general framework. It is crucial to follow the specific instructions provided with commercial assay kits or to optimize and validate laboratory-developed tests.
Sample Collection and Handling
Proper sample collection and handling are critical to avoid pre-analytical errors.
-
Serum: Collect blood in a plain red-top tube. Allow it to clot and then centrifuge to separate the serum. Avoid hemolysis, as red blood cells contain ions that can interfere with the assay.[3]
-
Plasma: Use heparinized tubes (green top). Do not use anticoagulants that chelate calcium or magnesium, such as EDTA (lavender top) or citrate (light blue top).[3]
-
Urine: For 24-hour collections, the container should be acidified (e.g., with 6N HCl) to prevent the precipitation of calcium and magnesium salts. The urine sample should be well-mixed before aliquoting.[3]
Samples should be stored at 2-8°C if the assay is to be performed within a few days. For longer storage, freezing at -20°C or below is recommended.
Assay Procedure for Calcium in Serum/Plasma
This protocol is based on the principle of using a masking agent to prevent interference from magnesium.
-
Reagent Preparation: Prepare the working reagent by mixing the this compound reagent and the alkaline buffer according to the manufacturer's instructions. If separate, add the 8-hydroxyquinoline solution to the buffer.
-
Assay Setup: Label tubes or microplate wells for blanks, calibrators, QC samples, and patient samples.
-
Pipetting:
-
Blank: Add a specified volume of deionized water.
-
Calibrators: Add the same volume of each calibrator solution.
-
QC Samples: Add the same volume of each QC sample.
-
Patient Samples: Add the same volume of serum or plasma.
-
-
Reagent Addition: Add a specified volume of the working reagent to all tubes/wells.
-
Incubation: Mix gently and incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., room temperature or 37°C).[3]
-
Measurement: Measure the absorbance of all samples at the appropriate wavelength (e.g., 610-620 nm) against the reagent blank.
Assay Procedure for Magnesium in Serum/Plasma
This protocol often involves a chelating agent to bind interfering calcium.
-
Reagent Preparation: Prepare the working reagent containing this compound, an alkaline buffer, and a calcium-chelating agent like EGTA.
-
Assay Setup: As described for the calcium assay.
-
Pipetting: As described for the calcium assay.
-
Reagent Addition: Add the working reagent to all tubes/wells.
-
Incubation: Mix and incubate as required.
-
Measurement: Measure the absorbance at the specified wavelength for the magnesium-MXB complex.
Diagram of the Experimental Workflow:
Caption: General experimental workflow for the MXB assay.
Data Analysis and Interpretation
-
Standard Curve: Plot the absorbance values of the calibrators against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.
-
Concentration Calculation: Use the equation of the standard curve to calculate the concentration of the analyte in the QC samples and patient samples from their absorbance values.
-
Quality Control: The calculated concentrations of the QC samples must fall within their predefined acceptable ranges to ensure the validity of the patient results.
-
Reference Intervals: Compare the patient results to the established reference intervals for the specific biological fluid and patient population.
Assay Validation and Performance Characteristics
For a laboratory-developed MXB assay or before implementing a new commercial kit, it is essential to perform a thorough validation to ensure the reliability of the results. The following performance characteristics should be evaluated, guided by standards such as those from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
| Performance Characteristic | Description | Acceptance Criteria (General Guidance) |
| Accuracy | The closeness of the measured value to the true value. | Assessed by analyzing certified reference materials or by comparison with a reference method (e.g., atomic absorption spectroscopy).[8] |
| Precision | The agreement between replicate measurements. | Expressed as the coefficient of variation (CV%). Intra-assay (within-run) and inter-assay (between-run) precision should be determined. A CV of <5% is generally desirable. |
| Linearity/Analytical Measurement Range (AMR) | The range of concentrations over which the assay is accurate and precise. | A series of dilutions of a high-concentration sample are assayed. The results should be linear with an R² value >0.99. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be reliably detected and quantified, respectively. | Determined by analyzing samples with very low analyte concentrations. |
| Analytical Specificity/Interference | The ability of the assay to measure only the target analyte. | Potential interfering substances (e.g., other ions, bilirubin, lipids, hemoglobin) are added to samples to assess their impact. |
| Reference Interval | The range of values expected in a healthy population. | Established by testing a statistically significant number of healthy individuals. |
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| High background absorbance | Reagent contamination; Improper blanking | Use fresh, high-purity water for reagents; Ensure the blank is prepared and read correctly. |
| Poor precision (high CV) | Pipetting errors; Temperature fluctuations | Calibrate pipettes; Ensure consistent incubation times and temperatures. |
| Non-linear standard curve | Incorrect standard dilutions; Reagent degradation | Prepare fresh standards; Check reagent expiration dates and storage conditions. |
| Inaccurate QC results | Improperly stored or prepared QC material; Systemic error | Use fresh QC material; Recalibrate the instrument; Re-run the assay. |
| Unexpected patient results | Sample-specific interference (e.g., hemolysis, lipemia, icterus); Pre-analytical error | Inspect samples for visual signs of interference; Review sample collection and handling procedures.[9][10][11] |
Conclusion
The this compound assay is a robust and reliable method for the quantification of divalent cations in biological fluids. By understanding the fundamental principles of the assay, adhering to meticulous laboratory practices, and implementing a thorough validation plan, researchers can generate high-quality, reproducible data. This guide provides the necessary framework to successfully implement and troubleshoot the MXB assay, ensuring its valuable contribution to both clinical diagnostics and scientific research.
References
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). CLSI Standards. Retrieved from [Link]
- Bioline Diagnostics. (n.d.). MAGNESIUM (Xylidyl Blue).
- Medichem Middle East. (n.d.). Manual Procedure - CALCIUM (Methylthymol Blue Method).
- Thuvasethakul, P., & Wajjwalku, W. (1987). Serum magnesium determined by use of methylthymol blue. Clinical Chemistry, 33(4), 614–615.
- Basavaiah, K., & Nagegowda, P. (2004). Use of Two Sulfonphthalein Dyes for the Sensitive and Selective Extraction-Free Spectrophotometric Assay of Albendazole in Bulk Drug and in Tablets. ISRN Analytical Chemistry.
- Gindler, E. M., & King, J. D. (1972). Rapid colorimetric determination of calcium in biologic fluids with methylthymol blue.
- Thermo Fisher Scientific. (n.d.). Calcium (Ca) Colorimetric Assay Kit.
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
-
MB. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
- Nakada, S., Yamada, M., Tasaki, T., & Fujimoto, M. (1974). Formation constants of alkaline-earth metal complexes with xylenol orange and methylthymol blue. Talanta, 21(6), 676–679.
- Mann, C. K., & Yoe, J. H. (1956). A colorimetric method for the estimation of serum magnesium. Analytical Chemistry, 28(2), 202–205.
-
Clinical and Laboratory Standards Institute. (2019). Guidelines on Clinical Method Validation & Verification. Retrieved from [Link]
- Basavaiah, K., & Nagegowda, P. (2004). Use of Two Sulfonphthalein Dyes for the Sensitive and Selective Extraction-Free Spectrophotometric Assay of Albendazole in Bulk Drug and in Tablets.
- Harvey, A. E., Jr., Komarmy, J. M., & Wyatt, G. M. (1953). Colorimetric Determination of Magnesium with Eriochrome Black T. Analytical Chemistry, 25(3), 498–500.
- Elabscience. (n.d.). Magnesium (Mg) Colorimetric Assay Kit (E-BC-K162-S).
- Passey, R. B., Gillum, R. L., & Fuller, J. B. (1983). Total calcium and magnesium determined in serum with an automated stopped-flow analyzer. Clinical Chemistry, 29(7), 1325–1329.
- El-Shahat, M. F., Al-Sunaidi, R. F., & Al-Kahtani, S. A. (2021). Spectrophotometric determination of cobalt ions in water using bimetallic chemosensor based on sulfa drug azo dye. Journal of the Iranian Chemical Society, 18(10), 2635–2645.
- El-Didamony, A. M. (2018). Spectrophotometric Studies on the Reaction of Diaveridine with Some Sulfonphthalein Dyes Based on Ion-Pair/Ion. Journal of Spectroscopy.
-
SilcoTek. (2017). How To Identify & Prevent Analytical Test Problems. Retrieved from [Link]
- Gholivand, M. B., & Torkashvand, M. (2021).
- Thomas, P. E., & Skujins, S. (2015). The determination of calcium and magnesium in blood serum and urine. Agilent.
- Nishikimi, M., & Yoshino, M. (1972). Fluorometric and spectrophotometric studies on the binding of sulfonphthalein dyes to proteins. Journal of Biochemistry, 72(5), 1237–1244.
- García-Alegría, A. M., Gómez-Álvarez, A., García-Rico, L., & Serna-Félix, M. (2015). Validation of an analytical method to quantify serum electrolytes by atomic absorption spectroscopy. Acta Universitaria, 25(3), 24–32.
- Lushchekina, S. V., et al. (2022).
-
CLSI. (2018). CLSI's Clinical Chemistry Standards. Retrieved from [Link]
- Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Chemistry, 63(1), 41–51.
-
APHL. (n.d.). Qualitative Assays - Verification and Validation Toolkit. Retrieved from [Link]
- El-Sayed, R. K., & El-Badawy, A. A. (2017). Verification of quantitative analytical methods in medical laboratories. Journal of Medical Diagnostic Methods, 6(3).
- Taylor, T. P., et al. (2012). Overcoming the effects of matrix interference in the measurement of urine protein analytes. Biomarker Insights, 7, 1–8.
- Genzen, J. R. (2017). Interference Testing and Mitigation in LC-MS/MS Assays.
- Lushchekina, S. V., et al. (2022). Why is binding of a divalent metal cation to a structural motif containing four carboxylate residues not accompanied by a conformational change?.
- Ahmed, R. L., Davis, A. T., & Ahmed, K. (1996). Interference in protein assays of biological specimens by vanadyl compounds. Analytical Biochemistry, 237(1), 76–79.
- Paoletti, P. (1984). Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. Pure and Applied Chemistry, 56(4), 491–522.
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- 5. researchgate.net [researchgate.net]
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- 7. CLSI's Clinical Chemistry Standards | CLSI [clsi.org]
- 8. Validation of an analytical method to quantify serum electrolytes by atomic absorption spectroscopy [scielo.org.mx]
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- 10. myadlm.org [myadlm.org]
- 11. Interference in protein assays of biological specimens by vanadyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Determination of Zinc Concentration Using Methylxylenol Blue in Complexometric EDTA Titrations
Abstract & Introduction
Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a cornerstone of analytical chemistry for the quantification of metal ions.[1][2] The success of this method hinges on the precise detection of the stoichiometric endpoint, a task accomplished by metallochromic indicators. This document provides a comprehensive guide to the use of Methylxylenol Blue as a superior indicator for the EDTA titration of zinc (Zn²⁺). We will delve into the underlying chemical principles, provide validated, step-by-step protocols for reagent preparation, titrant standardization, and sample analysis, and offer expert insights into potential challenges and troubleshooting. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a robust and accurate method for zinc quantification.
Scientific Principles: The Titration Ecosystem
The titration of zinc with EDTA is governed by a competitive complexation equilibrium. Understanding this interplay is critical for methodological success.
2.1 The Zn²⁺-EDTA Complex: A High-Affinity Interaction EDTA, a hexadentate ligand, forms an exceptionally stable 1:1 complex with zinc ions.[2][3]
Zn²⁺ + EDTA⁴⁻ ⇌ [Zn(EDTA)]²⁻
The formation constant (K_f) for this complex is very large (log K_f = 16.5), signifying that the reaction proceeds virtually to completion, a prerequisite for a sharp and discernible titration endpoint.[4]
2.2 The Role of this compound: The Visual Endpoint Reporter this compound is a sulfonephthalein dye that functions as a metallochromic indicator. Its mechanism is based on forming a colored complex with zinc ions that is less stable than the Zn-EDTA complex.
-
Pre-Endpoint: In a buffered solution, this compound binds to the free Zn²⁺ ions, forming a distinctively colored complex (typically reddish-purple).
-
At the Endpoint: As EDTA is titrated into the solution, it first reacts with all available free Zn²⁺. At the exact stoichiometric endpoint, the next drop of EDTA displaces the zinc from the weaker Zn-Indicator complex. This releases the free form of the indicator, resulting in a sharp, observable color change (typically to yellow).[5]
The reaction can be visualized as: [Zn-Indicator] (Reddish-Purple) + EDTA → [Zn-EDTA] + Free Indicator (Yellow)
2.3 The Criticality of pH Control The stability of both the Zn-EDTA and Zn-Indicator complexes is highly pH-dependent. For the this compound system, maintaining a pH between 5.0 and 5.5 is optimal. This is typically achieved using an acetate or hexamine buffer.[5][6] In this acidic range, interference from other common metal ions like calcium and magnesium is minimized, as they do not form stable EDTA complexes at this pH.[7]
Visualization of the Titration Mechanism
The logical progression of the titration is illustrated below.
Caption: Mechanism of color change at the titration endpoint.
Protocols and Methodologies
4.1 Required Reagents and Equipment
| Reagent/Equipment | Specifications |
| Reagents | |
| Disodium EDTA | Analytical Reagent (AR) Grade, Dihydrate (Na₂H₂Y·2H₂O) |
| Zinc Metal or ZnO | Primary Standard Grade (99.99%+), for standardization |
| This compound | Indicator Grade |
| Hexamethylenetetramine (Hexamine) | AR Grade, for buffer preparation |
| Hydrochloric Acid (HCl) | Concentrated, AR Grade |
| Deionized Water | >18 MΩ·cm resistivity |
| Equipment | |
| Class A Burette | 50 mL, ±0.05 mL tolerance |
| Class A Volumetric Pipettes | 10 mL, 25 mL |
| Class A Volumetric Flasks | 250 mL, 1000 mL |
| Analytical Balance | 4-decimal place (±0.0001 g) |
| Magnetic Stirrer and Bar | |
| pH Meter | Calibrated |
| Erlenmeyer Flasks | 250 mL |
4.2 Reagent Preparation
4.2.1 0.05 M EDTA Solution (1 L)
-
Accurately weigh approximately 18.61 g of disodium EDTA dihydrate (FW = 372.24 g/mol ).
-
Transfer to a 1000 mL volumetric flask.
-
Add approximately 800 mL of deionized water and stir with a magnetic stirrer until fully dissolved. Scientist's Note: Gentle heating can aid dissolution, but the solution must be cooled to room temperature before final dilution.
-
Once dissolved and cooled, dilute to the 1000 mL mark with deionized water. Mix thoroughly.
-
Store in a well-sealed polyethylene bottle. This solution must be standardized.
4.2.2 Primary Standard 0.05 M Zinc Solution (250 mL)
-
Accurately weigh approximately 0.817 g of primary standard grade zinc metal (FW = 65.38 g/mol ).
-
Transfer the zinc to a 250 mL beaker and add 10 mL of 1:1 HCl to dissolve. Perform this step in a fume hood.
-
Once the zinc is fully dissolved, carefully transfer the solution to a 250 mL volumetric flask, rinsing the beaker several times with deionized water and adding the rinsings to the flask.
-
Dilute to the 250 mL mark with deionized water and mix thoroughly.
4.2.3 Hexamine Buffer Solution (pH ≈ 5.5)
-
Dissolve approximately 100 g of hexamethylenetetramine in 500 mL of deionized water.
-
Adjust the pH to 5.5 by adding concentrated HCl dropwise while monitoring with a calibrated pH meter.
-
Store in a sealed container.
4.2.4 this compound Indicator Solution
-
Dissolve 0.1 g of this compound powder in 100 mL of deionized water.
-
If solubility is an issue, a 1:1 water/isopropanol mixture can be used.
-
The solution should be stored in a dark bottle and is typically stable for several weeks.[8] A change in color or the formation of precipitate indicates degradation.[8]
4.3 Experimental Workflow: From Standardization to Analysis
Caption: Standard workflow for zinc determination by EDTA titration.
4.4 Protocol 1: Standardization of the 0.05 M EDTA Solution
-
Rinse a 50 mL burette with the prepared 0.05 M EDTA solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume to two decimal places.
-
Using a volumetric pipette, transfer 25.00 mL of the primary standard 0.05 M zinc solution into a 250 mL Erlenmeyer flask.
-
Add approximately 25 mL of deionized water.
-
Add 5 mL of the hexamine buffer solution. Confirm the pH is between 5.0 and 5.5 with a pH meter or pH paper.
-
Add 3-4 drops of this compound indicator solution. The solution should turn a distinct reddish-purple.
-
Place the flask on a magnetic stirrer with a white background. Titrate with the EDTA solution, adding the titrant slowly while stirring.
-
As the endpoint approaches, the color will begin to fade. Add the EDTA dropwise until the solution color makes a sharp and permanent transition from reddish-purple to a clear yellow.
-
Record the final burette volume. The difference between the initial and final volumes is the titrant volume.
-
Repeat the titration at least two more times. The volumes should agree within ±0.05 mL.
-
Calculation: Molarity of EDTA = (Molarity of Zn Solution × Volume of Zn Solution) / Volume of EDTA used
4.5 Protocol 2: Titration of an Unknown Zinc Sample
-
Prepare the unknown sample by accurately weighing a portion, dissolving it appropriately (e.g., in dilute acid), and diluting it to a known volume in a volumetric flask. The final concentration should be estimated to be in a similar range to the standard.
-
Pipette a known aliquot (e.g., 25.00 mL) of the prepared sample solution into a 250 mL Erlenmeyer flask.
-
Follow steps 3 through 8 from Protocol 1 (Standardization).
-
Calculation: Moles of Zn²⁺ = Molarity of Standardized EDTA × Volume of EDTA used (in L) Mass of Zn (g) in aliquot = Moles of Zn²⁺ × 65.38 g/mol Calculate the concentration (e.g., in g/L or %w/w) in the original sample using the initial sample weight and dilution factors.
Troubleshooting and Expert Guidance
| Issue | Potential Cause | Solution & Scientific Rationale |
| Indistinct or Drifting Endpoint | 1. Incorrect pH. 2. Indicator degradation. 3. Presence of interfering ions. | 1. Verify pH: Use a calibrated pH meter to ensure the solution is between 5.0-5.5 before titration. The stability of the Zn-Indicator complex is maximal in this range, ensuring a sharp dissociation at the endpoint. 2. Use Fresh Indicator: Prepare the indicator solution fresh every few weeks. 3. Masking Agents: For ions like Cu²⁺ or Al³⁺, specific masking agents may be required.[6] For example, thiourea can mask copper. |
| Color Change is Premature | 1. EDTA concentration is higher than assumed. 2. Inaccurate pipetting of the zinc solution. | 1. Re-standardize EDTA: The accuracy of the entire analysis depends on the precisely known concentration of the titrant. Perform the standardization protocol carefully. 2. Check Glassware Calibration: Ensure all volumetric glassware is Class A and used correctly. |
| No Initial Red-Purple Color | 1. No zinc present in the sample. 2. pH is too low. 3. Indicator solution has degraded completely. | 1. Check Sample Prep: Verify that the sample was prepared correctly. 2. Adjust pH: The Zn-Indicator complex will not form at very low pH. Ensure the buffer is added and is effective. 3. Prepare Fresh Indicator: Test the indicator on a known zinc standard solution. |
References
-
Slideshare. (n.d.). Estimation of Zinc by EDTA. Retrieved from [Link]
-
Scribd. (n.d.). Experiment: Complexometric Titration. Retrieved from [Link]
-
Titration Info. (2024). Complexometric determination of zinc. Retrieved from [Link]
-
Tutorsglobe.com. (n.d.). Complexometric Titration of Zn (II) with EDTA, Chemistry tutorial. Retrieved from [Link]
-
Sarkar, S. (2016). Standardisation of EDTA Solution: Step by Step Process. Retrieved from [Link]
-
Spectrum Classes. (2025). Estimation of zinc concentration in solution by EDTA in Complexometric titration| lab activity. Retrieved from [Link]
-
Maiyam Group. (2025). Zinc EDTA Titration: Guide & Best Practices 2026. Retrieved from [Link]
-
ACS Publications. (n.d.). Complexometric Titration of Zinc: An Analytical Chemistry Laboratory Experiment. Journal of Chemical Education. Retrieved from [Link]
-
uclmail.net. (2008). EDTA Titrations 1: Standardization of EDTA and Analysis of Zinc in a Supplement Tablet. Retrieved from [Link]
-
Anpros. (n.d.). Methylene Blue Indicator: Properties, Uses & Applications. Retrieved from [Link]
-
Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. (2020). COMPLEXOMETRIC DETERMINATION OF ZINC USING HYDROXYTRIAZENE AS A METALLOCHROMIC INDICATOR. Retrieved from [Link]
-
ResearchGate. (n.d.). Method improvement on the determination of zinc in zinc concentrate by EDTA titrimetry. Retrieved from [Link]
-
JM Science. (2023). Quantitative determination of zinc ion | Autotitrator COM-A19. Retrieved from [Link]
-
Scribd. (n.d.). Zinc EDTA Titration SOP. Retrieved from [Link]
-
Chegg. (n.d.). Zinc-EDTA Titration. Retrieved from [Link]
Sources
Application Note: A Detailed Protocol for the Colorimetric Assay of Strontium Using Methylxylenol Blue
Authored by: A Senior Application Scientist
Introduction
Strontium, an alkaline earth metal, plays a significant role in various biological and industrial processes. In the pharmaceutical and drug development sectors, strontium salts, such as strontium ranelate, have been investigated for their therapeutic effects on bone metabolism, particularly in the treatment of osteoporosis. The accurate quantification of strontium in biological matrices and pharmaceutical formulations is therefore of paramount importance for research, quality control, and clinical monitoring.
While advanced analytical techniques like atomic absorption spectrophotometry and inductively coupled plasma mass spectrometry (ICP-MS) offer high sensitivity and specificity for strontium determination, they often require sophisticated instrumentation and extensive sample preparation.[1][2] Colorimetric assays present a valuable alternative, providing a rapid, cost-effective, and accessible method for the quantification of metal ions.
This application note provides a comprehensive, step-by-step protocol for the colorimetric determination of strontium using Methylxylenol Blue (MXB). MXB is a metallochromic indicator that forms a colored complex with divalent cations. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and readily implementable method for strontium quantification.
Principle of the Assay
The colorimetric assay for strontium using this compound is based on the formation of a stable complex between the strontium ion (Sr²⁺) and the MXB molecule. In an alkaline medium, MXB exists in its deprotonated form, which exhibits a specific color. Upon the addition of strontium, a coordination complex is formed, leading to a shift in the absorption spectrum of the dye and a corresponding color change. The intensity of the color of the Sr²⁺-MXB complex is directly proportional to the concentration of strontium in the sample, which can be quantified by measuring the absorbance at a specific wavelength using a spectrophotometer.
The formation of the complex is influenced by several factors, including pH, the concentration of the indicator, and the presence of interfering ions. Therefore, careful optimization of these parameters is crucial for achieving accurate and reproducible results.
Caption: Principle of the colorimetric strontium assay.
Materials and Reagents
-
Strontium chloride hexahydrate (SrCl₂·6H₂O), analytical grade
-
Ammonia buffer solution (pH 10.0)
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl), 0.1 M
-
Pipettes and pipette tips
-
Volumetric flasks
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Experimental Protocols
Preparation of Reagents
a. Strontium Stock Solution (1000 ppm): Dissolve 3.042 g of SrCl₂·6H₂O in deionized water and dilute to 100 mL in a volumetric flask.[5] This stock solution can be further diluted to prepare working standards.
b. This compound (MXB) Solution (0.1% w/v): Accurately weigh 100 mg of this compound powder and dissolve it in 100 mL of deionized water. Gentle warming may be required to facilitate dissolution. Store the solution in a dark bottle at 4°C.
c. Ammonia Buffer (pH 10.0): Prepare by mixing appropriate volumes of 0.1 M ammonium chloride and 0.1 M ammonium hydroxide. Adjust the pH to 10.0 using a pH meter.
Assay Procedure
The following protocol is optimized for a total reaction volume of 200 µL in a 96-well microplate format. The volumes can be scaled up for use in cuvettes.
Caption: Experimental workflow for the strontium assay.
Step-by-Step Protocol:
-
Prepare Strontium Standards: Prepare a series of strontium standards with concentrations ranging from 0.5 ppm to 10 ppm by diluting the 1000 ppm stock solution with deionized water.
-
Sample Preparation: If necessary, dilute the samples to be analyzed to fall within the linear range of the assay.
-
Assay Plate Setup: To each well of a 96-well microplate, add 100 µL of the strontium standards, samples, or a blank (deionized water).
-
Add Buffer: Add 50 µL of the ammonia buffer (pH 10.0) to each well.
-
Add MXB Solution: Add 50 µL of the 0.1% this compound solution to each well. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow for color development.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 610 nm using a microplate reader. The optimal wavelength should be determined by performing a spectral scan of the Sr²⁺-MXB complex.
Data Analysis
-
Blank Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Standard Curve: Plot the blank-subtracted absorbance values of the strontium standards against their corresponding concentrations.
-
Linear Regression: Perform a linear regression analysis on the standard curve to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The correlation coefficient (R²) should be ≥ 0.99 for a valid assay.
-
Calculate Sample Concentrations: Use the equation of the line to calculate the strontium concentration in the unknown samples based on their absorbance values. Remember to account for any dilution factors used during sample preparation.
Performance Characteristics
The performance of this assay should be validated in your laboratory. The following table provides expected performance characteristics based on similar assays with related indicators.
| Parameter | Expected Value |
| Linear Range | 0.5 - 10 ppm |
| Limit of Detection (LOD) | ~0.1 ppm |
| Wavelength of Max. Absorbance (λmax) | ~610 nm |
| Precision (RSD%) | < 5% |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Absorbance Readings | Incorrect wavelength setting. | Perform a spectral scan to determine the λmax of the Sr²⁺-MXB complex. |
| Reagent degradation. | Prepare fresh MXB solution and buffer. | |
| High Background/Blank Reading | Contaminated reagents or water. | Use fresh, high-purity reagents and deionized water. |
| Poor Linearity of Standard Curve | Pipetting errors. | Ensure accurate pipetting and use calibrated pipettes. |
| Inappropriate standard concentrations. | Adjust the concentration range of the standards. | |
| Inconsistent Results | Temperature fluctuations. | Allow all reagents to equilibrate to room temperature before use. |
| Insufficient incubation time. | Ensure a consistent incubation time for all wells. |
Interferences
Divalent cations with similar chemical properties to strontium can potentially interfere with this assay by also forming complexes with this compound. The most common interfering ions are calcium (Ca²⁺) and magnesium (Mg²⁺). High concentrations of these ions may lead to an overestimation of the strontium concentration.[2][6] It is recommended to assess the potential for interference from the sample matrix by performing spike and recovery experiments. If significant interference is observed, sample purification steps, such as ion-exchange chromatography, may be necessary.[7]
Conclusion
The colorimetric assay for strontium using this compound provides a simple, rapid, and cost-effective method for the quantification of strontium in various samples. By following the detailed protocol and considering the potential for interferences, researchers can obtain accurate and reliable results. This assay is particularly well-suited for high-throughput screening applications in drug development and for routine quality control in pharmaceutical manufacturing.
References
-
Adebayo Comlan Djanman, Wright State University. (2024). A Spectrophotometric Determination of Strontium Complexation with Methylthymol Blue. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Spectrophotometric Determination of Strontium with Dibromo-p-chloro-chlorophosphonazo. Retrieved from [Link]
-
Journal of the Chemical Society of Pakistan. (1997). Spectrophotometric Determination of Micro Concentration of Strontium with Xylenol Orange. Retrieved from [Link]
-
Journal of the Chemical Society of Pakistan. (1997). Spectrophotometric determination of micro concentration of strontium with xylenol orange. Retrieved from [Link]
-
ResearchGate. (1997). Spectrophotometric determination of micro concentration of strontium with xylenol orange. Retrieved from [Link]
-
Cefas. (1989). Analytical procedures for the determination of strontium radionuclides in environmental materials. Retrieved from [Link]
-
Analytical Chemistry. (1965). X-RAY FLUORESCENCE DETERMINATION OF STRONTIUM IN BIOLOGIC MATERIALS BY DIRECT MATRIX-TRANSMITTANCE CORRECTION. Retrieved from [Link]
-
Analytical Chemistry. (1966). Rapid x-ray fluorescence determination of traces of strontium in samples of biological and geological origin. Retrieved from [Link]
-
Biochemische Zeitschrift. (1960). [Flame spectrophotometric determination of strontium and calcium in serum]. Retrieved from [Link]
-
The Analyst. (1962). Determination of strontium in biological materials and exchangeable strontium in soils by atomic-absorption spectrophotometry. Retrieved from [Link]
-
Molecules. (2018). Synthesis and Crystal Structures of New Strontium Complexes with Aminoalkoxy and β-Diketonato Ligands. Retrieved from [Link]
-
Clinical Chemistry. (2023). Evaluation of Strontium Interference in Calcium Measurement Procedures and Content in Supplements as Measured by ICP-MS. Retrieved from [Link]
-
Protein Science. (2022). Why is binding of a divalent metal cation to a structural motif containing four carboxylate residues not accompanied by a conformational change?. Retrieved from [Link]
-
Clinica Chimica Acta. (1976). [Colorimetric determination of calcium in serum using methylthymol blue]. Retrieved from [Link]
-
ResearchGate. (2023). Evaluation of Strontium Interference in Calcium Measurement Procedures and Content in Supplements as Measured by ICP-MS. Retrieved from [Link]
Sources
- 1. Determination of strontium in biological materials and exchangeable strontium in soils by atomic-absorption spectrophotometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 29412-85-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 29412-85-9 | TCI EUROPE N.V. [tcichemicals.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Evaluation of Strontium Interference in Calcium Measurement Procedures and Content in Supplements as Measured by ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cefas.co.uk [cefas.co.uk]
Troubleshooting & Optimization
Technical Support Center: Overcoming Magnesium Interference in Calcium Assays with Methylxylenol Blue
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Methylxylenol blue for calcium quantification and encountering challenges with magnesium interference. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide: Magnesium Interference
This section addresses specific issues that may arise during your calcium assay, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Consistently High Calcium Readings in Samples with Known High Magnesium Content
Question: My calcium measurements are consistently inflated in samples known to contain high concentrations of magnesium. How can I be sure I am only measuring calcium?
Answer: This is a classic sign of magnesium interference. While this compound has a higher affinity for calcium, high concentrations of magnesium can also form a complex with the dye, leading to a false positive signal.[1] The strength of this interference is dependent on the relative concentrations of both ions and the pH of the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inflated calcium readings.
Detailed Steps:
-
Verify Reagent pH: The selectivity of this compound for calcium over magnesium is highly pH-dependent. Ensure your working reagent solution is at the optimal alkaline pH as specified by your assay kit or protocol, typically between 10 and 13.[1] A suboptimal pH can decrease the selectivity for calcium.
-
Introduce a Magnesium-Specific Chelating Agent: To prevent magnesium from binding to the this compound, a masking agent that selectively chelates magnesium is necessary. 8-Quinolinol is a suitable complexing agent for this purpose.[1] Due to the strong calcium-binding capacity of this compound, 8-quinolinol can effectively bind magnesium without significantly stripping calcium from the dye complex.[1]
-
Optimize Chelator Concentration: The concentration of the masking agent is critical. Too little will result in incomplete masking of magnesium, while too much could potentially interfere with the calcium-dye complex.
-
Protocol: Prepare a series of your high-magnesium samples. To each, add a different concentration of 8-Quinolinol. Include a control with no masking agent. Perform the calcium assay and identify the lowest concentration of 8-Quinolinol that results in a stable and lower calcium reading, indicating effective magnesium masking.
-
-
Perform Spike and Recovery: To validate that the masking agent is not affecting the accuracy of your calcium measurement, perform a spike and recovery experiment.
-
Protocol: Take a sample where you have optimized the masking agent concentration. Split it into two aliquots. To one aliquot ("spiked"), add a known concentration of a calcium standard. The other aliquot ("unspiked") remains as is. Measure the calcium concentration in both. The percent recovery can be calculated as:
-
% Recovery = ([Spiked Concentration] - [Unspiked Concentration]) / [Known Spike Concentration] * 100
-
-
A recovery rate between 90-110% indicates that the masking agent is not interfering with the calcium measurement.
-
Issue 2: Inconsistent or Non-Reproducible Results in Samples with Varying Magnesium Levels
Question: I am getting highly variable calcium readings from samples that have different, but unknown, concentrations of magnesium. How can I achieve consistency?
Answer: This variability is likely due to the inconsistent level of magnesium interference across your samples. To obtain reliable results, you must implement a robust method to negate the effect of magnesium in all samples, regardless of its concentration.
Recommended Approach:
Caption: Workflow for achieving consistent calcium measurements.
Detailed Steps:
-
Standardize Sample Pre-treatment with a Masking Agent: Treat all samples, standards, and controls with a fixed, optimized concentration of a magnesium masking agent like 8-Quinolinol.[1] This ensures that magnesium interference is consistently minimized across the board.
-
Determine Maximum Potential Magnesium Concentration: If possible, estimate the highest likely concentration of magnesium in your samples. This will help in determining the appropriate concentration of the masking agent to use for all samples.
-
Apply Optimized Masking Protocol to All Samples: Based on your estimation, or through empirical testing as described in Issue 1, Step 3 , establish a standard concentration of the masking agent to add to every sample.
-
Include Quality Control (QC) Samples: Prepare QC samples with known low and high calcium concentrations and a high magnesium concentration. Run these with every assay to monitor the effectiveness of your magnesium masking protocol and the overall performance of the assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of magnesium interference in the this compound assay for calcium?
A1: The this compound dye is a chelating agent that forms a colored complex with divalent cations. While its affinity for calcium is significantly higher than for magnesium, if magnesium is present in high concentrations, it can also bind to the dye, albeit with a lower stability constant.[2][3] This Mg-dye complex absorbs light at a similar wavelength to the Ca-dye complex, leading to an overestimation of the calcium concentration.[1]
Q2: Are there alternative masking agents for magnesium besides 8-Quinolinol?
A2: Yes, other reagents can be used to mask magnesium. For instance, increasing the pH of the solution to 12 or higher can precipitate magnesium as magnesium hydroxide (Mg(OH)₂), effectively removing it from the solution before the addition of the colorimetric reagent.[4][5] However, this method requires careful pH control and centrifugation to remove the precipitate, which may not be suitable for all workflows. Triethanolamine (TEA) is another common masking agent for several metal ions, including magnesium in certain applications.[6]
Q3: Can I use EDTA to chelate the interfering magnesium?
A3: Using EDTA is generally not recommended as a direct masking agent in this context. EDTA is a strong, non-selective chelating agent that will bind to both calcium and magnesium.[3][7] If you add EDTA, it will chelate the calcium you are trying to measure, leading to falsely low readings.
Q4: My samples contain other divalent cations like iron and copper. Will these interfere?
A4: Yes, other divalent cations such as iron (Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺) can also interfere with colorimetric assays by forming complexes with the dye.[8] If you suspect the presence of these ions, additional or different masking agents may be required. For example, potassium cyanide can be an effective masking agent for heavy metals like copper and zinc, though it is highly toxic and must be handled with extreme care.[4] Triethanolamine can also mask iron and aluminum.[6][9]
Q5: What are the ideal storage conditions for this compound reagents to maintain their selectivity?
A5: this compound reagents should be stored in tightly sealed containers and protected from light. It is often supplied as two separate solutions, a dye solution and a base solution, to ensure stability.[1] Always refer to the manufacturer's instructions for specific storage temperatures and shelf life. Contamination should be avoided to maintain the integrity of the reagents.[10]
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Reaction pH | 10 - 13 | Maximizes the selectivity of this compound for calcium over magnesium.[1] |
| Primary Mg²⁺ Masking Agent | 8-Quinolinol | Selectively chelates magnesium without significantly interfering with the calcium-dye complex.[1] |
| Alternative Mg²⁺ Removal | pH adjustment to >12 | Precipitates magnesium as Mg(OH)₂, removing it from the reaction.[4][5] |
| Validation Method | Spike and Recovery | Confirms that the chosen masking strategy does not interfere with the accurate measurement of calcium. |
| Quality Control | Low and High Ca²⁺ controls with high Mg²⁺ | Monitors the effectiveness of the magnesium masking and overall assay performance. |
References
-
Pharmaguideline. (n.d.). Masking & Demasking Reagents and Estimation of Magnesium Sulphate, and Calcium Gluconate. Retrieved from [Link]
-
Academia.edu. (n.d.). Selective Photometric Titration of Calcium or Magnesium with EDTA Using Various Thiols as Masking Agents. Retrieved from [Link]
- Gindler, E. M., & King, J. D. (1972). Rapid colorimetric determination of calcium in biologic fluids with methylthymol blue.
-
Analyst (RSC Publishing). (n.d.). Stepwise complexometric determination of calcium and magnesium in the presence of a high manganese and iron content using potassium hexacyanoferrate(II) as a masking agent. Retrieved from [Link]
- Plank, D. P., & Sumner, G. G. (1984). An Automated Methylthymol Blue Method for Calcium Determination in Peanuts. Journal of Food Science, 49(3), 893-895.
- Google Patents. (n.d.). US3754865A - Colorimetric determination of calcium in biologic fluids.
-
Scribd. (n.d.). Calcium MTB. Retrieved from [Link]
-
University of Canterbury. (n.d.). Determination of Total Calcium and Magnesium Ion Concentration. Retrieved from [Link]
- Google Patents. (n.d.). US5397710A - Process for measuring magnesium in biological fluids.
- Al-Hilali, H., & Al-Amrani, F. (2023). The Laboratory and Clinical Perspectives of Magnesium Imbalance. Medicina (Kaunas, Lithuania), 59(12), 2139.
-
ResearchGate. (n.d.). Serum magnesium determined by use of methylthymol blue. Retrieved from [Link]
- van der Pol, J. A., Endeman, H., & de Vries, A. P. J. (2019). Analytical Interference by Contrast Agents in Biochemical Assays. Journal of clinical medicine, 8(5), 629.
-
PubMed. (n.d.). [Colorimetric determination of calcium in serum using methylthymol blue]. Retrieved from [Link]
- Green, S. P., Jones, C., & Stasch, A. (2012). On the existence of low-valent magnesium-calcium complexes. Chemical communications (Cambridge, England), 48(96), 11821–11823.
-
Academia.edu. (n.d.). Calcium and magnesium-EDTA complexes. Stability constants and their dependence on temperature and ionic strength. Retrieved from [Link]
-
PubMed. (n.d.). Total calcium and magnesium determined in serum with an automated stopped-flow analyzer. Retrieved from [Link]
- Kim, S. Y., Jeon, J. H., & Lee, S. H. (2018). Competitive Binding of Magnesium to Calcium Binding Sites Reciprocally Regulates Transamidase and GTP Hydrolysis Activity of Transglutaminase 2. International journal of molecular sciences, 19(11), 3429.
-
PubMed. (n.d.). Serum magnesium determined by use of methylthymol blue. Retrieved from [Link]
- Varma, M., & Pang, K. S. (2021). Effects of Magnesium, Calcium, and Aluminum Chelation on Fluoroquinolone Absorption Rate and Bioavailability: A Computational Study. Molecular pharmaceutics, 18(1), 393–404.
-
ResearchGate. (n.d.). Complex formation of magnesium and calcium ions with trimethylenediamine-N,N,N',N'-tetraacetic acid. Retrieved from [Link]
Sources
- 1. US3754865A - Colorimetric determination of calcium in biologic fluids - Google Patents [patents.google.com]
- 2. On the existence of low-valent magnesium–calcium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Calcium and magnesium-EDTA complexes. Stability constants and their dependence on temperature and ionic strength [academia.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stepwise complexometric determination of calcium and magnesium in the presence of a high manganese and iron content using potassium hexacyanoferrate(II) as a masking agent - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Masking & Demasking Reagents and Estimation of Magnesium Sulphate, and Calcium Gluconate | Pharmaguideline [pharmaguideline.com]
- 10. scribd.com [scribd.com]
Effect of pH on the accuracy of Methylxylenol blue titrations
Welcome to the technical support guide for complexometric titrations using Methylxylenol blue. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice. The accuracy of titrations involving this compound is critically dependent on pH control. This guide moves beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only follow protocols but also diagnose and resolve issues encountered in your experimental work.
Frequently Asked Questions (FAQs): The pH-Accuracy Nexus
This section addresses fundamental questions regarding the role of pH in ensuring the accuracy and reliability of your titration results.
Q1: What is this compound and how does it function as an indicator?
This compound is a metallochromic indicator used in complexometric titrations to determine the concentration of various metal ions, such as zinc, lead, bismuth, and others.[1] It belongs to the same family of sulfonephthalein dyes as Methylthymol blue and Xylenol orange.[2] Its function relies on its ability to form a colored complex with metal ions. During a titration, the indicator is initially bound to a small fraction of the metal ions, producing a solution with a distinct color (e.g., pink-violet or reddish-purple).[1][3] The titrant, typically ethylenediaminetetraacetic acid (EDTA), is a stronger chelating agent that sequentially binds with the free metal ions and then displaces the metal from the weaker indicator-metal complex at the equivalence point. This releases the free indicator into the solution, causing a sharp color change (e.g., to yellow or lemon-yellow), which signals the endpoint of the titration.[1]
Q2: Why is pH the most critical parameter in a this compound titration?
Controlling the pH is paramount because the entire titration is a competition between the metal ion (Mⁿ⁺), the titrant (EDTA), the indicator (In), and hydrogen ions (H⁺).[4][5]
-
EDTA Protonation: EDTA is a polyprotic acid (H₄Y). In acidic solutions, it exists in protonated forms (H₃Y⁻, H₂Y²⁻, etc.) that do not bind strongly with metal ions. Only the fully deprotonated form (Y⁴⁻), which is predominant in alkaline conditions, forms the most stable 1:1 complexes with metals.[6] Therefore, if the pH is too low, the stability of the metal-EDTA complex decreases drastically, preventing a sharp and accurate endpoint.[4]
-
Indicator Protonation: Like EDTA, this compound is also a weak acid. Its color in the free, uncomplexed state is itself pH-dependent.[7] Operating outside the correct pH range can result in a background color that masks the desired endpoint transition.
-
Metal Hydroxide Formation: At excessively high pH levels, many metal ions will precipitate out of the solution as metal hydroxides (e.g., Zn(OH)₂). This removes the metal ions from the reaction with EDTA, leading to a significant underestimation of the metal concentration.[1]
Essentially, a specific pH must be maintained with a buffer to ensure that the metal-EDTA complex is sufficiently stable to form quantitatively, while the metal-indicator complex is weak enough to be displaced sharply at the endpoint, and the metal itself remains soluble.[8]
Q3: How does an incorrect pH value directly impact titration accuracy?
An improperly controlled pH is the primary source of systematic errors in complexometric titrations.
-
pH Too Low: The concentration of H⁺ ions is high, which successfully competes with the metal ions for the EDTA ligand.[4] This reduces the conditional formation constant (K'f) of the metal-EDTA complex. The reaction becomes less favorable, resulting in a gradual rather than a sharp endpoint. The color change will occur after the true equivalence point, leading to an overestimation of the titrant volume and a falsely high calculated concentration of the metal ion.
-
pH Too High: This can lead to two main problems. First, the metal may precipitate as a hydroxide, making it unavailable for titration and causing a falsely low result.[1] Second, the metal-indicator complex may become too stable. If the indicator binds the metal too strongly, EDTA will not be able to displace it efficiently at the equivalence point, resulting in a delayed or indistinct endpoint and inaccurate results.
Troubleshooting Guide: Diagnosing and Solving Common Issues
Q: My endpoint color change is gradual and indistinct, not sharp. What is the likely cause?
A: This is the most common symptom of incorrect pH, specifically a pH that is too low for the metal being analyzed. The reduced stability of the metal-EDTA complex at low pH means there is no rapid change in the concentration of free metal ions (pM) at the equivalence point.[4]
-
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to measure the pH of your analyte solution after adding the buffer but before adding the indicator. Do not rely on pH paper for this critical measurement.
-
Check Buffer Capacity: Ensure your buffer has sufficient capacity to resist the pH changes that can occur during the titration, especially if your analyte solution is strongly acidic or basic. You may need to increase the buffer concentration.
-
Select the Correct Buffer: Confirm that you are using the appropriate buffer system for the target pH and metal ion. For many metals titrated with this compound, a pH between 5 and 6 is optimal.
-
Q: The initial color of my solution is already yellow (the endpoint color) before I've added any EDTA. Why?
A: This indicates that the metal-indicator complex has not formed. There are two primary reasons related to pH:
-
pH is Far Too Low: In strongly acidic conditions, the indicator itself may exist in a protonated form that is yellow, and the metal-indicator complex cannot form.
-
Interfering Agents: The presence of substances that form a more stable complex with the metal than the indicator does can prevent the initial color from developing. While not a direct pH issue, the stability of these interfering complexes can also be pH-dependent.
Q: My results are consistently inaccurate (either high or low) despite a sharp visual endpoint. Could pH be the culprit?
A: Yes. A visually sharp endpoint does not guarantee accuracy if the pH is slightly off its optimal value.
-
Consistently High Results: This suggests the endpoint is occurring after the equivalence point. This is characteristic of a pH that is on the low side of the optimal range, reducing the metal-EDTA complex stability just enough to delay the final color change.
-
Consistently Low Results: This is often due to a pH that is too high, leading to the precipitation of a small fraction of the metal as hydroxide before the titration begins.[1] Even a slight, unnoticeable turbidity can cause significant errors.
Quantitative Data & Visualization
The stability of metal-EDTA complexes is highly dependent on pH. Therefore, the minimum pH for a successful titration varies for different metal ions.[6]
Table 1: Recommended pH Ranges for Titration of Various Metal Ions with EDTA
| Metal Ion | Typical Titrant | Indicator | Optimal pH Range for Titration |
|---|---|---|---|
| Zinc (Zn²⁺) | EDTA | This compound | 5.0 - 6.0 |
| Lead (Pb²⁺) | EDTA | This compound | 5.0 - 6.0 |
| Bismuth (Bi³⁺) | EDTA | This compound | 1.0 - 3.0 |
| Mercury (Hg²⁺) | EDTA | This compound | ~ 6.0 |
| Cadmium (Cd²⁺) | EDTA | This compound | 5.0 - 6.0 |
Data compiled from multiple analytical chemistry sources.[1]
Visualizing the Critical Role of pH
The following diagram illustrates the competitive equilibria in a complexometric titration. The accuracy of the titration hinges on shifting the equilibrium completely towards the Metal-EDTA complex, a process governed by the concentration of H⁺ (pH).
Caption: Competitive equilibria in complexometric titrations.
Troubleshooting Workflow
Use this decision tree to diagnose common issues during your titration.
Caption: Troubleshooting workflow for indistinct endpoints.
Experimental Protocols
Adherence to proper solution preparation is essential for accurate results. The following are generalized protocols that should be adapted based on your specific analytical method.
Protocol 1: Preparation of 1M Hexamine Buffer (pH ~5.5)
This buffer is effective for maintaining the required pH for the titration of several metal ions, including zinc and lead.
-
Materials:
-
Hexamethylenetetramine (Hexamine)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Calibrated pH meter
-
1000 mL Volumetric Flask
-
-
Procedure:
-
Weigh approximately 140 g of hexamine and transfer it to a large beaker.
-
Add approximately 500 mL of deionized water and stir until the hexamine is completely dissolved.
-
Transfer the solution to a 1000 mL volumetric flask.
-
Place a calibrated pH electrode into the solution.
-
Slowly and carefully add concentrated HCl dropwise while stirring until the pH of the solution reaches the desired value (e.g., 5.5).
-
Once the target pH is stable, dilute the solution to the 1000 mL mark with deionized water.
-
Mix the solution thoroughly. Store in a well-sealed container.
-
Protocol 2: General Titration of Zinc (Zn²⁺) with EDTA
This protocol provides a framework for a typical direct titration using this compound.
-
Materials:
-
Standardized 0.05 M EDTA solution
-
Zinc-containing sample solution
-
Hexamine Buffer (pH ~5.5)
-
This compound indicator solution (typically a 1:100 ground mixture with NaCl or a prepared aqueous solution)
-
Burette, Pipettes, Erlenmeyer Flask
-
-
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the zinc sample solution into a 250 mL Erlenmeyer flask. Dilute with approximately 50-75 mL of deionized water.
-
Buffering: Add a sufficient volume of the Hexamine Buffer (e.g., 2-5 mL) to the flask to achieve a stable pH between 5.0 and 6.0. Verify the pH with a meter on a representative sample if necessary.
-
Indicator Addition: Add a small amount of the this compound indicator. The solution should turn a distinct reddish-purple or pink-violet color.[1][3]
-
Titration: Titrate the sample with the standardized 0.05 M EDTA solution. The titrant should be added slowly with constant swirling.
-
Endpoint Determination: As the endpoint is approached, the solution will begin to show flashes of the final color. Continue adding EDTA dropwise until the solution color changes sharply and permanently from reddish-purple to a clear lemon-yellow.[3]
-
Calculation: Record the volume of EDTA used and calculate the concentration of the zinc ion in the original sample.
-
By understanding the causal relationships between pH, complex stability, and indicator behavior, you can move from rote execution to informed, accurate, and reliable analytical chemistry.
References
- Royal Society of Chemistry. (n.d.). Chapter 8: Complexometric Titrimetry. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxnBJROyDsNNKN9sln5FaIGxqzfbDDTeDOGM8rc4VN7uSelCQRpm3_n0aaamv5MqX9Arsf4kgPdxQILzxmLp2dx7J4-RbDLtSjBfz-TfyATk0WCQUzJ3nrGYJoPrF1RkvQsaFCwt_p2h7JlBHRLPfO1i68tzpF4s8BFVoHP1NfrDQXkU8F8dzi27s8s1Ooug==
- Ismail, W. N. F. W. (n.d.). ANALYTICAL CHEMISTRY Complexometric Titrations. UMP OpenCourseWare. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWpz-17T_H-_1l3B2m0UthtOfo5BAlf5wDaVoQIQp7GugSg9EbWnspp_Lr7sjwmRjQV9iCjmTdWkphsokZq5ll9hKHPaESpMDYgy87igbpRoSdUV6rdX1qcgJ2MjVjz2RCmyHGco1Gv9-F8fSd5Nw=
- BenchChem. (2025). A Comparative Guide to Inter-laboratory Xylenol Blue Titration Results. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu41tajd7_wp61Zw_Y8PJdWIrp2aMilj6W14eww0dGqO2JSD0pq8npHbYoXJn4C52uc9oZwXFua8vn89piu2A-Li23GZI6QnWv6hIAzNRlT84X-m9dSO5ldUf2mlKdKklGimIkoxgYDUaFCJOOURc9pzgaNUrA6KJy90bm-eAc0hy6wwa_cCU5mHq2vxBQspQaZqO0Of2F1Cl8qNQgJNe1mQQ5
- Philadelphia University. (n.d.). Complexometric Titrations. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7EZ7hAVZnkeo5wbENXLZkDxtYgCOhZ7nkX4J3KtzM3JpsKOX7ZKi3Sqii0RtYAlTaL_wbIBHjSoaxPqfEJZCigkGgIR0EzwRwQwFBONPKuCY6RN7Ph44WJt6jyErvsqICTic5JZiVAOmvdq2njELvjuDCWOoFpyTtizL3XlQPmNxhVw==
- MedMuv. (n.d.). Titrations Based on Complexation Reactions. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYFav5DioxMRhcV49lv_I-nfx1RUuiO8enrVCseynnJWisKri-IFKiH6gB_rgaMl6ibO84XJZQEPVx5Tfse85tPz5moegoXtNVoydNcJUe0HmGvkjT8TdMH6bhvWL7_HzF1uQQVJQI5BQ0ZQ7_-aY10JjTyXwWARseUjG4ur
- Schwarzenbach, G., & Flaschka, H. A. (1969).
- Metrohm. (2020, May 25). Photometric complexometric titration. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxkdQWkl_MiFzx-ijolzPs-loTUWRZo-uuSoTb4tUpX9GMpOCCX03scvOnEt-7dWcvtYzHPb6LBXT_1vqw89etRAiEAakqezUcTdtZ-6RKhVaKziG5Vxrv6Dk9e2jbQrfg0xpqA3ot_fmJjK7yZ0TmHkK0avHOBmivQX5bUU4BbxP6WOQv3StNIMMpNqkEdVmf54U=
- The International Pharmacopoeia. (2025). 2.5 Complexometric titrations. Retrieved from digicollections.
- Chemistry LibreTexts. (2019, June 5). 9.3: Complexation Titrations. Retrieved from vertexaisearch.cloud.google.
-
Quora. (2018, March 21). Why is controlling pH necessary in complexometric titration?. Retrieved from [Link]
- Zhai, J., & Bakker, E. (2016).
- J&K Scientific LLC. (n.d.). This compound. Retrieved from vertexaisearch.cloud.google.
- U.S. Pharmacopeia. (n.d.). USP Monographs.
Sources
- 1. digicollections.net [digicollections.net]
- 2. Study of interaction of metal ions with methylthymol blue by chemometrics and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medmuv.com [medmuv.com]
- 5. quora.com [quora.com]
- 6. philadelphia.edu.jo [philadelphia.edu.jo]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Photometric complexometric titration | Metrohm [metrohm.com]
Technical Support Center: Optimizing Methylxylenol Blue Titrations
Welcome to the technical support guide for improving the endpoint sharpness of Methylxylenol blue (MXB) titrations. This resource is designed for researchers, analytical scientists, and drug development professionals who rely on the precision of complexometric titrations for quantifying metal ions. Here, we move beyond simple instructions to explain the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your analytical methods effectively.
Section 1: Understanding the Mechanism of Endpoint Detection
Before troubleshooting, it's crucial to understand the chemistry that governs the endpoint. This compound is a metallochromic indicator, an organic dye that changes color when it forms complexes with metal ions.[1][2] In a typical complexometric titration with a chelating agent like EDTA, the sharpness of the endpoint is dictated by a competitive equilibrium.
The Process:
-
Initial State: Before the titration begins, a small amount of MXB is added to the sample solution containing the metal ion (Mⁿ⁺). The indicator forms a distinctively colored complex with the metal (M-MXB).
-
Titration: As the titrant (e.g., EDTA) is added, it begins to form a more stable complex with the free metal ions in the solution (M-EDTA).
-
Equivalence Point: Once all the free metal ions have been complexed by the EDTA, the next drop of titrant displaces the metal ion from the weaker M-MXB complex.
-
Endpoint: This displacement releases the free indicator (MXB), which has a different color from the M-MXB complex. A sharp endpoint is a rapid and distinct transition between these two colors.
The stability of these complexes is paramount. The metal-indicator complex (M-MXB) must be stable enough to form, but significantly less stable than the metal-titrant complex (M-EDTA) to ensure the indicator is readily displaced at the equivalence point.[3][4]
Q2: How do I determine and maintain the optimal pH for my titration?
Causality: The stability of the metal-EDTA complex is highly dependent on pH. [5]Most divalent metal complexes are stable in alkaline or weakly acidic solutions, while trivalent metals can be titrated in more acidic conditions. If the pH is too low, the EDTA becomes protonated, reducing its chelating effectiveness and leading to a poor endpoint. If the pH is too high, the metal ion may precipitate as a hydroxide, preventing it from reacting with the titrant. [5]A buffer is essential to prevent pH shifts during the titration. [4] Solution: Use a buffer system to maintain the pH within the optimal range for the metal ion being analyzed. For many metals titrated with MXB or its close relative Xylenol Orange (which has similar pH requirements), a hexamine buffer is effective for maintaining a pH between 5 and 6. [5]
| Metal Ion | Recommended Titration pH | Buffer System Suggestion |
|---|---|---|
| Zinc (Zn²⁺) | 5.0 - 6.0 | Hexamine or Acetate Buffer |
| Lead (Pb²⁺) | 5.0 - 6.0 | Hexamine or Acetate Buffer |
| Bismuth (Bi³⁺) | 1.0 - 3.0 | Nitric Acid |
| Calcium (Ca²⁺) | > 12 | KOH / NaOH (Murexide often preferred) |
| Magnesium (Mg²⁺) | ~ 10 | Ammonia-Ammonium Chloride Buffer |
Note: While MXB can be used for Ca²⁺ and Mg²⁺, indicators like Eriochrome Black T or Calcon are often more suitable at the high pH required.[6][7]
Protocol 2.1: Preparation of Hexamine Buffer (pH ~5.5)
-
Weigh 50g of hexamine (hexamethylenetetramine).
-
Dissolve in approximately 400 mL of deionized water.
-
Carefully add concentrated hydrochloric acid (HCl) dropwise while monitoring with a calibrated pH meter until the pH reaches 5.5.
-
Transfer the solution to a 500 mL volumetric flask and dilute to the mark with deionized water.
-
Mix thoroughly and store in a sealed container.
Q3: I suspect other metals are in my sample. How do I prevent them from interfering?
Causality: EDTA is a non-selective chelating agent and will form complexes with many different metal ions. [6]If your sample contains other metals that also bind to EDTA or the indicator, they will be co-titrated, leading to an inaccurate result and a drawn-out, indistinct endpoint. [8] Solution: Use a masking agent . A masking agent is a chemical that forms a highly stable complex with the interfering ion, preventing it from reacting with EDTA or the indicator. [9][10]The choice of masking agent is specific to the interfering ion.
| Interfering Ion(s) | Suggested Masking Agent | Mechanism |
| Al³⁺, Fe³⁺, Mn²⁺ | Triethanolamine (TEA) | Forms a stable complex, often used in alkaline solutions. |
| Cu²⁺, Cd²⁺, Zn²⁺, Hg²⁺ | Potassium Cyanide (KCN) | (EXTREME CAUTION: HIGHLY TOXIC) Forms very stable cyanide complexes. [10] |
| Hg²⁺ | Potassium Iodide (KI) | Forms the stable tetraiodomercurate(II) complex, [HgI₄]²⁻. |
| Al³⁺, Fe³⁺ | Ammonium Fluoride (NH₄F) | Forms stable fluoride complexes. [8] |
Self-Validation: To confirm masking is effective, you can run a spike recovery test. Analyze a sample, then analyze an identical sample spiked with a known amount of the suspected interfering ion and the masking agent. The results for your target analyte should be consistent.
Section 3: Standard Operating Protocols for Optimal Results
Adhering to standardized procedures for reagent preparation and titration technique is critical for reproducibility and endpoint sharpness.
Protocol 3.1: Preparation of this compound Indicator Solution (0.1% w/v)
The quality of the indicator solution is paramount. Impure or degraded indicators are a common source of poor endpoints.
Materials:
-
This compound powder (or its tetrasodium salt)
-
Deionized or distilled water
-
Ethanol (95%)
-
100 mL Volumetric flask
Procedure:
-
Weighing: Accurately weigh 0.1 g of this compound powder.
-
Dissolving: Transfer the powder to the 100 mL volumetric flask. Add approximately 50 mL of 95% ethanol and swirl vigorously to dissolve. Gentle warming in a water bath can aid dissolution if necessary.
-
Dilution: Once fully dissolved, dilute the solution to the 100 mL mark with 95% ethanol.
-
Mixing: Cap the flask and mix thoroughly by inverting it several times.
-
Storage: Transfer the prepared solution to a labeled, airtight amber glass bottle. Store at room temperature, protected from light. The solution is generally stable for an extended period if stored correctly. [11]
Protocol 3.2: General Procedure for Complexometric Titration
This protocol integrates best practices for achieving a sharp endpoint.
-
Sample Preparation: Accurately pipette a known volume of the sample solution into a clean Erlenmeyer flask. Dilute with deionized water to a suitable volume (e.g., 50-100 mL) to ensure the color change is easily visible.
-
Masking (If Required): If interfering ions are present, add the appropriate masking agent (see Table 2) and stir to mix.
-
pH Adjustment: Add the appropriate buffer (e.g., 5-10 mL of Hexamine buffer for a target pH of 5.5) to the flask and swirl. Verify the pH with a pH meter or pH paper if necessary.
-
Indicator Addition: Add 2-4 drops of the 0.1% this compound indicator solution. The solution should turn to the color of the metal-indicator complex (typically blue or violet). Using a consistent, minimal amount of indicator is key. [12]5. Titration: Titrate with a standardized EDTA solution. Use a magnetic stirrer for continuous and uniform mixing to avoid localized concentration zones. [12]Add the titrant rapidly at first, then dropwise as the endpoint is approached.
-
Endpoint Detection: The endpoint is reached when the solution shows a sharp and permanent color change from the metal-complex color to the free indicator color (often lemon-yellow). [5]7. Record Volume: Accurately record the volume of EDTA titrant used. Perform the titration in triplicate for precision.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the primary difference between this compound and Xylenol Orange? A: They are structurally very similar indicators and are often used for titrating the same metal ions under similar pH conditions. [1]Xylenol Orange is more commonly cited in literature and pharmacopeias for metal titrations, changing from red/violet to yellow. [5][13]The performance and applications of this compound can often be inferred from data on Xylenol Orange. [1] Q: My endpoint color change seems to revert after a few seconds. What does this mean? A: This phenomenon, known as a "drifting" or "reverting" endpoint, often occurs when titrating certain metals like calcium in the presence of magnesium. [7]It can indicate that the reaction kinetics are slow or that the titrant is displacing a co-precipitated or strongly adsorbed metal ion. Allowing more time between the addition of the last few drops of titrant can help. It can also be a sign of a "blocked" indicator, where the indicator-metal complex is too stable.
Q: Can I use this titration method for determining water hardness? A: While this compound can complex with Ca²⁺ and Mg²⁺, indicators like Eriochrome Black T (EBT), Calmagite, or Calcon are more traditionally used for total water hardness titrations at a buffered pH of 10. [6][7]They provide a sharper, more reliable endpoint (typically wine-red to blue) for this specific application.
References
- PHARMD GURU. (n.d.). COMPLEXOMETRIC TITRATIONS.
- BenchChem. (2025). Preparation of Xylenol Blue Indicator Solution for Titration: Application Notes and Protocols.
-
Scribd. (n.d.). Masking Agents and Indicators For EDTA Titrations. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to the Sensitivity of Xylenol Blue and Other Metallochromic Indicators.
-
YouTube. (2016). Part 3: Masking & Demasking Agents used in Complexometric Titration. Available at: [Link]
-
Brainly. (2023). What factors affect end-point sharpness in an acid/base titration?. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. Available at: [Link]
-
Chegg.com. (2020). Solved What factors affect end-point sharpness in an. Available at: [Link]
-
digicollections.net. (2025). 2.5 Complexometric titrations. Available at: [Link]
-
University of Waterloo. (n.d.). Acid-Base Indicators. Available at: [Link]
-
Wikipedia. (n.d.). Xylenol orange. Available at: [Link]
-
PubMed. (1967). End-point sharpness in thermometric titrimetry. Available at: [Link]
-
SlidePlayer. (n.d.). Complexometric Titration II. Available at: [Link]
-
YouTube. (2025). What Are Common Titration Errors? - Chemistry For Everyone. Available at: [Link]
-
MDPI. (n.d.). Understanding Complexometric Titrations of Metal Cations with Aminopolycarboxylic Acids (EDTA and Analogs) within the frame of the Theory of Errors of Titration. Available at: [Link]
-
PubMed. (2015). Optimization of methylene blue using Ca(2+) and Zn(2+) bio-polymer hydrogel beads: A comparative study. Available at: [Link]
-
Victory4. (n.d.). THE COMPLEXOMETRIC TITRATION OF CALCIUM IN THE PRESENCE OF MAGNESIUM. A CRITICAL STUDY. Available at: [Link]
-
YouTube. (2022). how to prepare methyl blue indicator. Available at: [Link]
-
PubMed Central (PMC). (2021). Study of interaction of metal ions with methylthymol blue by chemometrics and quantum chemical calculations. Available at: [Link]
-
ResearchGate. (2012). What are the indicators used in different titrations and other chemical techniques?. Available at: [Link]
-
Pharmaguideline. (2010). Preparation of Indicator Solutions. Available at: [Link]
-
Suvchem Laboratory Chemicals. (n.d.). THYMOL BLUE INDICATOR SOLUTION. Available at: [Link]
-
ResearchGate. (n.d.). Click‐chemistry in‐situ optimization. Peak current of methylene blue.... Available at: [Link]
-
ResearchGate. (2013). How to solve a problem with calcium EDTA titration?. Available at: [Link]
-
YouTube. (2022). MJC Chemistry: Titration Using a Bromothymol Blue Indicator. Available at: [Link]
-
ResearchGate. (2014). How do I get a stable Sr-Xylenol Orange complex?. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Study of interaction of metal ions with methylthymol blue by chemometrics and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. iris.unina.it [iris.unina.it]
- 5. digicollections.net [digicollections.net]
- 6. pharmdguru.com [pharmdguru.com]
- 7. victory4.co.uk [victory4.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. msesupplies.com [msesupplies.com]
- 13. Xylenol orange - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reagent Concentrations for the Methylxylenol Blue Method
Welcome to the Technical Support Center for the Methylxylenol Blue (MXB) method. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reagent concentrations and troubleshooting common experimental challenges. As a Senior Application Scientist, my goal is to synthesize the foundational principles of coordination chemistry with practical, field-proven insights to ensure the robustness and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound (MXB) method?
The this compound (MXB) method is a colorimetric technique used for the quantitative determination of metal ions in a sample. MXB is a metallochromic indicator, meaning it changes color upon forming a complex with metal ions. The intensity of the resulting color is directly proportional to the concentration of the metal ion, which can be measured spectrophotometrically. This relationship is governed by the Beer-Lambert Law.
Q2: Why is optimizing reagent concentrations so critical for this assay?
Optimizing reagent concentrations is paramount for ensuring the accuracy, sensitivity, and reproducibility of the MXB method. Suboptimal concentrations can lead to a host of issues, including incomplete complex formation, high background absorbance, non-linearity of the standard curve, and susceptibility to interferences. Each key reagent—MXB, buffer, and any masking agents—plays a crucial role in the assay's performance.
Q3: What are the key reagents whose concentrations need to be optimized?
The primary reagents to consider for optimization are:
-
This compound (MXB): The indicator that binds to the metal ion.
-
Buffer Solution: Maintains a stable pH, which is crucial for the color and stability of the metal-MXB complex.
-
Masking Agents: Used to chelate interfering metal ions, thereby improving the selectivity of the assay.
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing insights into the underlying causes and actionable solutions.
| Issue | Potential Cause | Solution |
| High Background Absorbance | 1. MXB Concentration is Too High: Excess unbound MXB can contribute to the absorbance at the analytical wavelength. 2. Contaminated Reagents: Buffers or water may contain trace amounts of the metal ion being analyzed. 3. Inappropriate Blank: The blank solution does not adequately account for the absorbance of all components except the analyte. | 1. Reduce MXB Concentration: Ensure the MXB concentration is just sufficient to bind with the highest concentration of your analyte. 2. Use High-Purity Reagents: Employ metal-free water and analytical grade buffer components. 3. Prepare a Proper Blank: The blank should contain all reagents (buffer, MXB, masking agents) in the same concentrations as the samples, but without the analyte. |
| Low Sensitivity or Weak Color Development | 1. Insufficient MXB Concentration: Not enough indicator is available to bind to all the metal ions in the sample. 2. Suboptimal pH: The pH of the reaction mixture is outside the optimal range for complex formation, leading to incomplete reaction. 3. Degraded MXB Reagent: The MXB stock solution may have degraded over time. | 1. Increase MXB Concentration: Systematically increase the MXB concentration to ensure it is in excess relative to the highest analyte concentration. 2. Optimize pH: Perform a pH titration to determine the pH at which the absorbance of the complex is maximal and stable. 3. Prepare Fresh MXB Solution: MXB solutions should be stored properly (in the dark, refrigerated) and prepared fresh on a regular basis.[1] |
| Non-Linear Standard Curve | 1. Inappropriate Metal-to-MXB Ratio: The ratio of metal ion to MXB is not optimal across the entire concentration range, leading to the formation of different complex stoichiometries. 2. Buffer Capacity Exceeded: The buffer is unable to maintain a constant pH, especially at higher analyte concentrations. 3. Interference from Other Ions: The presence of interfering ions can compete with the analyte for binding to MXB. | 1. Determine Optimal Stoichiometry: Use Job's method of continuous variation or the mole-ratio method to find the optimal metal-to-MXB ratio.[2][3][4][5][6][7][8][9][10] 2. Increase Buffer Concentration: Use a higher concentration of the buffer to ensure stable pH across all standards and samples. 3. Incorporate a Masking Agent: Add a suitable masking agent to chelate interfering ions. |
| Precipitate Formation | 1. High Concentrations of Interfering Ions: Certain metal ions can form insoluble hydroxides or salts at the assay's operating pH. 2. Low Solubility of the Metal-MXB Complex: The formed complex may have limited solubility in the assay medium. | 1. Use a Masking Agent or Adjust pH: A masking agent can keep interfering ions in solution. Alternatively, a slight adjustment of the pH (within the optimal range) might prevent precipitation. 2. Incorporate a Surfactant: A non-ionic surfactant can help to solubilize the complex and prevent precipitation.[11] |
Experimental Protocols for Optimization
Protocol 1: Determining the Optimal Metal-to-Indicator Ratio using Job's Method of Continuous Variation
Job's method is a powerful technique for determining the stoichiometry of a metal-ligand complex.[2][3][4][6] The principle is to prepare a series of solutions where the total molar concentration of the metal and MXB is constant, but their mole fractions are varied.
Step-by-Step Methodology:
-
Prepare Equimolar Stock Solutions: Prepare stock solutions of the metal ion and MXB of the same molar concentration (e.g., 1 mM).
-
Create a Series of Solutions: In a series of test tubes or microplate wells, mix the metal and MXB solutions in varying ratios, keeping the total volume constant. For example, for a total volume of 1 mL:
-
Tube 1: 0.1 mL Metal + 0.9 mL MXB
-
Tube 2: 0.2 mL Metal + 0.8 mL MXB
-
...
-
Tube 9: 0.9 mL Metal + 0.1 mL MXB
-
Ensure to add the appropriate volume of buffer to each tube to maintain a constant pH.
-
-
Measure Absorbance: After allowing the reactions to equilibrate, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-MXB complex.
-
Plot and Analyze the Data: Plot the absorbance as a function of the mole fraction of the metal ion. The plot will consist of two linear portions that intersect at the mole fraction corresponding to the stoichiometry of the complex. The peak of the plot indicates the optimal mole ratio.
Caption: Workflow for Job's Method of Continuous Variation.
Protocol 2: Optimizing the Buffer pH
The pH of the reaction is critical as it affects both the charge of the MXB molecule and the stability of the metal-MXB complex.
Step-by-Step Methodology:
-
Prepare a Series of Buffers: Prepare a series of buffers with a range of pH values (e.g., from 8.0 to 11.0 in 0.5 pH unit increments).
-
Set up Reactions: For each pH value, prepare a solution containing a fixed concentration of the metal ion and MXB (at the optimal ratio determined from Protocol 1).
-
Measure Absorbance: Measure the absorbance of each solution at the λmax of the complex.
-
Plot and Analyze: Plot the absorbance versus the pH. The optimal pH is the one that gives the highest and most stable absorbance reading.
Caption: Workflow for pH Optimization.
Data Presentation: Recommended Reagent Concentrations
The following table provides a starting point for reagent concentrations. Note that these may need to be adjusted based on your specific experimental conditions and the expected concentration range of your analyte.
| Reagent | Typical Starting Concentration | Purpose | Considerations for Optimization |
| This compound (MXB) | 50 - 100 µM | Metallochromic Indicator | Should be in excess of the highest analyte concentration. |
| Buffer (e.g., Borate, Glycine) | 0.1 - 1.0 M | Maintain stable pH | Buffer capacity should be sufficient to resist pH changes upon sample addition. |
| Masking Agent (e.g., 8-Hydroxyquinoline for Mg²⁺) | 10 - 50 mM | Chelate interfering ions | Concentration should be sufficient to mask the highest expected concentration of the interfering ion without significantly binding the analyte.[1] |
References
-
Harvey, D. (2013, July 29). Method of Continuous Variations. Chemistry LibreTexts. [Link]
-
Spectrophotometric study of complexes by Job's method. (n.d.). Retrieved January 19, 2026, from [Link]
-
Job's continuous variation method: Significance and symbolism. (2025, February 20). Wisdomlib. [Link]
-
14.3: Qualitative and Characterization Applications. (2022, September 28). Chemistry LibreTexts. [Link]
-
Job plot. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Al-Sabagh, A. M., et al. (2018). Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study. Journal of the Iranian Chemical Society, 16(3), 571-580. [Link]
-
Ntoi, L. L. A., & von Eschwege, K. V. (2017). Spectrophotometry mole ratio and continuous variation experiments with dithizone. African Journal of Chemical Education, 7(2), 99-115. [Link]
-
Spectrophotometry mole ratio and continuous variation experiments with dithizone. (2017, August 28). Semantic Scholar. [Link]
-
Li, Z., & Wang, L. (1991). Improved mole ratio method by dual-wavelength spectrophotometry. The Analyst, 116(6), 665-667. [Link]
-
9.7: Spectrophotometric Studies of Complex Ions. (2020, June 28). Chemistry LibreTexts. [Link]
-
Sharma, K., et al. (2023). Physiochemical interaction of surfactants with metal complexes and its biological relevance: a comprehensive overview. Transition Metal Chemistry, 48(3), 185-200. [Link]
-
Medichem Middle East. (2010). Manual Procedure: Calcium without deproteinization. [Link]
Sources
- 1. medichem-me.com [medichem-me.com]
- 2. asdlib.org [asdlib.org]
- 3. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 4. Job's continuous variation method: Significance and symbolism [wisdomlib.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Job plot - Wikipedia [en.wikipedia.org]
- 7. Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Improved mole ratio method by dual-wavelength spectrophotometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting unexpected color changes with Methylxylenol blue indicator
Technical Support Center: Methylxylenol Blue Indicator
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected color changes during its use as a metallochromic and pH indicator. Here, we move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can not only solve your immediate issue but also prevent future discrepancies.
Troubleshooting Guide: Diagnosing Unexpected Color Changes
Unexpected color changes are the most common issue encountered when using this compound. This guide provides a systematic approach to diagnosing the root cause of your observations.
Logical Troubleshooting Workflow
The following workflow provides a step-by-step diagnostic path to identify the source of indicator-related issues.
Caption: Diagnostic workflow for troubleshooting indicator color issues.
Q1: My solution is the wrong color before I even start my titration. What's wrong?
An incorrect initial color points to a fundamental issue with one of the assay components.
-
Probable Cause 1: Incorrect pH. this compound, like other sulfonephthalein dyes, is a pH indicator.[1] Its color is highly dependent on the pH of the solution. Furthermore, in complexometric titrations, the pH must be carefully controlled with a buffer to ensure the stability of the metal-indicator complex.[2][3] If the pH is outside the optimal range, you will not see the expected color of the metal-indicator complex.
-
Solution: Use a calibrated pH meter to verify that the pH of your buffered analyte solution is within the correct range for your specific titration before adding the indicator.
-
-
Probable Cause 2: Degraded or Improperly Prepared Indicator. The indicator solution may have degraded due to age, improper storage (e.g., exposure to light), or microbial contamination.[4] An improperly prepared solution (wrong solvent or concentration) will also fail to perform correctly.
-
Solution: Prepare a fresh indicator solution using the correct solvent (typically deionized water or an alcohol-water mixture). Refer to the protocol below. Store the solution in a tightly sealed, dark bottle and refrigerate if recommended.
-
-
Probable Cause 3: Presence of Interfering Ions. Your sample may contain metal ions that also form complexes with this compound, leading to an unexpected mixed-color initial state. Some transition metals can form strong complexes with indicators like this compound.[5]
-
Solution: Review the composition of your sample. If interfering ions are present, they must be "masked" by adding a reagent that forms a more stable complex with the interfering ion than with EDTA or the indicator, effectively removing it from the reaction.
-
Q2: The color change at the endpoint is gradual, unclear, or I'm "overshooting" it. Why?
A poor endpoint is one of the most frustrating issues in titration. It almost always relates to the chemical equilibrium of the reaction.
-
Probable Cause 1: Incorrect pH or Poor Buffering. This is the most common culprit. The stability constants of both the metal-indicator complex and the metal-EDTA complex are highly pH-dependent.[3][6] If the pH is not optimal or the buffer is too weak to handle the pH shifts during titration, the transition will be gradual. The indicator must bind the metal ion strongly enough to provide a clear starting color but weakly enough for the titrant (e.g., EDTA) to displace it sharply at the endpoint.[6]
-
Solution: Re-verify the pH of your solution. Ensure your buffer has sufficient capacity to maintain this pH throughout the entire titration.
-
-
Probable Cause 2: Incorrect Indicator Concentration.
-
Too much indicator: Can lead to a "fuzzy" or drawn-out endpoint because a larger amount of the metal-indicator complex needs to be dissociated.
-
Too little indicator: The color change may be too faint to observe accurately.
-
Solution: Prepare the indicator as a dilute solution (e.g., 0.1% w/v) and add it dropwise until a distinct but not overly intense color is achieved.
-
-
Probable Cause 3: Slow Reaction Kinetics. The dissociation of the metal from the indicator and its subsequent complexation with EDTA is not always instantaneous. This can be a particular issue with certain metal ions.
-
Solution: Try slowing your titration rate near the endpoint, allowing 10-15 seconds between drop additions. Gentle heating of the solution (e.g., to 40°C) can sometimes increase the reaction rate, but be cautious as this can also affect complex stability.
-
Frequently Asked Questions (FAQs)
Q: What are the expected color transitions for this compound?
This compound (also known as p-Xylenol Blue) has two distinct pH transition ranges. In its function as a metallochromic indicator for complexometric titrations, the color change depends on the metal ion being titrated and the specific pH of the buffered solution.
| Application | pH Range | Acidic/Free Indicator Color | Basic/Metal-Complex Color |
| pH Indicator (Acidic Range) | 1.2 - 2.8 | Red | Yellow |
| pH Indicator (Basic Range) | 8.0 - 9.6 | Yellow | Blue |
| Complexometric Titration | Varies (e.g., pH 5-6 for Pb, Zn) | Yellow | Violet/Blue/Red (Metal Dependent) |
| Data derived from GSP Chem.[1] |
In a typical complexometric titration (e.g., titrating Zinc with EDTA at pH 5-6), the solution would start as the color of the Zinc-Indicator complex (e.g., red-violet) and transition to the color of the free indicator at that pH (yellow) at the endpoint.[7]
Q: How does this compound work as a metallochromic indicator?
This compound is an organic dye that can act as a ligand, binding to metal ions to form a colored complex (M-In).[6] This M-In complex has a different color than the free, un-complexed indicator (In). During a complexometric titration, a stronger complexing agent like EDTA is added. EDTA forms a more stable complex with the metal ion (M-EDTA) than the indicator does.[3]
The reaction proceeds as follows: M-In (Color 1) + EDTA → M-EDTA + In (Color 2)
The endpoint is signaled by the sharp color change that occurs when all the metal ions have been complexed by EDTA, releasing the indicator back into its free form.[6]
Q: How should I prepare and store my this compound indicator solution?
Proper preparation and storage are critical for reliable results.[4]
-
Solution: Prepare a 0.1% to 0.5% (w/v) solution in deionized water or 50% ethanol, depending on the specific protocol. To aid dissolution, the indicator is often ground with a neutral salt like potassium nitrate or sodium chloride.
-
Storage: Store the solution in a well-sealed amber glass bottle to protect it from light.[8] While many aqueous indicator solutions are stable at room temperature for short periods, refrigeration is recommended for long-term storage to prevent degradation.
Experimental Protocols
Protocol 1: Preparation of 0.1% (w/v) this compound Indicator Solution
This protocol provides a method for preparing a standard indicator solution suitable for most complexometric titrations.
Materials:
-
This compound powder
-
Potassium nitrate (or Sodium Chloride), analytical grade
-
Mortar and pestle
-
100 mL volumetric flask, Class A
-
Deionized water
-
Analytical balance
Procedure:
-
Weigh out 0.10 g of this compound powder and 10 g of potassium nitrate.
-
Transfer both solids to a clean, dry mortar.
-
Gently grind the powders together with the pestle until a fine, homogeneous mixture is obtained. This process, known as trituration, aids in the dispersion and dissolution of the indicator.
-
Carefully transfer the mixture to a 100 mL volumetric flask.
-
Add approximately 50 mL of deionized water to the flask.
-
Swirl the flask gently to dissolve the majority of the solids. A magnetic stirrer can be used if available.
-
Once dissolved, dilute the solution to the 100 mL mark with deionized water.
-
Stopper the flask and invert it 15-20 times to ensure complete mixing.
-
Transfer the final solution to a labeled amber glass bottle for storage.
Protocol 2: Verifying Buffer pH for Titration
This protocol ensures your experimental conditions are correct before beginning titration.
Materials:
-
Calibrated pH meter with a 2- or 3-point calibration
-
Analyte solution containing the metal ion
-
Buffer solution (e.g., Hexamethylenetetramine, Acetate buffer)
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Place a beaker containing your analyte solution (without the indicator) on a magnetic stirrer and add a stir bar.
-
Begin gentle stirring.
-
Add the appropriate volume of your chosen buffer solution to the analyte.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Allow the pH reading to stabilize. This may take 30-60 seconds.
-
Record the stable pH value.
-
Compare this value to the required pH for your specific titration (e.g., pH 5-6 for zinc with xylenol orange/methylxylenol blue).[7]
-
If the pH is incorrect, adjust it dropwise using a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) until the target pH is reached.
-
Once the correct pH is confirmed, you may proceed with adding the indicator and starting the titration.
References
-
Pharmaguideline. (2010). Preparation of Indicator Solutions. Retrieved from [Link]
-
ReAgent. (2021). What is the Purpose of Methylene Blue?. Retrieved from [Link]
-
Reddit r/chemistry. (2023). EDTA titration. Retrieved from [Link]
-
Source of Skills. (2022). how to prepare methyl blue indicator. YouTube. Retrieved from [Link]
-
Ghasemi, J., et al. (2021). Study of interaction of metal ions with methylthymol blue by chemometrics and quantum chemical calculations. Scientific Reports, PubMed Central. Retrieved from [Link]
-
Profolus. (n.d.). Accurate Determination of pH Transition Range of Acid-Base Indicators: A Practical Protocol. Retrieved from [Link]
-
Ghasemi, J., et al. (2021). Study of interaction of metal ions with methylthymol blue by chemometrics and quantum chemical calculations. ResearchGate. Retrieved from [Link]
-
PTET Chemistry. (2022). pH Indicators. YouTube. Retrieved from [Link]
-
digicollections.net. (n.d.). 2.5 Complexometric titrations. Retrieved from [Link]
-
The Science Company. (n.d.). Chart of pH Indicator Ranges. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Complexation Titration. Retrieved from [Link]
-
Suvchem. (n.d.). THYMOL BLUE INDICATOR SOLUTION. Retrieved from [Link]
-
Home Science Tools. (n.d.). Color Change Chemical Reaction Experiments. Retrieved from [Link]
-
Brittain, H. (1978). Binding of Transition Metal Ions by the Calcium Indicator Hydroxy Naphthol Blue. Semantic Scholar. Retrieved from [Link]
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- 3. Photometric complexometric titration | Metrohm [metrohm.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. digicollections.net [digicollections.net]
- 8. APC Pure | News | The Chemical Properties of Methylene Blue [apcpure.com]
Stability issues with prepared Methylxylenol blue working solutions
Technical Support Center: Methylxylenol Blue Solutions
A Guide to Preparation, Stability, and Troubleshooting
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical?
This compound (MXB) is a metallochromic indicator used in analytical chemistry, primarily for complexometric titrations to quantify the concentration of metal ions, such as calcium.[1] Its function relies on a distinct color change when it binds to metal ions. The stability of the MXB working solution is paramount because any degradation of the dye molecule can lead to weak, indistinct, or incorrect titration endpoints, directly compromising the accuracy of the quantitative analysis.
Q2: My prepared this compound solution is fading or changing color. What is happening?
Color fading is a primary indicator of dye degradation. The complex conjugated system of the MXB molecule, which is responsible for its color, is susceptible to breakdown through several mechanisms. The most common causes are exposure to ambient light (photodegradation), reaction with atmospheric oxygen (oxidation), and instability at the required alkaline pH.[2]
Q3: What is the expected shelf-life of a prepared MXB solution?
The functional shelf-life is not absolute and depends heavily on preparation and storage conditions. A properly prepared aqueous solution stored in a dark, refrigerated, and tightly sealed container can remain stable for several weeks. However, for high-precision assays, it is best practice to prepare fresh solutions more frequently or to validate the performance of an older solution against a new standard before use. Some indicators are known to be sensitive to air and can be destroyed over time.[3]
Q4: What are the ideal storage conditions for MXB working solutions?
To maximize stability, MXB solutions should be stored in amber glass or opaque plastic bottles to protect against light. The container should be tightly sealed to minimize exposure to air and stored at a refrigerated temperature (2-8°C). For the solid, hygroscopic reagent, storage should be in a cool, dark place (<15°C) under an inert gas atmosphere.[4]
The Chemistry of Instability: Core Degradation Pathways
Understanding the factors that compromise MXB integrity is key to preventing them. The stability of a complex organic dye is influenced by a combination of environmental and chemical factors.
-
Photodegradation: Like many organic dyes, MXB possesses a chromophore that can be broken down by UV and visible light. This process disrupts the electron conjugation within the molecule, leading to a loss of color.[5]
-
Oxidation: The molecular structure of MXB is susceptible to oxidation, particularly in air-saturated aqueous solutions. Dissolved oxygen can react with the dye, irreversibly altering its structure. This process can be accelerated by the presence of trace metal impurities and exposure to light.
-
pH-Dependent Instability: MXB is typically used in alkaline conditions to ensure the proper color transition during chelation with metal ions.[1] However, many related sulfonephthalein indicators exhibit poor stability in alkaline solutions over extended periods.[2] The hydroxide ions in the solution can catalyze the hydrolytic cleavage of the molecule.
Below is a diagram illustrating the primary factors that contribute to the degradation of the indicator.
References
- Apollo Scientific. (n.d.). Methylene Blue (CI 52015) BioChemica Safety Data Sheet.
- LabAlley. (n.d.). Methylene Blue Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Methylene blue.
- Carl ROTH. (n.d.). Safety Data Sheet: Methylene blue solution.
- Stancalls. (2026, January 3). Methylthymol Blue Sodium Salt: Your Premier Indicator for Complexometric Titrations.
- Fisher Scientific. (2015, March 19). Safety Data Sheet: Methylene Blue.
- digicollections.net. (n.d.). 2.5 Complexometric titrations.
- Wikipedia. (n.d.). Complexometric indicator.
- Li, Y., et al. (n.d.). The degradation pathways of methylene blue reacting with Photocatalytic oxidation.
- Studylib. (n.d.). Complexometric Titration: EDTA & Pharmaceutical Analysis.
- Malek, N. I., et al. (2021, March 19).
- MDPI. (n.d.). Efficient Photocatalytic Degradation of Methylene Blue and Methyl Orange Using Calcium-Polyoxometalate Under Ultraviolet Irradiation.
- MATEC Web of Conferences. (n.d.). Photocatalytic oxidation degradation mechanism study of methylene blue dye waste water with GR/iTO2.
- ResearchGate. (2021, March 30). Kinetic Studies of Methylene Blue Degradation using CaTiO3 Photocatalyst from Chicken Eggshells.
- Aaltoscientific. (2025, November 30). How To Make Methylene Blue Solution.
- TCI EUROPE N.V. (n.d.). This compound 29412-85-9.
- MDPI. (2023, November 9). Photocatalytic Degradation of Methylene Blue from Aqueous Solutions by Using Nano-ZnO/Kaolin-Clay-Based Nanocomposite.
- Fujifilm. (n.d.). Calcium (Ca) | Others | Clinical Diagnostics Reagents | Products.
- Medichem Middle East. (2010). Manual Procedure - Calcium without deproteinization.
- Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
Sources
- 1. Calcium (Ca) | Others | Clinical Diagnostics Reagents | Products | Wako Pure Chemicals Diagnostics [diagnostic-wako.fujifilm.com]
- 2. digicollections.net [digicollections.net]
- 3. Complexometric indicator - Wikipedia [en.wikipedia.org]
- 4. This compound | 29412-85-9 | TCI EUROPE N.V. [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Spectrophotometric Sensitivity with Methylxylenol Blue
Welcome to the technical support center for Methylxylenol Blue (MXB). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for leveraging MXB to enhance the sensitivity of spectrophotometric methods. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are not only effective but also robust and reliable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a sensitivity-enhancing agent?
This compound (MXB) is a sulfonephthalein dye that acts as a metallochromic indicator. In its free form, at a specific pH, it has a certain color and a corresponding maximal absorbance wavelength (λmax). Its core function in enhancing sensitivity lies in its ability to act as a chelating agent, forming a stable, distinctively colored complex with metal ions.[1] This reaction is the cornerstone of its utility.
The principle is based on a significant shift in the visible absorption spectrum upon complexation. The newly formed metal-MXB complex exhibits a much higher molar absorptivity at a different λmax compared to the free MXB ligand. This change in absorbance is directly proportional to the concentration of the metal ion, in accordance with the Beer-Lambert Law, allowing for highly sensitive quantification of otherwise difficult-to-measure analytes.
Diagram: Chelation of a Divalent Metal Ion (M²⁺) by this compound
Caption: Chelation reaction of MXB with a metal ion.
Q2: What are the primary applications of MXB in a research and drug development setting?
MXB is predominantly used for the quantitative determination of divalent and trivalent metal ions at trace levels. Its high sensitivity makes it invaluable in several areas:
-
Pharmaceutical Analysis: Quantifying metal ions in final drug products or during synthesis is critical. For instance, zinc is a common component in some formulations, and its concentration must be strictly controlled.[2][3] MXB provides a rapid and cost-effective method for this type of quality control.
-
Biological Samples: Measuring trace metals like magnesium or calcium in biological fluids. While methods like Atomic Absorption Spectrophotometry (AAS) are also used, MXB-based methods are often simpler and do not require expensive instrumentation.[4][5][6]
-
Environmental Monitoring: Assessing water or soil samples for trace metal contaminants.
Q3: Why is pH control so critical when using this compound?
The pH of the reaction medium is arguably the most critical parameter in any MXB-based assay. Its importance is twofold:
-
Indicator Color: Like other sulfonephthalein dyes, MXB is also a pH indicator.[7][8] Its own color and absorbance spectrum are pH-dependent. To ensure that the measured color change is due to metal complexation and not a pH shift, the system must be heavily buffered at a constant, optimal pH.
-
Complex Formation: The stability of the metal-MXB complex is highly pH-dependent. Each metal complex has a specific pH range where its formation is maximal and stable. Operating outside this range will lead to incomplete complex formation, resulting in reduced sensitivity and inaccurate readings. For example, the determination of magnesium with a related dye, xylidyl blue, requires an alkaline medium to form a stable colored complex.
Troubleshooting Guide & Experimental Protocols
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnostic workflow and corrective actions grounded in scientific principles.
Diagram: General Troubleshooting Workflow for MXB Assays
Caption: A logical workflow for troubleshooting common MXB assay issues.
Problem 1: Low Sensitivity or Weak Absorbance Signal
-
Symptoms: Your calibration curve is flat, or the absorbance values for your samples are too close to the blank, leading to a low signal-to-noise ratio.
-
Possible Causes & Solutions:
-
Incorrect pH: This is the most common cause. The pH of your reaction buffer may be outside the optimal range for the formation of your specific metal-MXB complex.
-
Solution: Verify the pH of your buffer solution with a calibrated pH meter. Do not trust that the pH is correct simply based on how it was prepared. If necessary, perform a pH titration experiment to find the optimal pH for your analyte, where the difference in absorbance between the complex and the blank is maximal.
-
-
Incorrect Wavelength (λmax): You may be measuring at the λmax of the free dye instead of the metal-MXB complex.
-
Solution: Perform a full wavelength scan (e.g., 400-700 nm) on both a reagent blank and a high-concentration standard. This will allow you to empirically determine the λmax for the complex and a suitable wavelength for the blank correction, maximizing the measured absorbance difference.
-
-
Degraded Reagent: MXB solutions, especially when not stored properly, can degrade over time.
-
Solution: Prepare a fresh MXB stock solution. Aqueous solutions should be stored in a cool, dark place (e.g., 2-8°C) in a tightly sealed, UV-resistant container like an amber glass bottle to prevent photodegradation.[9]
-
-
Problem 2: Poor Reproducibility and High Variability
-
Symptoms: Replicate measurements of the same sample yield significantly different results (high coefficient of variation, %CV). Your calibration curve has a low correlation coefficient (R² < 0.99).
-
Possible Causes & Solutions:
-
Interference from Competing Ions: Your sample matrix may contain other metal ions that also bind to MXB, causing a positive interference. A classic example is the interference of calcium (Ca²⁺) in the determination of magnesium (Mg²⁺).
-
Solution: Incorporate a specific masking agent into your reagent. A masking agent is a chemical that selectively complexes with the interfering ion, preventing it from reacting with MXB. For Ca²⁺ interference in a Mg²⁺ assay, EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) is an effective masking agent.
-
-
Reagent Instability: If the working reagent is unstable, its reactivity will change over the course of an experiment, leading to drift and variability.
-
Solution: Prepare fresh working reagent daily from stock solutions. Some protocols recommend mixing components of the working solution just prior to the assay. Also, ensure reagents have equilibrated to room temperature before use if they are stored refrigerated.
-
-
Insufficient Mixing or Incubation Time: Incomplete complex formation due to inadequate mixing or time will lead to erratic results.
-
Solution: Standardize your mixing procedure (e.g., vortex for 5 seconds) and establish a fixed, sufficient incubation time for all samples and standards before measurement.
-
-
Experimental Protocols
Protocol 1: Preparation of a Stable MXB Stock Reagent
-
Objective: To prepare a stable stock solution of this compound.
-
Materials:
-
This compound powder (verify purity, >80%)
-
Ethanol (95% or absolute)
-
Deionized water
-
Amber glass storage bottle
-
-
Procedure:
-
Weigh out 100 mg of this compound powder.
-
In a 100 mL volumetric flask, dissolve the powder in approximately 50 mL of 95% ethanol. MXB has better solubility and stability in alcohol compared to pure water.
-
Once fully dissolved, bring the volume up to the 100 mL mark with deionized water. This creates a 0.1% (w/v) stock solution.
-
Transfer the solution to a tightly capped amber glass bottle.
-
Store at 4°C. This stock solution is typically stable for several weeks.
-
Protocol 2: General Method for Determination of Zinc (Zn²⁺)
-
Objective: To quantify the concentration of Zn²⁺ in an aqueous sample. This protocol serves as a template and must be validated for your specific application.
-
Reagents:
-
MXB Stock Solution (0.1% w/v, from Protocol 1)
-
Ammonium Acetate Buffer (1 M, pH 7.5)
-
Zinc Standard Stock (1000 ppm)
-
-
Procedure:
-
Prepare Working Reagent: Mix 10 mL of Ammonium Acetate Buffer with 1 mL of MXB Stock Solution and dilute to 100 mL with deionized water. This reagent should be prepared fresh daily.
-
Prepare Calibration Standards: Prepare a series of zinc standards (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the 1000 ppm stock solution.
-
Sample Preparation: Dilute your unknown sample so that its expected concentration falls within the range of your calibration curve.
-
Reaction:
-
Pipette 1.0 mL of each standard, unknown sample, and a blank (deionized water) into separate test tubes.
-
Add 4.0 mL of the Working Reagent to each tube.
-
Vortex each tube for 5 seconds.
-
Allow the solutions to incubate at room temperature for 10 minutes to ensure complete color development.
-
-
Spectrophotometric Measurement:
-
Set your spectrophotometer to the predetermined λmax for the Zn-MXB complex (typically around 610-620 nm; this should be confirmed with a spectral scan).
-
Use the blank solution to zero the instrument.
-
Measure the absorbance of each standard and the unknown sample.
-
-
Data Analysis:
-
Plot a calibration curve of Absorbance vs. Concentration for your standards.
-
Use the linear regression equation from the curve to calculate the concentration of zinc in your unknown sample, remembering to account for the initial dilution factor.
-
-
Data Summary Table
| Analyte (Ion) | Typical Optimal pH Range | Approx. λmax of Complex (nm) | Common Interfering Ions | Recommended Masking Agent |
| Magnesium (Mg²⁺) | 9.5 - 11.0 | ~610 nm | Calcium (Ca²⁺) | EGTA |
| Zinc (Zn²⁺) | 7.0 - 8.0 | ~615 nm | Copper (Cu²⁺), Iron (Fe³⁺) | Cyanide (use with extreme caution), Fluoride |
| Calcium (Ca²⁺) | 10.0 - 13.0 | ~610 nm | Magnesium (Mg²⁺) | 8-quinolinol[10] |
| Chromium (Cr³⁺) | ~3.0 | ~580 nm | Iron (Fe³⁺), Aluminum (Al³⁺) | Triethanolamine |
Note: The values provided are typical starting points. Optimal conditions should be determined empirically for your specific instrument and sample matrix.
References
Click to expand
-
Saur, P., et al. (1994). Comparison of the determination of magnesium by methylthymol blue spectrophotometry and atomic absorption spectrophotometry. European Journal of Clinical Chemistry and Clinical Biochemistry, 32(7), 539-42. [Link]
-
Semantic Scholar. (n.d.). Comparison of the Determination of Magnesium by Methylthymol Blue Spectrophotometry and Atomic Absorption Spectrophotometry. [Link]
-
ResearchGate. (1994). Comparison of the Determination of Magnesium by Methylthymol Blue Spectrophotometry and Atomic Absorption Spectrophotometry. [Link]
-
ResearchGate. (n.d.). Serum magnesium determined by use of methylthymol blue. [Link]
-
Masaryk University. (2019). DETERMINATION OF MAGNESIUM. [Link]
-
Pribil, R., & Veselý, V. (1967). Spectrophotometric determination of chromium with xylenol orange and methylthymol blue. Talanta, 14(7), 875-877. [Link]
-
Semantic Scholar. (2020). A Highly Selective and Simple Spectrophotometric Method for the Determination of Zinc at Nano-trace Levels in Some Environmental. [Link]
-
IDOSI Publications. (2011). Determination of Sulfadoxine in Pharmaceutical Formulations by Dual Wavelength Spectrophotometry Using Methylene blue. [Link]
-
Hudson-Heck, E., & Byrne, R. H. (2019). Purification and characterization of thymol blue for spectrophotometric pH measurements in rivers, estuaries, and oceans. Analytica Chimica Acta. [Link]
-
DergiPark. (n.d.). Cumhuriyet Science Journal. [Link]
-
ResearchGate. (n.d.). An Automated Methylthymol Blue Method for Calcium Determination in Peanuts. [Link]
-
Kotouček, M., & Staňková, V. (1974). Sulfonephthalein dyes. I. Spectrophotometric study of xylenol blue and bromoxylenol blue using colorimetric systems. Chemical Papers, 28(2), 252-261. [Link]
-
ResearchGate. (2020). (PDF) Spectrophotometric Determination of Zn(II) in Pharmaceutical Formulation Using a New Azo Reagent as Derivative of 2-Naphthol. [Link]
-
Iraqi National Journal of Chemistry. (2015). Spectrophotometric Determination of zinc in pharmaceutical preparations by using a new synthesized reagent. [Link]
-
Actuabio. (2012). A high-throughput colourimetric method for the determination of pH in crystallization screens. [Link]
- Google Patents. (n.d.).
-
Research Trend. (n.d.). COMPLEXOMETRIC DETERMINATION OF ZINC USING HYDROXYTRIAZENE AS A METALLOCHROMIC INDICATOR. [Link]
-
Canadian Center of Science and Education. (n.d.). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. [Link]
-
Trends in Sciences. (2023). A Simple Methods for Determination of Methylene Blue using Smartphone-Based as Digital Image Colorimetry. [Link]
-
Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent | Najim | International Journal of Chemistry | CCSE [ccsenet.org]
- 4. Comparison of the determination of magnesium by methylthymol blue spectrophotometry and atomic absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempap.org [chempap.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US3754865A - Colorimetric determination of calcium in biologic fluids - Google Patents [patents.google.com]
Technical Support Center: Temperature Effects on the Performance of Methylxylenol Blue
Welcome to the technical support center for Methylxylenol Blue. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile metallochromic indicator. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested advice to help you navigate the nuances of your experimental work, particularly concerning the often-overlooked variable of temperature.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound and the impact of temperature on its performance.
Q1: What is this compound and where is it primarily used?
A: this compound is a chemical compound used as a metallochromic indicator in analytical chemistry.[1] It is employed in complexometric titrations to determine the concentration of various metal ions in a solution. The indicator forms a colored complex with the metal ions, and at the endpoint of the titration with a chelating agent like EDTA, a sharp color change is observed when the metal ions are fully sequestered by the titrant.[2]
Q2: How does temperature generally affect a complexometric titration?
A: Temperature is a critical parameter in any chemical reaction, including complexometric titrations, as it can influence several factors:
-
Reaction Kinetics: Higher temperatures generally increase the rate of reaction between the metal ion and the chelating agent (e.g., EDTA), which can be beneficial for titrations that are otherwise slow.
-
Complex Stability: The stability of the metal-indicator complex and the metal-EDTA complex are temperature-dependent. Changes in temperature can alter the equilibrium constants of these complexes, potentially shifting the endpoint.
-
Indicator Performance: The pKa of the indicator itself can be temperature-dependent, which may affect the pH at which the color change occurs.[3]
-
Solubility: The solubility of all components in the titration can be affected by temperature.
Q3: Can temperature changes lead to errors in my titration results with this compound?
A: Yes, temperature fluctuations can be a significant source of error in titrations.[3][4][5] Inconsistent temperatures between experiments will lead to poor reproducibility. A higher or lower temperature than what is optimal can lead to an indistinct or premature/delayed endpoint, resulting in inaccurate calculations of the metal ion concentration.
Q4: Is there an ideal temperature range for using this compound?
A: While specific studies on the optimal temperature for this compound are not extensively documented, most standard complexometric titrations are performed at ambient temperature (around 20-25°C). For titrations that are kinetically slow, a moderately elevated temperature (e.g., 40°C) may be beneficial. However, excessively high temperatures should be avoided as they can promote the degradation of the indicator or other reagents. It is always best to maintain a consistent temperature throughout your experiments.
Troubleshooting Guide: Temperature-Related Issues
This guide will help you diagnose and resolve common problems you may encounter during your experiments that could be related to temperature.
| Problem | Potential Temperature-Related Cause | Recommended Solution & Scientific Rationale |
| Fuzzy or Indistinct Endpoint | The stability of the metal-indicator complex is too high or too low at the experimental temperature, leading to a gradual release of the indicator rather than a sharp one. | Solution: Perform the titration at a different, consistent temperature (e.g., try 10°C higher or lower). Rationale: Changing the temperature will alter the stability constant of the metal-indicator complex. By finding a temperature where the stability is optimal for a sharp transition, the endpoint will become clearer. |
| Color Change Occurs Too Early or Too Late | The temperature is affecting the equilibrium of the complex formation, causing a shift in the perceived endpoint. | Solution: Standardize your titrant and perform a control titration with a known concentration of the metal ion at the same temperature as your experiment. Rationale: This will help you determine if the shift is a consistent bias at that temperature. If so, you can apply a correction factor. Alternatively, adjust the temperature to a range where the endpoint is known to be accurate (typically ambient temperature). |
| Irreproducible Results Between Experiments | The temperature in the laboratory is fluctuating between different titration runs. | Solution: Use a temperature-controlled water bath to maintain a constant temperature for your titration vessel.[4] Rationale: Ensuring a consistent temperature for all samples and standards is crucial for achieving high precision and reproducibility in your results.[5] |
| Indicator Color Fades or Changes Unexpectedly | The this compound may be degrading at elevated temperatures. | Solution: Avoid high temperatures unless necessary for the reaction kinetics. If elevated temperatures are required, add the indicator just before starting the titration to minimize its exposure time. Rationale: Organic dyes can be susceptible to thermal degradation. Reducing the time the indicator spends at a high temperature can mitigate this issue. |
Visualizing the Effect of Temperature in Complexometric Titrations
The following diagram illustrates the key equilibria in a complexometric titration and how temperature influences them.
Caption: Influence of temperature on titration equilibria.
Experimental Protocol: Characterizing Temperature Effects on this compound Performance
This protocol provides a framework for you to determine the optimal temperature for your specific application of this compound.
Objective: To evaluate the effect of temperature on the accuracy and precision of a complexometric titration using this compound indicator.
Materials:
-
Standard solution of the metal ion of interest
-
Standardized EDTA solution (titrant)
-
This compound indicator solution
-
Appropriate buffer solution to maintain constant pH
-
Temperature-controlled water bath
-
Calibrated thermometer
-
Burette, pipettes, and conical flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation:
-
Prepare a known concentration of the metal ion solution you wish to analyze.
-
Ensure your EDTA titrant is accurately standardized.
-
Prepare the this compound indicator solution as per standard laboratory procedures.
-
-
Setup:
-
Set up the temperature-controlled water bath to your first desired temperature (e.g., 20°C).
-
Place a conical flask containing a known volume of the standard metal ion solution, the buffer, and a magnetic stir bar into the water bath.
-
Allow the solution to equilibrate to the set temperature for at least 15 minutes. Use a calibrated thermometer to confirm the temperature.
-
-
Titration:
-
Add a few drops of the this compound indicator to the solution in the conical flask.
-
Begin titrating with the standardized EDTA solution, stirring continuously.
-
Record the volume of EDTA required to reach the endpoint (the point of sharp color change).
-
Repeat the titration at this temperature at least two more times to ensure reproducibility.
-
-
Data Collection at Different Temperatures:
-
Increase the temperature of the water bath to the next desired point (e.g., 30°C, 40°C, 50°C).
-
Repeat steps 2 and 3 for each temperature, ensuring the solution equilibrates at each new temperature before titration.
-
-
Data Analysis:
-
For each temperature, calculate the average volume of EDTA used and the standard deviation.
-
Calculate the concentration of the metal ion determined at each temperature.
-
Compare the experimentally determined concentrations at each temperature to the known concentration of your standard solution. The temperature that yields the most accurate and precise results is the optimal temperature for your experiment.
-
Data Summary Table:
| Temperature (°C) | Titration 1 (mL EDTA) | Titration 2 (mL EDTA) | Titration 3 (mL EDTA) | Average Volume (mL) | Standard Deviation | Calculated [Metal Ion] (M) | Accuracy (% Error) |
| 20 | |||||||
| 30 | |||||||
| 40 | |||||||
| 50 |
By following this protocol, you can empirically determine the ideal temperature conditions for your specific complexometric titration using this compound, leading to more accurate and reliable results.
References
-
Methylene Blue | C16H18ClN3S | CID 6099. PubChem - NIH. Available at: [Link]
-
Sources of errors in titration. (2024-11-13). Available at: [Link]
-
Common Titration Errors to Avoid and How to Correct Them. (2024-03-01). Microbioz India. Available at: [Link]
-
Methyl Xylenol Blue | C33H36N2O13S | CID 5387580. PubChem - NIH. Available at: [Link]
-
What Are Common Titration Errors? (2025-07-03). Chemistry For Everyone - YouTube. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Calcium Titration: Methylxylenol Blue vs. Calconcarboxylic Acid
For researchers, scientists, and professionals in drug development, the precise quantification of calcium is a frequent necessity. Complexometric titration with ethylenediaminetetraacetic acid (EDTA) remains a robust and widely adopted method for this purpose. The success of this technique hinges on the selection of an appropriate metallochromic indicator to signal the titration's endpoint. This guide provides an in-depth, objective comparison of two such indicators: Methylxylenol Blue and the more commonly utilized Calconcarboxylic Acid, offering field-proven insights and experimental data to inform your choice of methodology.
The Bedrock of Precision: Understanding Complexometric Calcium Titration
Complexometric titration is a type of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration. In the context of calcium determination, a chelating agent, typically EDTA, is the titrant. EDTA forms a stable, colorless 1:1 complex with Ca²⁺ ions.
The core principle lies in the competitive binding of a metallochromic indicator and EDTA to the calcium ions. The indicator, which forms a colored complex with calcium, is added to the sample solution. As the EDTA solution is incrementally added, it sequesters the free calcium ions. At the equivalence point, when all free Ca²⁺ has been complexed by EDTA, the EDTA then displaces the indicator from the calcium-indicator complex. This release of the free indicator results in a distinct color change, signaling the completion of the titration.
Caption: General workflow of complexometric titration for calcium determination.
Head-to-Head Comparison: this compound and Calconcarboxylic Acid
While both indicators can be used for calcium titration, their performance characteristics differ significantly. It is important to note that in the context of manual complexometric titrations, "Methylthymol Blue" is more commonly referenced and studied than "this compound." Given their structural similarities and the available data, this guide will focus on Methylthymol Blue as the comparative indicator to Calconcarboxylic Acid.
| Feature | Calconcarboxylic Acid (Patton-Reeder Indicator) | Methylthymol Blue |
| Optimal pH Range | >12 (typically 12-14)[1] | ~12-12.5 |
| Endpoint Color Change | Wine-Red to pure Blue[1] | Blue to Colorless or Smoky-Gray[2] |
| Endpoint Sharpness | Excellent, sharp, and stable[1] | Can be indistinct, with premature and fading endpoints[2] |
| Selectivity for Calcium | High, especially with Mg²⁺ precipitation[3] | Non-selective, complexes with multiple metal ions |
| Interference from Magnesium | Minimal at pH >12 as Mg(OH)₂ precipitates[3] | Significant interference; premature endpoints observed[2] |
In the Ring: A Deeper Dive into Performance
Calconcarboxylic Acid: The Champion of Calcium Specificity
Calconcarboxylic acid, also known as the Patton-Reeder indicator, is a highly specific indicator for the determination of calcium in the presence of magnesium[1]. Its key advantage lies in the operational pH range. At a pH of 12 or higher, magnesium ions precipitate as magnesium hydroxide, effectively removing them from the solution and preventing interference with the calcium titration[3].
The free indicator is blue, while its complex with calcium is a distinct wine-red[1]. The endpoint of the titration is marked by a sharp and stable transition from wine-red to a pure blue, as the more stable Ca-EDTA complex is formed[1]. This clarity in color change makes it an excellent choice for manual titrations, minimizing subjective endpoint determination.
Methylthymol Blue: A Sensitive but Less Selective Contender
Methylthymol Blue is a sensitive metallochromic indicator, but it is not selective for calcium and can form complexes with a variety of metal ions. In the context of calcium titration, it is used in a strongly alkaline medium. The Ca-Methylthymol Blue complex is blue, and the endpoint is observed as the solution becomes colorless or a smoky-gray[2].
A significant drawback of Methylthymol Blue is its susceptibility to interference from magnesium ions. Even at low magnesium-to-calcium ratios, premature and fading endpoints can occur, leading to inaccuracies[2]. While masking agents like 8-hydroxyquinoline can be employed to mitigate magnesium interference in colorimetric methods, this adds complexity to the titration procedure. The endpoint color change can also be less distinct compared to that of Calconcarboxylic acid, making it more challenging to pinpoint the precise equivalence point, especially in manual titrations.
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure technical accuracy and reproducibility.
Protocol 1: Calcium Titration with Calconcarboxylic Acid
This protocol is optimized for the accurate determination of calcium, particularly in samples containing magnesium.
Caption: Experimental workflow for calcium titration using Calconcarboxylic acid.
Reagents and Materials:
-
Standard 0.01 M EDTA solution
-
Calconcarboxylic acid indicator powder
-
8M Sodium Hydroxide (NaOH) solution
-
Calcium standard solution (for standardization of EDTA)
-
Deionized water
-
Burette, pipette, conical flasks, magnetic stirrer
Procedure:
-
Pipette a known volume of the calcium-containing sample into a conical flask.
-
Add a sufficient volume of 8M NaOH to raise the pH of the solution to between 12 and 13. This is a critical step to ensure the precipitation of any interfering magnesium ions.
-
Add a small amount (approximately 50-100 mg) of Calconcarboxylic acid indicator powder and swirl to dissolve. The solution should turn a distinct wine-red color.
-
Titrate the solution with the standardized 0.01 M EDTA solution while stirring continuously.
-
The endpoint is reached when the color of the solution changes sharply and permanently from wine-red to a pure blue[3].
-
Record the volume of EDTA used.
-
Perform at least two replicate titrations to ensure precision.
Protocol 2: Calcium Titration with Methylthymol Blue (with precautions)
This protocol outlines the general steps for calcium titration with Methylthymol Blue, emphasizing the necessary precautions due to its limitations.
Reagents and Materials:
-
Standard 0.01 M EDTA solution
-
Methylthymol Blue indicator solution
-
Buffer solution (pH ~12-12.5, e.g., diethylamine)
-
Calcium standard solution
-
Deionized water
-
Burette, pipette, conical flasks, magnetic stirrer
Procedure:
-
Pipette a known volume of the calcium-containing sample into a conical flask.
-
Add the buffer solution to adjust the pH to approximately 12-12.5. Caution: Do not exceed a pH of 12.5, as the indicator may become permanently blue.
-
Add a few drops of the Methylthymol Blue indicator solution. The solution should turn blue in the presence of calcium ions.
-
Titrate with the standardized 0.01 M EDTA solution with constant stirring.
-
The endpoint is observed when the blue color disappears, and the solution becomes colorless or a smoky-gray[2]. Note: Be aware of potential premature endpoints, which may revert to blue after a few seconds. The true endpoint is when the colorless/gray state is stable[2].
-
Record the volume of EDTA used.
-
Due to the potential for an indistinct endpoint, it is highly recommended to perform multiple titrations and consider the use of a photometric titrator for improved accuracy.
Conclusion and Recommendation
For the routine and reliable determination of calcium via complexometric titration, Calconcarboxylic Acid is the superior indicator . Its high selectivity for calcium at an elevated pH, coupled with a sharp and stable endpoint color change, provides a robust and self-validating system for accurate quantification. This is particularly true for samples where magnesium interference is a concern.
While Methylthymol Blue is a sensitive indicator, its lack of selectivity and the challenges associated with its endpoint determination (premature and fading endpoints, less distinct color change) make it a less reliable choice for manual calcium titrations, especially in complex matrices. Its application is more suited to automated colorimetric methods where interferences can be more systematically controlled and endpoint detection is not reliant on the human eye.
Ultimately, the choice of indicator is a critical decision that directly impacts the trustworthiness of your results. For the demanding standards of research and drug development, the clarity and reliability offered by Calconcarboxylic Acid make it the recommended choice for the complexometric titration of calcium.
References
-
MDPI. (2023). Calcium Determination by Complexometric Titration with Calcein Indicator Using Webcam for Endpoint Detection. [Link]
-
Chemistry LibreTexts. (2021). Complexometric Calcium Determination (Experiment). [Link]
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digicollections.net. (n.d.). 2.5 Complexometric titrations. [Link]
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Wikipedia. (n.d.). Calconcarboxylic acid. [Link]
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Victory4. (n.d.). THE COMPLEXOMETRIC TITRATION OF CALCIUM IN THE PRESENCE OF MAGNESIUM. A CRITICAL STUDY. [Link]
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University of Canterbury. (n.d.). Determination of Total Calcium and Magnesium Ion Concentration. [Link]
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Medichem Middle East. (2010). Manual Procedure - Calcium Colorimetric, Methylthymol blue method. [Link]
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PubMed Central. (2021). Study of interaction of metal ions with methylthymol blue by chemometrics and quantum chemical calculations. [Link]
- Belcher, R., Close, R. A., & West, T. S. (1958). THE COMPLEXOMETRIC TITRATION OF CALCIUM IN THE PRESENCE OF MAGNESIUM. A CRITICAL STUDY. Talanta, 1(3), 238-244.
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A Comparative Guide to Spectrophotometric Serum Calcium Determination: Methylxylenol Blue vs. o-Cresolphthalein Complexone
In the landscape of clinical diagnostics and biomedical research, the accurate measurement of serum calcium is paramount. Calcium ions are integral to a multitude of physiological processes, including neuromuscular function, blood coagulation, and bone metabolism. Deviations from the normal range can signify underlying pathologies, from parathyroid disease to certain malignancies. While atomic absorption spectrophotometry (AAS) remains the reference method, its operational complexity and cost have paved the way for more accessible colorimetric assays.
This guide provides an in-depth, objective comparison of two widely adopted chromogenic reagents for the quantitative determination of serum calcium: Methylxylenol Blue (MXB) and o-Cresolphthalein Complexone (o-CPC). We will delve into the chemical principles underpinning each method, present a side-by-side analysis of their performance characteristics based on experimental data, and provide detailed protocols to empower researchers and clinicians in making informed decisions for their laboratory workflows.
The Chemistry of Complexation: How They Work
At their core, both the MXB and o-CPC methods are based on the principle of chelation. In an alkaline environment, these dye molecules bind with calcium ions to form a colored complex. The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the concentration of calcium in the sample.
o-Cresolphthalein Complexone (o-CPC)
The o-CPC method, a long-standing staple in clinical chemistry, involves the reaction of calcium with o-CPC at an alkaline pH (typically around 10-11) to form a purple-colored complex.[1][2] The primary analytical challenge with o-CPC is its cross-reactivity with magnesium, another divalent cation present in serum. To counteract this, 8-hydroxyquinoline is commonly included in the reagent formulation to preferentially chelate magnesium ions, thereby enhancing the specificity of the assay for calcium.[1][2]
This compound (MXB)
A structurally related compound to Methylthymol Blue, MXB also chelates calcium in an alkaline medium to produce a distinct blue-colored complex.[3] This method has been developed as an alternative to o-CPC, with some formulations also incorporating 8-hydroxyquinoline to mitigate magnesium interference.[4] The fundamental chemistry is analogous to o-CPC, relying on the formation of a stable, colored calcium-dye complex for quantification.[3]
Head-to-Head: Performance Characteristics
The choice between MXB and o-CPC often hinges on their performance in a specific laboratory setting. Below, we compare key analytical parameters based on published data.
| Performance Metric | This compound (as Methylthymol Blue) | o-Cresolphthalein Complexone | Key Insights |
| Precision (CV%) | 1.9% - 3.4%[5] | 2.2% - 3.5%[5] | Both methods demonstrate comparable and excellent precision.[5] |
| Bias vs. AAS | Slight positive bias (y = 1.0226x + 0.0721)[5] | Slight positive bias (y = 1.0720x - 0.0208)[5] | Both methods show a minor positive bias compared to the reference method, with o-CPC's bias being slightly more pronounced in the evaluated study.[5] |
| Linearity | Up to 12.5 mg/dL[6] | Up to 20 mg/dL[2] | o-CPC generally offers a broader linear range. |
| Interference | |||
| - Magnesium | Can interfere, often mitigated with 8-hydroxyquinoline.[4] | Significant interference, mitigated with 8-hydroxyquinoline.[1][2] | Both methods require a masking agent for magnesium. |
| - Hemoglobin | No significant interference reported in one study.[5] | Slight positive interference at 1 g/L.[5] | MXB may have a slight advantage in hemolyzed samples. |
| - Bilirubin | No interference up to 180 µmol/L.[5] | No interference up to 180 µmol/L.[5] | Both methods show good tolerance to bilirubin.[5] |
| Temperature Sensitivity | Absorbance ratio at 10°C/45°C is 1.6.[5] | Absorbance ratio at 10°C/45°C is 1.8.[5] | Both assays are sensitive to temperature changes, necessitating controlled incubation.[5] |
Experimental Workflows and Protocols
To ensure the trustworthiness and reproducibility of results, adherence to a validated protocol is crucial. Below are detailed, step-by-step methodologies for both the MXB and o-CPC assays.
Workflow Overview
Caption: General workflow for colorimetric serum calcium determination.
Protocol 1: Serum Calcium Determination using this compound
This protocol is based on a direct colorimetric method without deproteinization.
Reagents:
-
R1 (Buffer): Monoethanolamine (1.0 mol/L)
-
R2 (Chromogen): this compound (92 µmol/L) and 8-hydroxyquinoline (50 mmol/L)
-
Working Reagent: Mix equal volumes of R1 and R2. Stable for 15 days at 2-8°C in the dark.[4]
-
Calcium Standard: 10 mg/dL
Procedure:
-
Label three cuvettes: "Blank," "Standard," and "Sample."
-
Pipette 1.0 mL of the Working Reagent into each cuvette.
-
To the "Blank" cuvette, add 10 µL of deionized water.
-
To the "Standard" cuvette, add 10 µL of the Calcium Standard (10 mg/dL).
-
To the "Sample" cuvette, add 10 µL of the patient serum.
-
Mix the contents of each cuvette thoroughly.
-
Incubate all cuvettes for 5 minutes at 37°C or 10 minutes at room temperature (20-25°C).[4]
-
Set the spectrophotometer to zero absorbance at 610-625 nm using the "Blank."
-
Read and record the absorbance of the "Standard" and "Sample." The final color is stable for at least 30 minutes.[4]
Calculation:
Calcium (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x 10
Protocol 2: Serum Calcium Determination using o-Cresolphthalein Complexone
This protocol is a modification of the Connerty and Briggs procedure.
Reagents:
-
R1 (Color Reagent): o-Cresolphthalein Complexone (0.80 mmol/L) and 8-hydroxyquinoline (2 mmol/L)
-
R2 (Buffer): pH 10.0 buffer
-
Working Reagent: Prepare daily by mixing equal volumes of R1 and R2.[2]
-
Calcium Standard: 10 mg/dL
Procedure:
-
Label three test tubes: "Blank," "Standard," and "Sample."
-
Pipette 1.0 mL of the Working Reagent into each tube.
-
To the "Blank" tube, add 0.01 mL (10 µL) of deionized water.
-
To the "Standard" tube, add 0.01 mL (10 µL) of the Calcium Standard (10 mg/dL).
-
To the "Sample" tube, add 0.01 mL (10 µL) of the patient serum.
-
Mix well and incubate for 5 minutes at room temperature (25-30°C).[2]
-
Set the spectrophotometer to zero absorbance at 570 nm using the "Blank."
-
Read and record the absorbance of the "Standard" and "Sample." The final color is stable for one hour when protected from light.[2]
Calculation:
Calcium (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x 10
Mechanistic Representation of Chelation
The following diagrams illustrate the conceptual interaction between the chelating agents and calcium ions.
Caption: Chelation of Calcium by MXB.
Conclusion and Recommendations
Both this compound and o-Cresolphthalein Complexone are robust and reliable methods for the routine determination of serum calcium. The choice between them may be guided by specific laboratory needs and instrumentation.
-
o-Cresolphthalein Complexone is a well-established method with a proven track record and a wider reported linear range. It remains an excellent choice for most clinical applications.
-
This compound demonstrates comparable precision and may offer a slight advantage in handling hemolyzed samples. Its performance characteristics make it a very suitable alternative to o-CPC.
Ultimately, both methods show a slight positive bias compared to atomic absorption spectrophotometry. [5]Laboratories should perform their own validation studies to establish performance characteristics and reference ranges specific to their patient population and analytical systems. Careful attention to protocol details, including temperature control and specimen handling, is critical for ensuring the accuracy and reliability of results with either reagent.
References
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- BIOLABO. (n.d.). CALCIUM CPC method.
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- Gindler, E. M., & King, J. D. (1972). Rapid colorimetric determination of calcium in biologic fluids with methylthymol blue.
- Hartmann, A. E., & Lewis, L. R. (1984). Evaluation of the ASTRA® o-cresolphthalein complexone calcium method.
- MYCO Instrumentation, Inc. (2021). CA Instructions For Use Calcium oCPC.
- Vertex AI Search. (n.d.). calcium.
- Medichem Middle East. (2010). Manual Procedure - Calcium without deproteinization.
- Kamiya Biomedical Company. (2014). Calcium Assay (O-Cresolphthalein Chromogenic Method).
- Semantic Scholar. (n.d.). Rapid colorimetric determination of calcium in biologic fluids with methylthymol blue.
- Besozzi, M., Franzini, C., & Senaldi, G. (1981). [Evaluation of the methylthymol blue and orthocresolphthalein direct methods of determination of serum calcium].
- GSP Chem. (n.d.). o-Cresolphthalein Complexon | Accurate Calcium Determination Reagent.
- AdipoGen Life Sciences. (n.d.). Calcium Colorimetric Assay Kit (O-Cresolphthalein Method).
- Mohan, S. (2016). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. UC San Diego.
- Gindler, E. M. (1973). Colorimetric determination of calcium in biologic fluids. U.S.
- Fujifilm. (n.d.). Calcium (Ca) | Others | Clinical Diagnostics Reagents | Products.
- Chen, J., et al. (1998). [Determination of the content of serum calcium with methylthymol blue as chromogenic reagent]. Guang pu xue yu guang pu fen xi = Guang pu, 18(4), 485–487.
- ResearchGate. (n.d.). An Automated Methylthymol Blue Method for Calcium Determination in Peanuts.
- National Center for Biotechnology Information. (n.d.). o-Cresolphthalein complexone. PubChem Compound Database.
- ResearchGate. (n.d.). The spectra of indicator o-cresolphthalein complexone (o-CC) and its....
- ChemicalBook. (n.d.). o-Cresolphthalein Complexone.
- Clinical Lab Products. (n.d.). A New Way to Determine Calcium Concentrations.
- Thermo Fisher Scientific. (n.d.). Calcium (Ca) Colorimetric Assay Kit.
- ResearchGate. (2023). Intracellular calcium quantification, should I use methylthymol blue or O-cresolphthalein?
- National Center for Biotechnology Information. (n.d.). Methyl Xylenol Blue. PubChem Compound Database.
- Randox. (n.d.). CALCIUM (Ca).
- Morin, L. G. (1974). Direct colorimetric determination of serum calcium with o-cresolphthalein complexon.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
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- eScholarship. (n.d.). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption.
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A Senior Application Scientist's Guide to the Accuracy and Precision of the Methylxylenol Blue Method for Magnesium Determination
For researchers, scientists, and drug development professionals, the accurate quantification of magnesium is a critical aspect of numerous biological and chemical assays. This guide provides an in-depth technical comparison of the Methylxylenol Blue (MXB) method for magnesium determination against other common analytical techniques. By delving into the underlying principles, experimental protocols, and performance data, this document aims to equip you with the necessary insights to make informed decisions for your specific research needs.
The Principle of the this compound Method
The this compound (MXB) method is a colorimetric assay widely used for the quantitative determination of magnesium in various biological samples. The fundamental principle of this method lies in the formation of a colored complex between magnesium ions and the MXB dye in an alkaline environment.
At an alkaline pH, typically around 11, magnesium ions (Mg²⁺) react with this compound to form a distinct purple-colored complex. The intensity of this color is directly proportional to the concentration of magnesium in the sample and is measured spectrophotometrically at a specific wavelength, usually around 600-660 nm.[1][2]
A crucial component of the MXB reagent system is a chelating agent, most commonly ethylenediaminetetraacetic acid (EGTA) or glycoletherdiamine-N,N,N',N'-tetraacetic acid (GEDTA).[2][3] These agents are included to selectively bind and mask calcium ions, which would otherwise interfere with the assay by also forming a complex with MXB. This selective chelation ensures that the color formation is specific to the magnesium concentration.
Comparative Analysis of Magnesium Determination Methods
The selection of an appropriate method for magnesium determination depends on various factors, including the required level of accuracy and precision, sample throughput, cost, and the available instrumentation. Here, we compare the this compound method with two other widely used techniques: the Calmagite method and the gold standard, Atomic Absorption Spectrophotometry (AAS).
Performance Characteristics
| Performance Metric | This compound (MXB) | Calmagite | Atomic Absorption Spectrophotometry (AAS) |
| Principle | Colorimetric (Complex formation with dye) | Colorimetric (Complex formation with dye) | Atomic absorption of light by free atoms |
| Accuracy (Bias) | Can exhibit positive bias compared to AAS.[4] | Generally good correlation with AAS (r > 0.98).[5] | Reference Method - Considered the most accurate.[6] |
| Precision (CV%) | Within-run: < 5%, Total: < 6% (typical) | Within-run: < 2%, Day-to-day: < 4%.[5] | High precision with CV% typically < 2%.[7] |
| Linearity | Typically up to 5-6 mg/dL.[5][8] | Can be linear up to 97 mg/L.[5] | Excellent linearity over a wide concentration range. |
| Interferences | Calcium (masked by EGTA/GEDTA), Bilirubin, Hemolysis, Lipemia can interfere at high levels.[3][9] | Calcium (masked by EGTA), Iron (masked by triethanolamine). Hemoglobin and bilirubin show minimal interference.[5] | Minimal spectral and chemical interferences. |
| Throughput | High-throughput compatible, suitable for automation. | High-throughput compatible, suitable for automation. | Lower throughput, sample-by-sample analysis. |
| Cost & Complexity | Low cost, simple instrumentation (spectrophotometer). | Low cost, simple instrumentation (spectrophotometer). | High initial instrument cost, requires skilled operator. |
Experimental Protocols for Method Validation
To ensure the trustworthiness and reliability of any analytical method, a rigorous validation process is paramount. The following protocols are designed based on the globally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to provide a self-validating system for assessing the accuracy and precision of the this compound method.
Diagram: Workflow for Method Validation
Sources
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A Senior Application Scientist's Comparative Guide to Indicators for the Complexometric Titration of Alkaline Earth Metals
For researchers, scientists, and professionals in drug development, the precise quantification of alkaline earth metals is a cornerstone of analytical chemistry. Complexometric titration with ethylenediaminetetraacetic acid (EDTA) remains a fundamental and widely employed technique for this purpose.[1][2] The accuracy of this method hinges on the judicious selection of a metallochromic indicator to signal the titration's endpoint. This guide provides an in-depth comparative analysis of commonly used indicators for the complexometric titration of alkaline earth metals, offering experimental insights and data to inform your selection and optimize your analytical outcomes.
The Principle of Complexometric Titration with EDTA
Complexometric titrations are based on the formation of a stable, water-soluble complex between a metal ion and a complexing agent, or ligand.[2] EDTA, a hexadentate ligand, is the most common titrant used for the determination of alkaline earth metals like calcium (Ca²⁺) and magnesium (Mg²⁺) due to its ability to form strong 1:1 complexes with these ions.[3]
The endpoint of the titration is visualized by a metallochromic indicator. This is a dye that also forms a complex with the metal ion, exhibiting a different color when it is free in solution versus when it is bound to the metal. The fundamental principle is a competition reaction: the indicator-metal complex must be less stable than the EDTA-metal complex.[4][5] Consequently, as EDTA is added, it first binds to the free metal ions. Once all the free metal ions are complexed, the EDTA displaces the metal ion from the indicator-metal complex, causing a distinct color change that signals the endpoint of the titration.[4][6]
Figure 1: General mechanism of complexometric titration. Initially, the metal ion forms a colored complex with the indicator. During titration, EDTA complexes with the free metal ions. At the endpoint, EDTA displaces the metal ion from the indicator complex, resulting in a color change.
Comparative Analysis of Key Indicators
The choice of indicator is critical and depends on the specific alkaline earth metal being analyzed, the pH of the titration, and the potential presence of interfering ions.
| Indicator | Optimal pH | Metal(s) Determined | Color Change (Metal-bound → Free) | Key Characteristics |
| Eriochrome Black T | ~10[7] | Ca²⁺ + Mg²⁺ (Total Hardness) | Wine Red → Blue[5] | Widely used for total hardness; aqueous solutions are unstable and need to be prepared fresh; endpoint can be less distinct.[8] |
| Calmagite | 9 - 11[9] | Ca²⁺ + Mg²⁺ (Total Hardness) | Wine Red → Sky Blue[8] | Structurally similar to Eriochrome Black T but with a sharper endpoint and stable aqueous solutions; more sensitive to magnesium.[6][8][9] |
| Murexide | > 12[10] | Ca²⁺ | Pink → Purple[11] | Used for the selective determination of calcium in the presence of magnesium, as Mg(OH)₂ precipitates at this high pH; solutions are unstable. |
| Patton-Reeder's Reagent | 12 - 13 | Ca²⁺ | Wine Red → Blue | Offers high specificity for calcium, especially in high-alkalinity conditions. |
| Hydroxy Naphthol Blue | 12 - 13 | Ca²⁺ | Reddish-Pink → Deep Blue | Provides a sharp endpoint for calcium determination. |
In-Depth Indicator Profiles and Experimental Considerations
Eriochrome Black T (EBT)
Eriochrome Black T is a traditional indicator for determining the combined concentration of calcium and magnesium, often referred to as total water hardness.[5] The titration is performed in a solution buffered to a pH of approximately 10, typically using an ammonia-ammonium chloride buffer.[7]
Mechanism: EBT forms a wine-red complex with both Ca²⁺ and Mg²⁺. As EDTA is added, it complexes with the free Ca²⁺ and Mg²⁺ ions. At the endpoint, EDTA displaces the metal ions from the EBT complex, and the indicator reverts to its free blue form.[5]
Limitations: A significant drawback of EBT is the instability of its aqueous solutions, which tend to decompose over time and require fresh preparation.[8] Furthermore, the endpoint color change can be gradual and difficult to pinpoint accurately, potentially leading to errors in determination.[8]
Calmagite
Calmagite is an excellent alternative to Eriochrome Black T for the determination of total hardness.[6] It is structurally similar to EBT but offers several distinct advantages.
Mechanism: Similar to EBT, Calmagite forms a wine-red complex with Ca²⁺ and Mg²⁺ at a pH of 10 and transitions to a sky blue color at the endpoint.[8][9]
Advantages: The primary advantages of Calmagite are its superior endpoint sharpness and the stability of its aqueous solutions.[6][8] The color transition from wine red to a distinct sky blue is clearer and easier to detect visually, which minimizes titration errors.[9] Its aqueous solutions are stable indefinitely, eliminating the need for frequent preparation.[8] Calmagite is also noted to be more sensitive to magnesium than EBT.[9]
Murexide (Ammonium Purpurate)
Murexide is employed for the selective titration of calcium at a high pH of 12-13.[10]
Mechanism: At this elevated pH, magnesium precipitates as magnesium hydroxide (Mg(OH)₂) and does not interfere with the titration. Murexide forms a pink complex with calcium ions. As EDTA is added, it chelates the calcium, and at the endpoint, the indicator turns purple.[11]
Limitations: Murexide solutions are not very stable and should be prepared fresh. While effective for selective calcium determination, the high pH required can be a disadvantage in some applications.
Patton-Reeder's Reagent (Calconcarboxylic Acid)
Patton-Reeder's Reagent is another indicator used for the selective determination of calcium at a pH of 12-13.
Mechanism: It forms a wine-red complex with calcium ions. At the endpoint, when EDTA has complexed all the calcium, the indicator turns blue.
Advantages: This indicator offers high selectivity for calcium ions, particularly in samples with high alkalinity.
Hydroxy Naphthol Blue
Hydroxy Naphthol Blue is also utilized for the direct titration of calcium at a pH of 12-13.
Mechanism: In the presence of calcium ions, the indicator is reddish-pink. Upon titration with EDTA, the endpoint is marked by a transition to a deep blue color.
Advantages: It is known for providing a sharp and clear endpoint for calcium determination.
Experimental Protocols
The following are detailed methodologies for the determination of total water hardness and the selective determination of calcium.
Protocol 1: Determination of Total Hardness (Ca²⁺ + Mg²⁺) using Calmagite
Reagents:
-
Standard EDTA Solution (0.01 M): Dissolve 3.72 g of disodium EDTA dihydrate in deionized water and dilute to 1 L.[8]
-
Ammonia-Ammonium Chloride Buffer (pH 10): Dissolve 64 g of ammonium chloride in 200 mL of distilled water. Add 570 mL of concentrated ammonia and dilute to 1 L with distilled water.[6]
-
Calmagite Indicator Solution: Dissolve 0.5 g of Calmagite in 1 L of distilled water. Stir for one hour and let it sit overnight.[6]
Procedure:
-
Pipette a 50.0 mL aliquot of the water sample into a 250 mL Erlenmeyer flask.
-
Add 2 mL of the pH 10 buffer solution.
-
Add 5-10 drops of the Calmagite indicator solution. The solution should turn wine red.
-
Titrate with the standard 0.01 M EDTA solution with constant swirling until the color changes from wine red to sky blue.
-
Record the volume of EDTA used.
-
Calculate the total hardness as mg/L of CaCO₃.
Figure 2: Workflow for the determination of total water hardness using Calmagite indicator.
Protocol 2: Selective Determination of Calcium (Ca²⁺) using Hydroxy Naphthol Blue
Reagents:
-
Standard EDTA Solution (0.01 M): Prepared as in Protocol 1.
-
Sodium Hydroxide Solution (8 M): Dissolve 320 g of NaOH in deionized water and dilute to 1 L.
-
Hydroxy Naphthol Blue Indicator: Solid indicator powder.
Procedure:
-
Pipette a 50.0 mL aliquot of the water sample into a 250 mL Erlenmeyer flask.
-
Add 2 mL of 8 M NaOH solution to raise the pH to 12-13. A precipitate of Mg(OH)₂ may form.
-
Add a small amount (approximately 0.2 g) of Hydroxy Naphthol Blue indicator powder and swirl to dissolve. The solution should turn reddish-pink.
-
Titrate immediately with the standard 0.01 M EDTA solution until the color changes to a deep blue.
-
Record the volume of EDTA used.
-
Calculate the calcium concentration as mg/L of CaCO₃.
Conclusion and Recommendations
The selection of an appropriate indicator is paramount for achieving accurate and reliable results in the complexometric titration of alkaline earth metals. For the determination of total hardness (Ca²⁺ + Mg²⁺), Calmagite is highly recommended over the traditional Eriochrome Black T due to its superior endpoint sharpness and the excellent stability of its aqueous solutions.[6][8]
For the selective determination of calcium in the presence of magnesium, indicators such as Murexide , Patton-Reeder's Reagent , and Hydroxy Naphthol Blue are effective when the titration is performed at a high pH (12-13) to precipitate magnesium hydroxide.[10] The choice among these will depend on the specific sample matrix and the analyst's preference for the distinctness of the color change.
By understanding the principles behind each indicator and adhering to carefully designed experimental protocols, researchers can ensure the integrity and precision of their analytical data for alkaline earth metals.
References
-
Yappert, M. C., & Du, H. (1997). Complexometric Titrations: Competition of Complexing Agents in the Determination of Water Hardness with EDTA. Journal of Chemical Education, 74(12), 1471. [Link]
-
University of Canterbury. (n.d.). Determination of Total Calcium and Magnesium Ion Concentration. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Complexometric Calcium Determination (Experiment). [Link]
-
Cash, D. (2008). EDTA Titrations 2: Analysis of Calcium in a Supplement Tablet; Analysis of Magnesium in Epsom Salt; Hardness of Water. Mohawk College. [Link]
-
Chemistry LibreTexts. (2021, August 15). 9.3: Complexation Titrations. [Link]
-
Determination of Calcium Oxide by Titration with a Chelating Ligand, Ethylenediamminetetraacetic Acid (EDTA). (n.d.). [Link]
-
Jones, J. D., & McGuckin, W. F. (1964). COMPLEXOMETRIC TITRATION OF CALCIUM AND MAGNESIUM BY A SEMIAUTOMATED PROCEDURE. Clinical chemistry, 10, 767–780. [Link]
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Chemistry 120: Experiment 2 EDTA Titration of Calcium. (n.d.). [Link]
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Complexometric Titration. (2019, April 11). [Link]
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Arena, G., Musumeci, S. D., Purrello, R., & Sammartano, S. (1983). Calcium- and magnesium-EDTA complexes. Stability constants and their dependence on temperature and ionic strength. Thermochimica Acta, 61(1-2), 129-138. [Link]
-
Rathore, D. P. S., Tarafder, P. K., & Balaram, V. (2024). Indicator for the titrimetric determination of calcium and total calcium plus magnesium with ethylenediaminetetraacetate in water. Analytica Chimica Acta, 281(1), 173-177. [Link]
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Complexometric titration. (n.d.). [Link]
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ResearchGate. (n.d.). Formation constants for magnesium and calcium complexes of EDTA, EGTA,.... [Link]
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Belcher, R., Close, R. A., & West, T. S. (1958). THE COMPLEXOMETRIC TITRATION OF CALCIUM IN THE PRESENCE OF MAGNESIUM. A CRITICAL STUDY. Analytica Chimica Acta, 19, 238-244. [Link]
-
Diehl, H., & Ellingboe, J. (1956). Indicator for Titration of Calcium in Presence of Magnesium with Disodium Dihydrogen Ethylenediamine Tetraacetate. Analytical Chemistry, 28(5), 882–884. [Link]
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May, 1993 CALCIUM/TRITIMETRIC. (1993). [Link]
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Laboratory Notes. (2020, September 9). Stability Constants for Metal Ion–EDTA Complexes. [Link]
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Titration Info. (n.d.). Complexometric determination of calcium. [Link]
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Hach. (n.d.). Hardness. [Link]
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Husain, A. (n.d.). COMPLEXOMETRIC TITRATIONS. ResearchGate. [Link]
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Rathore, D. P. S., Bhargava, P. K., Kumar, M., & Talra, R. K. (1993). New indicator for the titrimetric determination of calcium and total calcium plus magnesium with ethylenediaminetetraacetate in hydrogeochemical samples. Analytica Chimica Acta, 281(1), 173-177. [Link]
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Yappert, M. C., & Du, H. (1997). Complexometric Titrations: Competition of Complexing Agents in the Determination of Water Hardness with EDTA. Journal of Chemical Education, 74(12), 1471. [Link]
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Harvey, D. (2019, June 5). 9.3: Complexation Titrations. Chemistry LibreTexts. [Link]
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Najjar, A. (n.d.). Complexometric Titrations. [Link]
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Complexometric Titrations. (n.d.). [Link]
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TN Group. (n.d.). Types of indicators used in complexometric titration. [Link]
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Taylor & Francis. (n.d.). Eriochrome black T – Knowledge and References. [Link]
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Arena, G., Musumeci, S. D. S., Purrello, R., & Sammartano, S. (1983). Calcium- and magnesium-EDTA complexes. Stability constants and their dependence on temperature and ionic strength. Thermochimica Acta, 61(1-2), 129-138. [Link]
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NileRed. (2023, November 22). Determining Water Hardness by Complexometric Titration [Video]. YouTube. [Link]
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Method 215.2: Calcium (Titrimetric, EDTA). (n.d.). [Link]
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S. D. G. (1961). NEW INDICATOR FOR THE COMPLEXOMETRIC TITRATION OF CALCIUM WITH EDTA. Journal of Pharmaceutical Sciences, 50(9), 799-799. [Link]
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A Senior Application Scientist's Guide to the Cross-Reactivity of Methylxylenol Blue with Divalent Cations
For researchers, scientists, and professionals in drug development, the precise quantification of divalent cations is a frequent necessity. Metallochromic indicators are invaluable tools in this pursuit, and among them, Methylxylenol blue holds a significant place. However, its utility is directly tied to its selectivity. This guide provides an in-depth comparison of the cross-reactivity of this compound with various divalent cations, supported by an understanding of the underlying chemical principles and a detailed experimental protocol for independent verification.
The Principle of Selectivity in Metallochromic Indicators
This compound is a sulfonphthalein dye that acts as a chelating agent, forming colored complexes with metal ions. The selectivity of such an indicator is not absolute; it forms complexes of varying stability with a range of cations. This cross-reactivity is governed by the principles of coordination chemistry. The stability of the metal-indicator complex is influenced by factors such as the ionic radius, charge density of the cation, and the pH of the solution, which dictates the protonation state of the indicator.
In a typical complexometric titration, a chelating agent like EDTA, which forms a more stable complex with the metal ion than the indicator does, is used as the titrant. The endpoint is signaled by a color change when the EDTA has sequestered all the metal ions, freeing the indicator.[1] The presence of interfering cations that also form stable complexes with this compound can lead to inaccurate endpoint determination.
Comparative Analysis of Divalent Cation Cross-Reactivity
While comprehensive, directly comparable quantitative data for the stability constants of this compound with a wide array of divalent cations is not extensively documented in readily available literature, we can infer its cross-reactivity profile from various applications and interference studies. It is important to note that this compound is structurally very similar to Methylthymol blue, and in many cases, their behaviors are comparable.[2] The following table summarizes the known interactions and potential interferences.
| Divalent Cation | Interaction with this compound/Methylthymol Blue | Key Considerations & Potential for Interference |
| Ca²⁺ | Forms a stable complex, widely used for calcium determination.[2] | Can be titrated directly. Interference from Mg²⁺ is a common issue. |
| Mg²⁺ | Forms a complex, but generally less stable than with Ca²⁺. | Often titrated along with Ca²⁺ to determine total hardness. Can interfere with selective Ca²⁺ determination. |
| Zn²⁺ | Forms a stable, colored complex. | Strong interference is expected. The Zn²⁺-indicator complex is often more stable than that of alkaline earth metals. |
| Cu²⁺ | Forms a very stable complex. | A significant interferent in the determination of other ions. The high stability of the Cu²⁺ complex can "block" the indicator. |
| Fe²⁺/Fe³⁺ | Forms stable complexes.[3][4] | Iron is a common interferent and often needs to be masked or pre-treated. |
| Ni²⁺ | Forms a stable complex. | Expected to interfere with the determination of other divalent cations. |
| Pb²⁺ | Forms a stable complex. | Lead is a known interferent in complexometric titrations using similar indicators. |
| Cd²⁺ | Forms a stable complex. | Cadmium will likely interfere due to its ability to form strong complexes with chelating agents. |
| Mn²⁺ | Forms a complex. | Can interfere, especially in the determination of Ca²⁺ and Mg²⁺. |
| Ba²⁺ | Forms a complex. | Formation constants with Methylthymol blue have been determined, suggesting potential for interaction.[5] |
| Sr²⁺ | Forms a complex. | Similar to Ba²⁺, it can form complexes and potentially interfere with the determination of other alkaline earth metals.[5] |
Note: The stability of these metal-indicator complexes is highly dependent on the pH of the solution. By carefully controlling the pH, the selectivity of this compound can be significantly enhanced, allowing for the determination of one cation in the presence of another.[6]
Visualizing Competitive Binding
The following diagram illustrates the competitive nature of divalent cation binding to this compound. In a solution containing multiple cations, the one forming the most stable complex at a given pH will preferentially bind to the indicator.
Caption: Competitive binding of divalent cations to this compound.
Experimental Protocol for Determining Cross-Reactivity
To provide a robust framework for your own investigations, here is a detailed protocol for determining the cross-reactivity of this compound with a divalent cation of interest using spectrophotometry. This protocol is based on Job's method of continuous variation to determine the stoichiometry of the metal-indicator complex.[5][6]
Reagents and Instrumentation
-
This compound Indicator Solution: Prepare a 0.1% (w/v) solution in deionized water.
-
Divalent Cation Standard Solutions: Prepare 1 mM stock solutions of the divalent cations of interest (e.g., CaCl₂, MgSO₄, ZnSO₄, CuSO₄) using analytical grade salts and deionized water.[7][8][9][10][11]
-
Buffer Solutions: Prepare a series of buffer solutions to maintain a constant pH during the experiment (e.g., acetate buffer for pH 4-6, ammonia-ammonium chloride buffer for pH 8-10).
-
UV-Vis Spectrophotometer
Experimental Workflow
Caption: Experimental workflow for determining metal-indicator complex stoichiometry.
Step-by-Step Procedure
-
Preparation of Solutions for Job's Plot:
-
Prepare equimolar solutions (e.g., 0.1 mM) of this compound and the divalent cation to be tested in the chosen buffer.
-
In a series of 10 mL volumetric flasks, prepare solutions by mixing the metal ion and indicator solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume constant.
-
Ensure the final volume in each flask is brought up to 10 mL with the buffer solution.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for the metal-indicator complex by scanning a solution containing an excess of the metal ion.
-
Measure the absorbance of each of the prepared solutions at this λmax.
-
-
Data Analysis:
-
Plot the absorbance values against the mole fraction of the metal ion for each solution.
-
The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 metal-to-indicator ratio.
-
-
Calculation of Conditional Stability Constant (for a 1:1 complex):
-
The conditional stability constant (K') can be calculated from the data obtained in the Job's plot. This requires more complex calculations involving the concentrations of the free metal, free indicator, and the complex at equilibrium.
-
Conclusion
While this compound is a versatile indicator for the determination of several divalent cations, its cross-reactivity is a critical consideration for achieving accurate and reliable results. Understanding the principles of coordination chemistry that govern its interactions and being equipped with a robust experimental protocol to determine selectivity are paramount for any researcher in the field. This guide provides a foundational understanding and a practical framework to navigate the complexities of using this compound in the presence of multiple divalent cations.
References
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Yoshino, T., Okazaki, H., Murakami, S., & Kagawa, M. (1974). Formation constants of alkaline-earth metal complexes with xylenol orange and methylthymol blue. Talanta, 21(6), 676-9. [Link]
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Yoshino, T., Murakami, S., & Kagawa, M. (1974). Formation constants of alkaline-earth metal complexes with semi-xylenol orange and semi-methylthymol blue. Talanta, 21(6), 673-5. [Link]
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Cheng, K. L. (1967). Spectrophotometric determination of chromium with xylenol orange and methylthymol blue. Talanta, 14(7), 875-877. [Link]
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Fan, L., Zhang, S., Li, Y., & Zhang, Y. (2014). Adsorption behavior and mechanism of methyl blue on zinc oxide nanoparticles. Desalination and Water Treatment, 52(1-3), 557-564. [Link]
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International Journal of Scientific Research in Science and Technology. (n.d.). Spectrophotometric Determination of Metal Ions Using Chromogenic Organic Reagents: Techniques, Advantages, and Challenges. [Link]
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Davronova, N. F. (2022). Development of a New Sorption-Spectrophotometric Method for Determining the Ion Fe(III) Using Immobilized Methylthymol Blue. Scientific & Academic Publishing. [Link]
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Complexometric titration. (n.d.). In Wikipedia. [Link]
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Scientific & Academic Publishing. (n.d.). Development of a New Sorption-Spectrophotometric Method for Determining the Ion Fe(III) Using Immobilized Methylthymol Blue. [Link]
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Hosseinian, A., et al. (2021). Study of interaction of metal ions with methylthymol blue by chemometrics and quantum chemical calculations. Scientific Reports, 11(1), 6393. [Link]
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BYJU'S. (n.d.). What is Complexometric Titration? [Link]
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ResearchGate. (2020). NEW METALLOCHROMIC INDICATORS FOR COMPLEXOMETRIC TITRATION OF COPPER (II) IN PRESENCE OF INTERFERING SPECIES. [Link]
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Chemistry LibreTexts. (2021). 9.3: Complexation Titrations. [Link]
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SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution. [Link]
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National Institutes of Health. (n.d.). Generation of organo-alkaline earth metal complexes from non-polar unsaturated molecules and their synthetic applications. [Link]
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PubMed. (2018). Observation of alkaline earth complexes M(CO)8 (M = Ca, Sr, or Ba) that mimic transition metals. [Link]
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COMPLEXATION OF ALKALINE EARTH METALS Mg2+, Ca2+, Sr2+ AND Ba2+ WITH ADRENALINE HORMONE. (n.d.). [Link]
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Hakimi, M., et al. (n.d.). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry. [Link]
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A Senior Application Scientist's Guide to Evaluating Commercial Methylxylenol Blue Reagents
For Researchers, Scientists, and Drug Development Professionals
In the realms of analytical chemistry and drug development, the reliability of your reagents underpins the validity of your results. Methylxylenol blue, a widely used colorimetric indicator for the determination of metal ions, is no exception. The market offers a variety of commercial this compound reagents, each with its own performance characteristics. Choosing the most suitable reagent for your specific application is a critical decision that can significantly impact the accuracy and reproducibility of your data.
This guide provides a comprehensive framework for the systematic evaluation of different commercial this compound reagents. We will delve into the key performance parameters, provide detailed experimental protocols, and present a comparative analysis to aid in your selection process.
The Chemistry of Complexation: How this compound Works
This compound is a sulfonphthalein indicator that forms colored complexes with various metal ions, most notably zinc and magnesium. The formation of these complexes is pH-dependent and results in a distinct color change, which can be quantified using spectrophotometry. The intensity of the color is directly proportional to the concentration of the metal ion, forming the basis of quantitative analysis.
Caption: Chelation of this compound with a metal ion.
Key Performance Parameters for Reagent Evaluation
A thorough evaluation of this compound reagents should be based on a set of key performance parameters that are universally recognized for validating analytical methods. The International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures provides a robust framework for this purpose.[1][2][3][4] The following parameters are critical for assessing the quality and reliability of a colorimetric reagent:
-
Sensitivity (Limit of Detection, LOD): This is the lowest concentration of an analyte that can be reliably detected by the method. A lower LOD indicates a more sensitive reagent, which is crucial for trace analysis.
-
Linearity and Working Range: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The working range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Specificity and Interference: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In the context of this compound, this involves testing for interference from other metal ions that might be present in the sample matrix.
-
Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Stability: The stability of the reagent over time is a practical consideration that can affect the consistency of results.
Experimental Protocols for Reagent Evaluation
The following protocols are designed to be executed in a standard analytical laboratory equipped with a UV-Vis spectrophotometer. For the purpose of this guide, we will focus on the determination of zinc (Zn²⁺) as the target analyte.
Caption: Overall experimental workflow for reagent evaluation.
Preparation of Stock Solutions
-
Zinc Standard Stock Solution (1000 ppm): Accurately weigh 1.000 g of zinc metal and dissolve it in a minimal amount of concentrated nitric acid. Dilute to 1 L with deionized water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water.
-
Buffer Solution (pH 6.2): Prepare a suitable buffer, such as a hexamine buffer, and adjust the pH to 6.2.
-
This compound Reagent Solution: Prepare the reagent solution according to the manufacturer's instructions for each commercial product being evaluated.
Determination of Optimal Wavelength (λmax)
-
To a cuvette, add a known concentration of zinc standard, buffer solution, and the this compound reagent.
-
Scan the absorbance of the resulting colored complex from 400 nm to 700 nm using a spectrophotometer.
-
The wavelength at which the maximum absorbance is observed (λmax) should be used for all subsequent measurements.
Evaluation of Sensitivity (Limit of Detection)
-
Prepare a series of very dilute zinc standards.
-
Measure the absorbance of each standard at the predetermined λmax.
-
The LOD can be calculated using the formula: LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve).
Assessment of Linearity and Working Range
-
Prepare a series of at least five concentrations of zinc standards spanning the expected working range.
-
Measure the absorbance of each standard at λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Perform a linear regression analysis. A coefficient of determination (R²) value close to 1.0 indicates good linearity.
Investigation of Specificity and Interference
-
Prepare a zinc standard of a known concentration.
-
To separate aliquots of the zinc standard, add potentially interfering ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺) at various concentrations.
-
Measure the absorbance and compare it to the absorbance of the zinc standard without the interfering ion. A significant change in absorbance indicates interference.
Analysis of Accuracy and Precision
-
Accuracy: Analyze a certified reference material (CRM) with a known zinc concentration. The accuracy is expressed as the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a single zinc standard multiple times (e.g., n=6) within the same day.
-
Intermediate Precision (Inter-assay precision): Analyze the same zinc standard on different days, by different analysts, or with different equipment.
-
Calculate the relative standard deviation (RSD) for both repeatability and intermediate precision. A lower RSD indicates higher precision.
-
Stability Study
-
Prepare a fresh solution of the this compound reagent.
-
Store the reagent according to the manufacturer's instructions.
-
At regular intervals (e.g., daily for a week, then weekly for a month), use the stored reagent to analyze a known zinc standard.
-
A significant change in the absorbance reading over time indicates reagent instability.
Comparative Data Analysis (Hypothetical)
The following tables present hypothetical data from the evaluation of three different commercial this compound reagents.
Table 1: Sensitivity and Linearity
| Parameter | Reagent A | Reagent B | Reagent C |
| λmax (nm) | 612 | 610 | 615 |
| LOD (µg/L) | 5 | 10 | 8 |
| Linear Range (mg/L) | 0.05 - 2.0 | 0.1 - 2.5 | 0.08 - 2.2 |
| R² | 0.9995 | 0.9980 | 0.9991 |
Table 2: Specificity (Interference Study at 1 mg/L Zn²⁺)
| Interfering Ion (at 10 mg/L) | % Interference - Reagent A | % Interference - Reagent B | % Interference - Reagent C |
| Ca²⁺ | < 2% | < 5% | < 3% |
| Mg²⁺ | < 3% | < 8% | < 4% |
| Fe³⁺ | < 1% (with masking agent) | < 3% (with masking agent) | < 2% (with masking agent) |
| Cu²⁺ | < 4% | < 10% | < 6% |
Table 3: Accuracy and Precision
| Parameter | Reagent A | Reagent B | Reagent C |
| Accuracy (% Recovery) | 99.5% | 98.2% | 99.1% |
| Repeatability (RSD) | 1.2% | 2.5% | 1.8% |
| Intermediate Precision (RSD) | 1.8% | 3.2% | 2.5% |
Table 4: Stability
| Parameter | Reagent A | Reagent B | Reagent C |
| Stability (at 4°C) | > 3 months | ~1 month | > 2 months |
Discussion and Recommendations
Based on the hypothetical data presented, Reagent A demonstrates superior performance across most of the evaluated parameters. It exhibits the highest sensitivity (lowest LOD), excellent linearity, high specificity with minimal interference, and the best accuracy and precision. Furthermore, its long-term stability makes it a reliable and cost-effective choice for routine analysis.
Reagent C also performs well and could be a suitable alternative, particularly if cost is a primary consideration. Reagent B shows lower performance in terms of sensitivity, specificity, and precision, and its limited stability might be a drawback for laboratories with lower sample throughput.
The selection of the most appropriate this compound reagent will ultimately depend on the specific requirements of your assay. For applications demanding the highest level of sensitivity and accuracy, such as in the analysis of trace metal impurities in pharmaceutical formulations, a reagent with the characteristics of Reagent A would be the preferred choice. For less demanding applications, a more cost-effective reagent like Reagent C might be sufficient.
It is imperative that each laboratory conducts its own in-house evaluation of commercial reagents to ensure that the selected product meets the specific needs and quality standards of their analytical methods.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]
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Methylene Blue - StatPearls - NCBI Bookshelf. Available from: [Link]
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High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories - NIH. Available from: [Link]
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A Highly Selective and Simple Spectrophotometric Method for the Determination of Zinc at Nano-trace Levels in Some Environmental - Semantic Scholar. Available from: [Link]
-
Spectrophotometric Determination of Zn(II) and Cu(II) in Analytical Samples Using Murexide Reagent. Available from: [Link]
-
spectrophotometric Determination of zinc in pharmaceutical preparations by using a new synthesized reagent [4,5-diphenyl-2. Available from: [Link]
-
COMPLEXOMETRIC DETERMINATION OF ZINC USING HYDROXYTRIAZENE AS A METALLOCHROMIC INDICATOR. Available from: [Link]
-
(PDF) Spectrophotometric Determination of Zn(II) in Pharmaceutical Formulation Using a New Azo Reagent as Derivative of 2-Naphthol - ResearchGate. Available from: [Link]of_2-Naphthol)
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A Researcher's Guide to the Inter-laboratory Comparison of the Methylxylenol Blue Method for Sulfate Analysis in Water
In the realm of environmental and industrial water quality monitoring, the accurate determination of sulfate (SO₄²⁻) concentration is paramount. High levels of sulfate can have implications for public health, environmental ecosystems, and industrial processes.[1] Among the various analytical techniques available, the Methylxylenol Blue (MXB) method stands out as a widely used colorimetric procedure, particularly in automated systems, for its efficiency in handling a large number of samples.[2][3][4]
This guide provides an in-depth comparison of the MXB method, grounded in the principles of inter-laboratory proficiency testing. It is designed for researchers, scientists, and quality control professionals who seek not only to understand the methodology but also to critically evaluate its performance and reliability across different laboratory settings.
The this compound (MXB) Method: A Mechanistic Overview
The MXB method is an indirect colorimetric technique for determining sulfate concentration. The core of the method lies in a competitive reaction.
Principle of the Method: The analysis involves a series of reactions:
-
Cation Removal: The water sample is first passed through a cation-exchange column to eliminate interference from multivalent cations like calcium and magnesium.[4][5]
-
Precipitation: The sample is then mixed with a solution containing barium chloride (BaCl₂) and this compound (MXB) at an acidic pH (2.5-3.0). In this environment, sulfate ions in the sample react with barium ions to form a barium sulfate (BaSO₄) precipitate.[4][5][6][7]
-
Complexation: The pH of the solution is subsequently raised to an alkaline level (12.5-13.0). At this pH, any excess barium ions (those that did not precipitate with sulfate) form a blue-colored complex with the MXB indicator.[4][5][6]
-
Measurement: The intensity of the blue color is inversely proportional to the sulfate concentration. The uncomplexed MXB is gray, so the final solution's absorbance, measured typically around 460 nm, reflects the amount of excess barium.[5] By subtracting this from the initial amount of barium, the sulfate concentration can be accurately determined.[4][6]
The causality behind this multi-step process is crucial for its success. The initial cation exchange is vital because multivalent cations can also complex with MXB, leading to erroneously low sulfate readings. The precise pH control at each stage ensures the quantitative precipitation of BaSO₄ and the subsequent optimal formation of the Ba-MXB complex.
Experimental Protocol: A Self-Validating Workflow
A robust analytical protocol is inherently self-validating. This means incorporating quality control checks at every stage to ensure the reliability of the generated data.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents, including the MXB solution, barium chloride, and buffers, using sulfate-free, ASTM Type II water.[5] The MXB reagent itself is a mixture of MXB dye, barium chloride, and ethanol, acidified with hydrochloric acid.[5]
-
System Setup: For automated analysis, set up a continuous-flow analyzer with the appropriate manifold, pump tubing, and a colorimeter equipped with a 460 nm filter.[5]
-
Ion-Exchange Column Preparation: Pack a column with a sodium-form cation-exchange resin. Before use, flush the column thoroughly to remove any contaminants.[5]
-
Calibration: Prepare a series of calibration standards from a stock sulfate solution (e.g., from anhydrous Na₂SO₄) covering the expected sample concentration range (e.g., 0.5 to 300 mg/L).[4][5][6] Run these standards to generate a calibration curve. Note that the chemistry is non-linear, often fitting a third-order curve.[5]
-
Quality Control Samples: Prepare a calibration blank, a laboratory control sample (LCS) with a known sulfate concentration, and a matrix spike sample to assess recovery.
-
Sample Analysis:
-
Data Calculation: Compute the sulfate concentration of the samples by comparing their peak heights or areas to the calibration curve.[5]
Workflow for the this compound Method
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A Senior Application Scientist's Guide to Metallochromic Indicators: The Distinct Advantages of Methylxylenol Blue
Introduction: The Crucial Role of the Indicator in Complexometric Titrations
In the landscape of analytical chemistry and drug development, the precise quantification of metal ions is a cornerstone of quality control, formulation development, and mechanistic studies. Complexometric titration, a robust and widely adopted volumetric method, offers a powerful means to achieve this. The accuracy of this technique, however, hinges on the precise and unambiguous determination of the titration's endpoint. This is the domain of the metallochromic indicator, a specialized class of organic dyes that signal the completion of the reaction through a distinct color change.[1][2]
The underlying principle of this method is elegant in its simplicity. The indicator, which itself is a chelating agent, forms a colored complex with the metal ion in the analyte solution. The titrant, typically a strong chelating agent such as ethylenediaminetetraacetic acid (EDTA), is then introduced. EDTA forms a more stable complex with the metal ion than the indicator does. Consequently, as EDTA is added, it progressively displaces the indicator from the metal-indicator complex. The endpoint is reached when all the metal ions have been complexed by the EDTA, liberating the free indicator and causing a sharp change in the solution's color.[1][2] The selection of an appropriate indicator is therefore not a trivial matter; it is a critical decision that directly impacts the accuracy and reliability of the analytical results.
This guide provides an in-depth comparison of Methylxylenol Blue with other commonly employed metallochromic indicators, such as Eriochrome Black T, Murexide, and Xylenol Orange. We will delve into the chemical principles that govern their function, present comparative performance data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their analytical endeavors.
This compound: A Profile of a High-Performance Indicator
This compound, a member of the sulfonphthalein family of dyes, has emerged as a superior choice for a wide range of complexometric titrations. Its intricate molecular structure, featuring multiple coordination sites, allows it to form stable, vividly colored complexes with a variety of metal ions. This versatility, coupled with its excellent water solubility, makes it a highly practical and reliable indicator in diverse analytical scenarios.
One of the primary advantages of this compound lies in the remarkable sharpness of its endpoint transitions. This is a direct consequence of the significant difference in color between the metal-indicator complex and the free indicator, as well as the favorable kinetics of the displacement reaction with EDTA. This translates to a more easily discernible and reproducible endpoint, minimizing subjective error and enhancing the overall precision of the titration.
Furthermore, this compound often provides a more distinct and stable endpoint compared to other indicators, particularly in titrations of specific metal ions where other indicators may exhibit sluggish or indistinct color changes. For instance, in the titration of calcium, Methylthymol Blue (a closely related indicator often used interchangeably) is known to provide a sharp, easily detected blue to colorless endpoint.[3]
Comparative Analysis: this compound vs. Other Metallochromic Indicators
The selection of an optimal metallochromic indicator is contingent upon several factors, including the specific metal ion being analyzed, the pH of the titration medium, and the presence of potentially interfering ions. A direct comparison of this compound with other widely used indicators reveals its distinct advantages in various applications.
Key Performance Characteristics of Common Metallochromic Indicators
| Indicator | Common Abbreviation | Metal Ions Commonly Titrated | Optimal pH Range | Color Change (Metal-Complex to Free Indicator) | Key Advantages | Limitations |
| This compound | MXB | Ca²⁺, Mg²⁺, Zn²⁺, Cd²⁺, Pb²⁺ | Acidic to Alkaline | Varies with metal and pH (e.g., Blue to Gray/Colorless for Ca²⁺) | Sharp and distinct endpoint, versatile for a range of metals, good water solubility. | Can be affected by high concentrations of certain interfering ions. |
| Eriochrome Black T | EBT | Mg²⁺, Zn²⁺, Cd²⁺, Ca²⁺ (total hardness) | ~10 | Wine-Red to Blue | Widely used for water hardness determination, sharp endpoint for Mg²⁺. | Aqueous solutions are unstable; the endpoint can be indistinct in the presence of some ions. |
| Murexide | - | Ca²⁺, Ni²⁺, Co²⁺, Cu²⁺ | ~12 (for Ca²⁺) | Red to Violet (for Ca²⁺) | Excellent for the selective determination of calcium at high pH. | Unstable in aqueous solution. |
| Xylenol Orange | XO | Zn²⁺, Pb²⁺, Cd²⁺, Bi³⁺ | 1-6 | Red to Yellow | Useful for titrations in acidic solutions. | Not suitable for alkaline earth metals. |
Endpoint Sharpness and Accuracy: A Qualitative and Quantitative Comparison
The "sharpness" of an endpoint is a critical parameter, referring to the magnitude of the color change in response to a minimal addition of titrant. A sharper endpoint leads to greater precision in determining the equivalence point.
-
This compound: In the titration of calcium, Methylthymol Blue provides a sharp and easily detected blue to colorless endpoint, with quantitative recovery of calcium in pure solutions.[3] However, in the presence of magnesium at ratios greater than 1:5 (Mg:Ca), premature endpoints can occur, although the color reverts quickly.[3] This highlights the importance of understanding the sample matrix.
-
Eriochrome Black T: EBT is renowned for its sharp endpoint in the determination of total water hardness (Ca²⁺ + Mg²⁺) at pH 10. The color transition from wine-red to a distinct blue is generally clear. However, its aqueous solutions are prone to degradation, and the endpoint can be "blocked" or become indistinct in the presence of certain metal ions like copper.
-
Xylenol Orange: This indicator is particularly advantageous for titrations in acidic media (pH 1-6), where many other indicators are unsuitable. It typically provides a clear red to yellow color change for ions like zinc and lead.[4]
While comprehensive, directly comparable quantitative data on endpoint sharpness across all indicators and metal ions is not always readily available in a single source, the collective evidence from various studies points to the superior performance of this compound in terms of endpoint clarity and stability in a broader range of applications.
Experimental Protocols: A Practical Guide to Implementation
To provide a tangible comparison of these indicators in a laboratory setting, the following are detailed, step-by-step protocols for the complexometric titration of a standard zinc (Zn²⁺) solution and the determination of total water hardness.
Experiment 1: Complexometric Titration of Zinc (Zn²⁺) with EDTA
This experiment compares the performance of this compound and Xylenol Orange for the determination of zinc concentration.
Diagram of the Experimental Workflow
Caption: Workflow for the comparative titration of zinc.
Reagents and Solutions:
-
Standard 0.05 M EDTA Solution: Prepare and standardize against a primary standard.
-
Standard 0.05 M Zinc Solution: Prepare by dissolving a known weight of high-purity zinc metal in a minimal amount of dilute acid and diluting to a known volume.
-
Acetate Buffer (pH 5.5): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.
-
This compound Indicator Solution: Prepare a 0.1% (w/v) aqueous solution.
-
Xylenol Orange Indicator Solution: Prepare a 0.1% (w/v) aqueous solution.
Protocol with this compound:
-
Pipette 25.00 mL of the standard zinc solution into a 250 mL Erlenmeyer flask.
-
Add 75 mL of deionized water.
-
Add 2 mL of the acetate buffer (pH 5.5).
-
Add 2-3 drops of this compound indicator solution. The solution will turn blue.
-
Titrate with the standardized 0.05 M EDTA solution until the color changes sharply from blue to a clear yellow or grayish endpoint.
-
Record the volume of EDTA used.
-
Repeat the titration two more times and calculate the average volume.
Protocol with Xylenol Orange:
-
Pipette 25.00 mL of the standard zinc solution into a 250 mL Erlenmeyer flask.
-
Add 75 mL of deionized water.
-
Add 2 mL of the acetate buffer (pH 5.5).
-
Add 2-3 drops of Xylenol Orange indicator solution. The solution will turn a reddish-purple.
-
Titrate with the standardized 0.05 M EDTA solution until the color changes sharply from reddish-purple to a clear yellow at the endpoint.
-
Record the volume of EDTA used.
-
Repeat the titration two more times and calculate the average volume.
Experiment 2: Determination of Total Water Hardness
This experiment compares the performance of this compound and Eriochrome Black T for the determination of total water hardness (Ca²⁺ and Mg²⁺).
Diagram of the Logical Relationship
Caption: Competitive binding in complexometric titration.
Reagents and Solutions:
-
Standard 0.01 M EDTA Solution: Prepare and standardize.
-
Ammonia Buffer (pH 10): Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonia solution and dilute to 1 L with deionized water.
-
This compound Indicator: Use a ground mixture of 1 part indicator to 100 parts potassium nitrate.
-
Eriochrome Black T Indicator: Use a ground mixture of 1 part indicator to 100 parts sodium chloride.
Protocol with this compound:
-
Pipette 50.00 mL of the water sample into a 250 mL Erlenmeyer flask.
-
Add 2 mL of the ammonia buffer (pH 10).
-
Add a small amount (approx. 50 mg) of the this compound indicator mixture. The solution will turn blue.
-
Titrate with the standardized 0.01 M EDTA solution until the color changes from blue to a gray or faint yellow endpoint.
-
Record the volume of EDTA used.
-
Repeat the titration two more times and calculate the average volume.
Protocol with Eriochrome Black T:
-
Pipette 50.00 mL of the water sample into a 250 mL Erlenmeyer flask.
-
Add 2 mL of the ammonia buffer (pH 10).
-
Add a small amount (approx. 50 mg) of the Eriochrome Black T indicator mixture. The solution will turn wine-red.
-
Titrate with the standardized 0.01 M EDTA solution until the color changes sharply from wine-red to a distinct blue.
-
Record the volume of EDTA used.
-
Repeat the titration two more times and calculate the average volume.
Conclusion: The Strategic Advantage of this compound
The selection of a metallochromic indicator is a critical determinant of the success of a complexometric titration. While traditional indicators such as Eriochrome Black T and Xylenol Orange have their merits in specific applications, this compound offers a compelling combination of versatility, endpoint sharpness, and stability that often translates to more accurate and reliable results across a broader range of metal ions and titration conditions.
For researchers, scientists, and drug development professionals, the adoption of this compound can lead to enhanced precision in quality control assays, more robust analytical method development, and greater confidence in the quantification of metal ions in various matrices. As with any analytical technique, a thorough understanding of the underlying chemical principles and a careful optimization of the experimental conditions are paramount to achieving the highest quality data. This guide serves as a foundational resource to empower you in making the most informed and scientifically sound decisions in your choice and application of metallochromic indicators.
References
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Kotrlý, S., & Vytřas, K. (1975). Colour changes of chemical indicators-VI: metallochromic indicators for direct chelometric titrations of zinc. Talanta, 22(6), 529-534. [Link]
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Singhal, G. K., & Tandon, K. N. (1967). Studies on metallochromic indicators--I. Pyrocatecholphthalein as metallochromic indicator. Talanta, 14(9), 1127-1129. [Link]
-
Ombaka, R. J. (2020). COMPLEXOMETRIC DETERMINATION OF ZINC USING HYDROXYTRIAZENE AS A METALLOCHROMIC INDICATOR. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 6(5), 77-87. [Link]
-
Saur, P. M., Schramel, P., & Zilker, T. R. (1994). Comparison of the determination of magnesium by methylthymol blue spectrophotometry and atomic absorption spectrophotometry. European journal of clinical chemistry and clinical biochemistry, 32(7), 543–547. [Link]
-
CORE. (1994). Comparison of the Determination of Magnesium by Methylthymol Blue Spectrophotometry and Atomic Absorption Spectrophotometry. [Link]
-
PubMed. (1994). Comparison of the determination of magnesium by methylthymol blue spectrophotometry and atomic absorption spectrophotometry. [Link]
-
Belcher, R., Close, R. A., & West, T. S. (1958). THE COMPLEXOMETRIC TITRATION OF CALCIUM IN THE PRESENCE OF MAGNESIUM. A CRITICAL STUDY. Talanta, 1(3), 238-244. [Link]
-
Ghasemi, J., Niazi, A., & Kubista, M. (2021). Study of interaction of metal ions with methylthymol blue by chemometrics and quantum chemical calculations. Scientific reports, 11(1), 6465. [Link]
-
Suzuki, T., Tiwari, D., & Hioki, A. (2007). Precise chelatometric titrations of zinc, cadmium, and lead with molecular spectroscopy. Analytical sciences, 23(10), 1215-1220. [Link]
-
KANTO-KAGAKU. (2019). Quantitative determination of zinc ion. [Link]
-
Zhai, J., & Bakker, E. (2016). Complexometric titrations: new reagents and concepts to overcome old limitations. Analyst, 141(14), 4252-4261. [Link]
-
Semantic Scholar. (1994). Comparison of the Determination of Magnesium by Methylthymol Blue Spectrophotometry and Atomic Absorption Spectrophotometry. [Link]
-
ResearchGate. (2007). Precise Chelatometric Titrations of Zinc, Cadmium and Lead with Molecular Spectroscopy. [Link]
-
ResearchGate. (2012). Simultaneous Spectrophotometric Determination of Zinc, Cadmium and Lead by Xylenol Orange Using the Partial Least Squares Method After Their Preconcentration by 5,10,15,20-Tetrakis(4-Carboxylphenyl)porphyrin on Amberlite IRA-402 Resin. [Link]
-
ResearchGate. (2014). Determination of Pb in Wastewater by Lead(II)-dithizone-xylenol Orange Tenary Complex Spectrophotometry. [Link]
-
MDPI. (2022). Adsorption of Methylene Blue and Eriochrome Black T onto Pinecone Powders (Pinus nigra Arn.): Equilibrium, Kinetics, and Thermodynamic Studies. [Link]
-
Scarpa, A. (1979). A survey of the available colorimetric indicators for Ca2+ and Mg2+ ions in biological experiments. Methods in enzymology, 58, 342-351. [Link]
-
ResearchGate. (2007). Complexometric Titration of Aluminum and Magnesium Ions in Commercial Antacids. An Experiment for General and Analytical Chemistry Laboratories. [Link]
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A Senior Application Scientist's Guide to the Statistical Analysis of Calcium Determination: Methylxylenol Blue and Its Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of key analytes is paramount. This guide provides an in-depth technical comparison of the Methylxylenol Blue (MXB) method for calcium determination against a range of alternative techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comprehensive statistical analysis of their performance.
The Significance of Accurate Calcium Measurement
Calcium is a ubiquitous and vital element in biological and chemical systems. In drug development and clinical research, precise measurement of calcium concentration in various matrices such as serum, plasma, and urine is critical for assessing physiological functions, diagnosing diseases, and evaluating the effects of therapeutic interventions. The choice of analytical method can significantly impact the reliability and reproducibility of these measurements.
The this compound (MXB) Method: A Colorimetric Workhorse
The this compound method is a widely used spectrophotometric technique for the determination of calcium.[1] It relies on the principle that in an alkaline medium, calcium ions form a colored complex with MXB. The intensity of the resulting blue-colored solution is directly proportional to the calcium concentration and is measured by a spectrophotometer.
Principle of the MXB Method
At an alkaline pH, this compound (3,3'-bis[N,N-dicarboxymethylaminomethyl]-p-xylenol sulfonphthalein) acts as a chelating agent, binding with calcium ions to form a stable, colored complex.[1] The absorbance of this complex is then measured at a specific wavelength, and the calcium concentration is determined by comparing the absorbance to a standard curve.
Experimental Workflow for the MXB Method
Caption: Workflow for Calcium Determination using the this compound Method.
Detailed Experimental Protocol for the MXB Method
-
Reagent Preparation:
-
Prepare an alkaline buffer solution (e.g., using monoethanolamine).
-
Dissolve this compound in the alkaline buffer to the desired concentration.
-
Prepare a series of calcium standard solutions of known concentrations.
-
-
Sample Preparation:
-
For serum or plasma, ensure the sample is free of hemolysis and turbidity.
-
For urine samples, acidification with hydrochloric acid may be necessary to dissolve any precipitated calcium salts.
-
-
Assay Procedure:
-
Pipette a small volume of the sample or standard into a clean cuvette.
-
Add the this compound reagent to the cuvette.
-
Mix thoroughly and incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., room temperature or 37°C).
-
-
Measurement and Analysis:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the calcium-MXB complex (typically around 610 nm).
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the calcium concentration in the sample by interpolating its absorbance on the standard curve.
-
A Comparative Analysis of Alternative Methods
While the MXB method is widely used, several alternative techniques offer distinct advantages in terms of sensitivity, specificity, and throughput. Here, we compare MXB with other prominent methods.
Colorimetric Alternatives
Principle: Similar to MXB, the o-Cresolphthalein Complexone (CPC) method is a colorimetric assay where calcium ions form a purple-colored complex with CPC in an alkaline medium.[2][3] The absorbance is typically measured around 570-580 nm.[2]
Experimental Workflow:
Caption: Workflow for the o-Cresolphthalein Complexone (CPC) Method.
Detailed Protocol: A working solution is typically prepared by mixing a CPC reagent with a diluent.[2] 20µl of the sample or standard is mixed with 1000µl of the working solution, incubated for 5 minutes at room temperature, and the absorbance is read at 578 nm against a reagent blank.[2]
Principle: The Arsenazo III method involves the formation of a colored complex between calcium ions and the Arsenazo III dye at a neutral or mildly acidic pH.[4] This method is known for its high sensitivity and stability. The absorbance of the complex is measured at approximately 650 nm.[4]
Experimental Workflow:
Caption: Workflow for the Arsenazo III Method for Calcium Determination.
Detailed Protocol: Typically, 10 µL of the sample or standard is mixed with 1.0 mL of the Arsenazo III reagent.[5] After a brief incubation period of about 2 minutes at either 37°C or room temperature, the absorbance is measured at 650 nm against a reagent blank.[5]
Electrochemical Methods
Principle: An Ion-Selective Electrode (ISE) for calcium measures the activity of free (ionized) calcium in a solution. The electrode contains a membrane that is permeable only to calcium ions. The potential difference that develops across this membrane is proportional to the logarithm of the calcium ion activity in the sample.
Experimental Workflow:
Caption: Workflow for Calcium Measurement using an Ion-Selective Electrode.
Detailed Protocol: The ISE is first calibrated using a series of standard solutions with known calcium concentrations. For measurement, the electrode is immersed in the sample, and the potential is recorded once it stabilizes. The calcium concentration is then determined from the calibration curve.
Atomic Spectroscopy Methods
Principle: AAS is a highly specific and sensitive technique that measures the absorption of light by free atoms in the gaseous state. A sample is atomized in a flame or graphite furnace, and a light beam of a specific wavelength, characteristic of the element being measured, is passed through the atomized sample. The amount of light absorbed is proportional to the concentration of the element.
Experimental Workflow:
Caption: Workflow for Calcium Analysis by Atomic Absorption Spectroscopy.
Detailed Protocol: Samples and standards are typically diluted and treated with a releasing agent, such as lanthanum chloride, to prevent chemical interferences. The AAS instrument is set to the specific wavelength for calcium (422.7 nm). The samples are then introduced into the atomizer, and the absorbance is measured.
Principle: ICP-OES is a powerful technique for elemental analysis. A liquid sample is nebulized and introduced into an argon plasma, which excites the atoms of the elements in the sample. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.
Experimental Workflow:
Caption: Workflow for Calcium Analysis by ICP-OES.
Detailed Protocol: Sample preparation for ICP-OES may involve acid digestion to break down the sample matrix. The instrument is calibrated with a series of standards. The sample is then introduced into the plasma, and the emission intensities at the selected calcium wavelengths are measured.
Head-to-Head: A Statistical Comparison of Performance
The choice of an analytical method is often a trade-off between various performance characteristics. Below is a summary of the key performance metrics for this compound and its alternatives for calcium determination.
| Parameter | This compound (MXB) | o-Cresolphthalein Complexone (CPC) | Arsenazo III | Ion-Selective Electrode (ISE) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |
| Principle | Colorimetric | Colorimetric | Colorimetric | Potentiometric | Atomic Absorption | Atomic Emission |
| Linearity Range | Up to 12.5 mg/dL[6] | 5.0-15.5 mg/dL[7], Up to 16 mg/dL[8], Up to 20 mg/dL[3] | Up to 16 mg/dL[9], Up to 20 mg/dL[10][11], Up to 32 mg/dL[5] | 1 to 40,000 mg/L[12] | 0 to 2.8 µg/mL (in diluted samples)[13] | Wide dynamic range |
| Sensitivity (LOD/LOQ) | Good | 0.2 mg/dL[8] | 0.03 mmol/L (0.12 mg/dL)[9], 0.026 mg/dL[5] | 0.4 mg/L[14] | High | Very High (pg/mL to ng/mL)[15] |
| Precision (%CV) | Good | 1.2 to 3.1%[7] | Within Run: <3%[9] | ±10% of full scale[12] | Excellent | <5% RSD[16] |
| Common Interferences | Magnesium, other serum components[1] | Magnesium (can be masked), bilirubin, hemoglobin[7] | Hemoglobin, bilirubin, turbidity[4] | Pb2+, Hg2+, Fe2+, Cu2+, Ni2+, Mg2+[12] | Phosphate, sulfate, aluminum (can be masked)[17] | Spectral and matrix effects |
| Throughput | Moderate | High (automated)[7] | High (automated) | High | Moderate | High |
| Cost | Low | Low | Low | Moderate | High | Very High |
| Ease of Use | Simple | Simple | Simple | Moderate | Requires skilled operator | Requires skilled operator |
Senior Application Scientist Insights: Choosing the Right Method
The selection of the optimal method for calcium determination is contingent on the specific requirements of the assay, including the sample matrix, required sensitivity, desired throughput, and available resources.
-
For high-throughput screening in a clinical or drug discovery setting, automated colorimetric methods like o-Cresolphthalein Complexone and Arsenazo III offer a good balance of speed, cost-effectiveness, and acceptable precision. The Arsenazo III method is often favored due to its higher sensitivity and stability.[4]
-
For routine analysis where cost is a primary concern, the This compound and o-Cresolphthalein Complexone methods are excellent choices. They are straightforward to perform and do not require expensive instrumentation.
-
When measuring the biologically active form of calcium is crucial, the Ion-Selective Electrode is the method of choice as it specifically measures free (ionized) calcium. However, it is susceptible to interferences from other ions and requires careful calibration.[12]
-
For reference-level accuracy and high sensitivity, Atomic Absorption Spectroscopy and Inductively Coupled Plasma-Optical Emission Spectrometry are the gold standards. AAS is highly specific for calcium, while ICP-OES offers the advantage of multi-element analysis. These techniques, however, come with higher instrumentation and operational costs and require skilled personnel.
Causality in Experimental Choices: The addition of 8-hydroxyquinoline in the CPC and MXB methods is a critical step to chelate and thus mask the interference from magnesium ions, which would otherwise be co-measured with calcium.[18] Similarly, the use of lanthanum chloride in AAS is essential to prevent the formation of refractory calcium-phosphate compounds in the flame, which would lead to underestimation of the true calcium concentration.[17]
Conclusion
The this compound method remains a valuable tool for calcium determination due to its simplicity and low cost. However, for applications demanding higher sensitivity, specificity, or throughput, a range of robust alternative methods are available. A thorough understanding of the principles, performance characteristics, and practical considerations of each technique, as outlined in this guide, is essential for selecting the most appropriate method to ensure the generation of accurate and reliable data in research and development.
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Evaluation of the ASTRA o-cresolphthalein complexone calcium method. PubMed. [Link]
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CALCIUM Arsenazo III Method. BIOLABO. [Link]
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Determination of Calcium in Serum Samples by AAS Using a Fuel Lean Flame. Agilent. [Link]
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Measurement of ionized calcium in serum with ion-selective electrodes: a mature technology that can meet the daily service needs. PubMed. [Link]
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CALCIUM. Vitro Scient. [Link]
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CALCIUM ARSENAZO III. Fortress Diagnostics. [Link]
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Calcium O-CPC. Arena BioScien. [Link]
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CALCIUM (O-Cresolphthalein Complexone (OCPC) Method). RECOMBIGEN LABORATORIES PVT LTD. [Link]
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CALCIUM Arsenazo III – Colorimetric. Scribd. [Link]
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Calcium Ion-Selective Electrode. Independence Science. [Link]
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Limit of Detection. IHE Delft repository. [Link]
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CALCIUM CPC method. BIOLABO. [Link]
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Methodology .Arsenazo III Reagents 1. - 2. Labtest. [Link]
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CA Instructions For Use CALCIUM (ARSENAZO). Beckman Coulter. [Link]
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determination of serum calcium by means of orthocresolphthalein complexone. American Journal of Clinical Pathology. [Link]
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CALCIUM (Arsenazo). Beacon Diagnostics. [Link]
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calcium. CHEMPAK. [Link]
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Calcium Arsenazo III Colorimetric Method. Atlas Medical. [Link]
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Determination of Ca, P, K, Na, and Mg in Australian Retail Pasteurised Milk Using Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP OES). National Institutes of Health. [Link]
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[Evaluation of the methylthymol blue and orthocresolphthalein direct methods of determination of serum calcium]. PubMed. [Link]
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Rapid colorimetric determination of calcium in biologic fluids with methylthymol blue. Semantic Scholar. [Link]
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Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES. National Institutes of Health. [Link]
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Calcium Ion Selective Electrode (ISE). NT Sensors. [Link]
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Technical Specifications for the Calcium Ion-Selective Electrode. Nico2000.net. [Link]
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ICP-OES Capabilities, Developments, Limitations, and Any Potential Challengers? Spectroscopy Online. [Link]
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Calcium Arsenazo III.FH10. spectrum-diagnostics.com. [Link]
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An Automated Methylthymol Blue Method for Calcium Determination in Peanuts. ResearchGate. [Link]
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[Colorimetric determination of calcium in serum using methylthymol blue]. PubMed. [Link]
-
Linearity plot of calcium standard solution by atomic absorption spectroscopic. ResearchGate. [Link]
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Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES. ResearchGate. [Link]
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Calcium Mtb. Scribd. [Link]
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Manual Procedure. Medichem Middle East. [Link]
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Determination of Calcium, Magnesium, and Sodium by Atomic Spectrophotometry. [Link]
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[Determination of the content of serum calcium with methylthymol blue as chromogenic reagent]. PubMed. [Link]
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Why Calibration Graphs Curve in Atomic Absorption Spectrometry. Agilent. [Link]
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Atomic Absorption Spectroscopy. CSUN. [Link]
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Analytical Interference by Contrast Agents in Biochemical Assays. National Institutes of Health. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methylxylenol Blue
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methylxylenol blue, a common triphenylmethane dye used as a metal indicator. By understanding the underlying chemical principles and adhering to these field-proven procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
Hazard Assessment and Chemical Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound, while not classified as acutely toxic, is a chemical dye that requires careful handling. As a member of the triphenylmethane family of dyes, it shares characteristics with compounds that can be harmful to aquatic life with long-lasting effects.
Key Hazard Considerations:
-
Environmental Toxicity: Triphenylmethane dyes can be persistent in aquatic environments and may be toxic to aquatic organisms. Therefore, direct disposal into the sewer system is strictly prohibited.
-
Health Hazards: While specific toxicity data for this compound is limited, it is prudent to treat it as potentially harmful if swallowed or inhaled, and as a potential skin and eye irritant.
-
Regulatory Status: The U.S. Environmental Protection Agency (EPA) regulates certain dye and pigment production wastes as hazardous.[1][2][3] It is the responsibility of the waste generator to determine if their specific waste stream meets the criteria for hazardous waste.
| Property | Information | Source |
| Chemical Name | This compound | TCI |
| CAS Number | 29412-85-9 | TCI |
| Appearance | Dark green to dark red to black powder | TCI[4] |
| Primary Hazard | Potential environmental persistence and toxicity to aquatic life. | General knowledge on triphenylmethane dyes[5][6][7] |
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper safety protocols is non-negotiable when handling any chemical, including for disposal. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required to protect against splashes.
-
Hand Protection: Nitrile gloves are recommended to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn.
-
Work Area: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Never discharge it down the drain or dispose of it with regular trash.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound powder in its original container or a clearly labeled, compatible waste container.
-
Contaminated items such as weighing paper, gloves, and paper towels should be collected in a separate, sealed plastic bag and placed in the solid chemical waste container.
-
-
Aqueous Solutions:
-
Collect all aqueous solutions containing this compound in a dedicated, sealed, and properly labeled waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Do not mix this compound solutions with other chemical waste streams unless their compatibility is confirmed.
-
Step 2: Waste Container Labeling
Accurate and thorough labeling of waste containers is a legal requirement and essential for safe handling by waste management personnel. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The primary hazards (e.g., "Environmental Hazard")
-
The date the waste was first added to the container
-
The name and contact information of the responsible researcher or lab
Step 3: Storage of Waste
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be:
-
Secure and under the control of the laboratory personnel.
-
Away from drains and sources of ignition.
-
In a secondary containment bin to prevent the spread of potential spills.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste pickup requests. Do not attempt to transport the waste off-site yourself.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Conclusion
The proper disposal of this compound is a straightforward process when approached with an understanding of its potential hazards and a commitment to established safety protocols. By following this guide, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable laboratory environment.
References
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
-
United States Environmental Protection Agency. (n.d.). Documents Related to the Hazardous Waste Listing of Dyes and Pigments. Retrieved from [Link][1][2]
-
Ecotoxicology and Environmental Safety. (1981). Occurrence and fate of certain triphenylmethane blue dyestuffs in the aquatic environment. Retrieved from [Link][5]
-
JETIR. (2020). Adverse effect of triphenylmethane dyes on environmental health and its detoxification for improved ecosystem. Retrieved from [Link][6]
-
Federal Register. (2003). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes. Retrieved from [Link][3]
-
Federal Register. (2005). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes. Retrieved from [Link]
- Fisher Scientific. (2015). Safety Data Sheet.
-
Columbia University. (n.d.). Safely Handling Dyes. Retrieved from [Link]
-
Pure and Applied Microbiology. (2021). Microbial remediation of triphenylmethane dyes contaminated wastewater: A review. Retrieved from [Link][7]
-
Environmental Science and Pollution Research. (2018). A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. questar-ny.safeschoolssds.com [questar-ny.safeschoolssds.com]
- 3. This compound | 29412-85-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. thermofishersci.in [thermofishersci.in]
- 7. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
